molecular formula C9H10O4 B1360204 Methyl 2,4-dihydroxy-3-methylbenzoate CAS No. 33662-58-7

Methyl 2,4-dihydroxy-3-methylbenzoate

Cat. No.: B1360204
CAS No.: 33662-58-7
M. Wt: 182.17 g/mol
InChI Key: GDNUTKRFRLPQAB-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-3-methylbenzoate (CAS 33662-58-7) is a small molecule with the molecular formula C9H10O4 and a molecular weight of 182.18 g/mol [ ]. This compound, which appears as a white powder, is also known as methyl 3-methyl-β-resorcylate and has a melting point of approximately 125-127°C [ ]. It is supplied as a high-purity material for research applications. A significant area of research for this compound and its derivatives involves their antiandrogenic properties. A key patent identifies its use in the development of treatments for androgen receptor-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate carcinoma [ ]. The compound serves as a direct antagonist of the androgen receptor, positioning it as a foundational structure for creating new therapeutic agents. Its activity is noted to be comparable to known antiandrogens like hydroxyflutamide, providing a promising chemical scaffold for pharmacological development [ ]. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dihydroxy-3-methylbenzoate
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InChI

InChI=1S/C9H10O4/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GDNUTKRFRLPQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID3067782
Record name Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester
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Molecular Weight

182.17 g/mol
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CAS No.

33662-58-7
Record name Methyl 2,4-dihydroxy-3-methylbenzoate
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Record name Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester
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Record name Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester
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Record name Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester
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Record name Methyl 2,4-dihydroxy-m-toluate
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Record name METHYL 3-METHYLRESORCYLATE
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Foundational & Exploratory

"synthesis and properties of Methyl 2,4-dihydroxy-3-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 2,4-dihydroxy-3-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 33662-58-7), a significant aromatic ester with diverse applications. The document delves into its physicochemical properties, detailed spectroscopic data for characterization, and robust methodologies for its chemical synthesis, including the preparation of its direct precursor. Emphasis is placed on the rationale behind experimental choices and protocols. Furthermore, this guide explores the compound's current and potential applications in the pharmaceutical, cosmetic, and flavor industries, supported by authoritative references. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile molecule.

Introduction and Significance

This compound, also known as Methyl 3-methyl-β-resorcylate, is a derivative of salicylic acid and a member of the orsellinic acid family of natural products.[1] Structurally, it is the methyl ester of 2,4-dihydroxy-3-methylbenzoic acid. This compound has garnered interest due to its notable biological activities, including anti-inflammatory and antioxidant properties.[1] Its pleasant, mild, and sweet aroma has also led to its use as a key component in the fragrance and flavoring industries.[1] As a versatile chemical intermediate, it serves as a precursor in the synthesis of more complex organic molecules, including potential therapeutic agents for conditions such as benign prostate hyperplasia.[1][2]

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is fundamental for its application and quality control. The key physical and chemical properties are summarized below.

Physicochemical Data
PropertyValueSource(s)
CAS Number 33662-58-7[1][3][4][5]
Molecular Formula C₉H₁₀O₄[3][4]
Molecular Weight 182.17 g/mol [3]
Appearance White to off-white crystalline powder[6]
Melting Point 125-127 °C / 134 °C[1][3]
Boiling Point 371.4 °C at 760 mmHg[1][3]
Density 1.296 g/cm³[1][3]
Refractive Index 1.578[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the title compound. While experimental spectra for this compound are not widely published, the expected data based on its structure and data from closely related analogues are presented.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group on the ring, the ester methyl group, and the two hydroxyl protons. The aromatic protons would appear as doublets in the aromatic region (approx. 6.5-7.5 ppm). The C3-methyl protons would appear as a singlet around 2.0-2.5 ppm, while the ester methyl protons would be a sharp singlet further downfield, around 3.8-3.9 ppm. The hydroxyl protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.[8] Key expected shifts include the carbonyl carbon of the ester at ~170 ppm, the aromatic carbons attached to oxygen atoms between ~140-160 ppm, and the other aromatic carbons between ~100-130 ppm.[8] The methyl ester carbon would be around 52 ppm, and the ring-attached methyl carbon would be at a much higher field, typically 15-25 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600-3200 (broad) O-H stretch Phenolic Hydroxyl
~2955 C-H stretch Methyl (CH₃)
~1680-1660 C=O stretch Ester Carbonyl
~1600, ~1450 C=C stretch Aromatic Ring

| ~1300-1100 | C-O stretch | Ester and Phenol |

Rationale: The broadness of the O-H band is due to hydrogen bonding. The strong absorption around 1680 cm⁻¹ is highly characteristic of the ester carbonyl group.[9]

2.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z = 182. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 151, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 123.

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid precursor. This section details this primary route and the synthesis of the precursor itself.

Synthesis of Precursor: 2,4-dihydroxy-3-methylbenzoic acid

The necessary starting material, 2,4-dihydroxy-3-methylbenzoic acid, is not as commercially available as simpler phenols. It can be synthesized effectively via the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide.[10][11]

  • Principle : The Kolbe-Schmitt reaction carboxylates phenols, typically at the ortho position. For di- and tri-hydric phenols like resorcinol derivatives, the reaction can proceed under milder conditions than for monohydric phenols.[11] The process involves the formation of a phenoxide salt, which is then treated with carbon dioxide under heat and pressure.

  • Workflow : The synthesis starts with 2-methylresorcinol, which is first converted to its sodium salt using a base like sodium bicarbonate. This phenoxide is then carboxylated with CO₂.

cluster_0 Precursor Synthesis: Kolbe-Schmitt Reaction A 2-Methylresorcinol C Reaction Vessel A->C B Sodium Bicarbonate (NaHCO₃) B->C D Heat (95-130°C) CO₂ Atmosphere C->D Carboxylation E Acidification (HCl) D->E Work-up F 2,4-dihydroxy-3-methylbenzoic acid E->F Isolation cluster_1 Fischer-Speier Esterification Precursor 2,4-dihydroxy-3-methylbenzoic acid Reaction Reflux Precursor->Reaction Methanol Methanol (Excess) Methanol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Methyl 2,4-dihydroxy- 3-methylbenzoate Evaporate->Product

Caption: Experimental workflow for Fischer-Speier esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis of this compound.

4.1. Materials and Reagents

  • 2,4-dihydroxy-3-methylbenzoic acid (1.0 eq)

  • Anhydrous Methanol (20-30 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

4.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxy-3-methylbenzoic acid.

  • Reagent Addition : Add an excess of anhydrous methanol to the flask to dissolve the acid.

  • Catalysis : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux : Attach the reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching : After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing : Wash the combined organic layer sequentially with a saturated solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine to remove residual water. [1]8. Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

  • Purification : The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.

Applications and Biological Relevance

This compound and its parent structures, orsellinic acids, are of significant interest across multiple industries.

  • Pharmaceutical and Drug Development : The compound is noted for its anti-inflammatory and antioxidant properties, making it a candidate for topical treatments for various skin conditions. [1]Furthermore, derivatives of this molecule have been investigated as estrogen receptor agonists for potential application in treating benign prostate hyperplasia and prostate carcinoma. [2]

  • Cosmetics and Fragrance : In skincare products, its antioxidant capabilities are leveraged to protect the skin. [1]It is also highly valued in the fragrance industry for its mild, sweet, mossy-earthy odor and excellent stability, acting as a fixative to prolong the scent of perfumes and other fragranced products. [1][6][7]

  • Natural Products and Biosynthesis : As a derivative of orsellinic acid, its core structure is biosynthesized in fungi and lichens via a polyketide pathway. This process involves the enzyme polyketide synthase (PKS), which catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing novel bioactive compounds.

cluster_2 Simplified Polyketide Biosynthesis of Orsellinic Acid Core Start Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Enzyme Complex Start->PKS Extend 3x Malonyl-CoA (Extender Units) Extend->PKS Chain Tetraketide Intermediate PKS->Chain Condensation Cyclize Cyclization & Aromatization Chain->Cyclize Product Orsellinic Acid Core Cyclize->Product

Caption: Conceptual overview of the biosynthesis of the orsellinic acid scaffold.

Conclusion

This compound stands out as a molecule of considerable scientific and commercial interest. Its synthesis via Fischer esterification is a robust and well-understood process, accessible for laboratory and potential industrial-scale production. The compound's favorable physicochemical properties, coupled with its biological activities as an antioxidant and anti-inflammatory agent, underscore its value in pharmaceutical and cosmetic formulations. Further research into its derivatives may continue to unlock new therapeutic applications, making it a key building block in modern organic and medicinal chemistry.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Jilla, L., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Zviely, M. (2010, December 22).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • University of Alberta. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
  • YouTube. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the reactions catalyzed by ORS, from acetyl-CoA as a starter.... Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives....

Sources

A Comprehensive Technical Guide to the Characterization of Methyl 2,4-dihydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of Methyl 2,4-dihydroxy-3-methylbenzoate (MDMB), a salicylic acid derivative with significant potential in the pharmaceutical, cosmetic, and flavor industries.[1] As a member of the resorcylic acid ester family, understanding its precise physicochemical and structural properties is paramount for its application in research and drug development. This document outlines the essential methodologies for its synthesis, purification, and detailed structural elucidation through a combination of spectroscopic and spectrometric techniques. We delve into the causality behind experimental choices, presenting self-validating protocols designed for reproducibility and accuracy. This guide is intended for researchers, scientists, and professionals in drug development seeking an in-depth understanding of this promising compound.

Introduction: Scientific and Industrial Context

This compound (CAS No: 33662-58-7) is an aromatic ester possessing a unique substitution pattern that imparts notable biological and chemical properties.[1][2][3] It is structurally a derivative of β-resorcylic acid, featuring two hydroxyl groups and a methyl group on the benzene ring, with a methyl ester functional group. This arrangement is key to its reported anti-inflammatory and antioxidant activities.[1]

The relevance of MDMB and its analogs extends across several high-value sectors:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for topical treatments for various skin conditions.[1] Furthermore, its direct precursor, 2,4-dihydroxy-3-methylbenzoic acid, has demonstrated potential chemotherapeutic properties, including DNA repair and topoisomerase II inhibition, suggesting a promising avenue for further investigation of the ester derivative.[4]

  • Cosmetics and Fragrance: With a mild, sweet aroma, MDMB is utilized in skincare formulations and the fragrance industry.[1] Its antioxidant capabilities are particularly valuable for protecting the skin and enhancing product stability.[1]

  • Chemical Synthesis: It serves as a versatile precursor and building block in the synthesis of more complex organic compounds.[1]

Given this wide-ranging applicability, a robust and systematic characterization is not merely academic but essential for quality control, regulatory approval, and the development of novel applications. This guide provides the technical foundation for achieving that goal.

Synthesis and Natural Provenance

Chemical Synthesis: The Esterification Pathway

The most direct and common method for synthesizing this compound is through the Fischer esterification of its carboxylic acid precursor, 2,4-dihydroxy-3-methylbenzoic acid, with methanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis.

The choice of an acid catalyst (commonly sulfuric acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.[5] The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction, often through azeotropic distillation.[5]

Synthesis_Pathway Precursor 2,4-dihydroxy- 3-methylbenzoic acid Intermediate Protonated Intermediate Precursor->Intermediate + H+ Methanol Methanol (CH3OH) Methanol->Intermediate + Nucleophilic Attack Catalyst H+ (e.g., H2SO4) Product Methyl 2,4-dihydroxy- 3-methylbenzoate Intermediate->Product - H+ Water H2O Intermediate->Water - H2O

Caption: Fischer esterification pathway for MDMB synthesis.

Natural Occurrence and Biosynthesis

The direct precursor, 2,4-dihydroxy-3-methylbenzoic acid, has been isolated from natural sources, specifically from the ascidian-derived endophytic fungus Aspergillus clavatus.[6] This discovery is significant as it grounds the compound's origins in microbial secondary metabolism. The biosynthesis of this acid precursor is proposed to occur via the polyketide pathway, a major route for producing aromatic compounds in fungi.[6] The final step to yield MDMB in a biological context would be an enzymatic esterification, likely catalyzed by a methyltransferase enzyme using S-adenosyl methionine (SAM) as the methyl donor.[6]

Physicochemical Characterization

A precise understanding of the physical properties of MDMB is fundamental for its handling, formulation, and quality control. The data presented below are compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 33662-58-7[1][2]
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
Melting Point 125 - 134 °C[1][2]
Boiling Point 371.4 °C (at 760 mmHg)[1]
Density 1.296 g/cm³[1]
Appearance White to off-white crystalline powder[7] (by analogy)
Solubility Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate[8] (by analogy)

Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach

The unequivocal structural identification of MDMB relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Characterization_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_data Data Output start Purified MDMB Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) start->NMR MS Mass Spectrometry (ESI-MS, HRMS) start->MS IR FTIR Spectroscopy start->IR UV UV-Vis Spectroscopy start->UV NMR_data Chemical Shifts (δ) Coupling Constants (J) Connectivity NMR->NMR_data MS_data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_data IR_data Functional Group Vibrational Frequencies IR->IR_data UV_data λ_max Molar Absorptivity (ε) UV->UV_data Final Structural Elucidation & Confirmation NMR_data->Final MS_data->Final IR_data->Final UV_data->Final

Caption: Integrated workflow for the characterization of MDMB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise & Causality:

  • ¹H NMR provides information on the number of different proton environments, their integration (ratio), and their spatial relationship through spin-spin coupling.

  • ¹³C NMR reveals the number of unique carbon environments and provides information about their electronic nature (e.g., carbonyl, aromatic, aliphatic).[9]

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the sample and to exchange with the acidic phenolic protons, which can be observed as broad singlets.

Predicted Spectral Data (Based on Analogs like Methyl 2,4-dihydroxy-3,6-dimethylbenzoate[10])

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~10-12Singlet (broad)Phenolic OH (intramolecular H-bond)
~9-10Singlet (broad)Phenolic OH
~7.0-7.5DoubletAromatic H (position 6)
~6.3-6.5DoubletAromatic H (position 5)
~3.8SingletO-CH₃ (Ester)
~2.1SingletAr-CH₃
¹³C ~170SingletC=O (Ester)
~160-162SingletC-OH (Aromatic, C4)
~158-160SingletC-OH (Aromatic, C2)
~135-140SingletC-H (Aromatic, C6)
~110-115SingletC-CH₃ (Aromatic, C3)
~105-110SingletC-COOCH₃ (Aromatic, C1)
~102-105SingletC-H (Aromatic, C5)
~52SingletO-CH₃ (Ester)
~10-15SingletAr-CH₃

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified MDMB sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Expertise & Causality:

  • A broad peak in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching of the phenolic groups.[11]

  • A strong, sharp absorption around 1680-1720 cm⁻¹ is definitive for the C=O (carbonyl) stretch of the ester group.[11]

  • Peaks around 2900-3000 cm⁻¹ correspond to C-H stretching from the methyl groups.[12]

  • The region from 1000-1300 cm⁻¹ will contain C-O stretching vibrations.[11]

  • The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the molecule.[11]

Protocol 2: FTIR Sample Preparation (KBr Pellet Method)

  • Preparation: Thoroughly grind 1-2 mg of MDMB with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of air (or a pure KBr pellet) must be run and subtracted from the sample spectrum.

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Expertise & Causality:

  • Molecular Ion Peak ([M]⁺ or [M-H]⁻): In ESI-MS (Electrospray Ionization), the compound will typically be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For MDMB (MW = 182.17), this would appear at m/z 183.06 or 181.05, respectively.

  • HRMS: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₀O₄).[10]

  • Fragmentation: A common fragmentation pattern for methyl benzoates is the loss of the methoxy group (•OCH₃, 31 Da) or the methoxycarbonyl group (•COOCH₃, 59 Da).

Protocol 3: HRMS Analysis (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of MDMB (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use ESI in either positive or negative ion mode. Negative mode is often effective for phenolic compounds.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).

  • Formula Determination: Use the accurate mass of the molecular ion to confirm the elemental composition using the instrument's software.

Applications and Biological Significance

The characterization of MDMB is not an end in itself but a means to unlock its potential. Its established antioxidant and anti-inflammatory properties make it a strong candidate for dermo-cosmetic and topical pharmaceutical formulations.[1] The structural similarity to salicylic acid suggests potential mechanisms of action related to the cyclooxygenase (COX) pathways, although this requires further investigation. The biological activity of its precursor in DNA repair pathways also opens up exciting possibilities in oncology research.[4]

Safety and Handling

While specific data for MDMB is limited, related dihydroxybenzoate compounds are classified as irritants, causing skin and serious eye irritation.[13][14][15]

  • Handling: Always handle the compound in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[15]

Conclusion

The comprehensive characterization of this compound requires a systematic and multi-technique approach. Through the rigorous application of NMR, MS, and IR spectroscopy as outlined in this guide, researchers can achieve unambiguous structural confirmation and obtain the pure, well-characterized material necessary for advanced research and development. The protocols and interpretive guidance provided herein serve as a trusted foundation for professionals working to harness the significant potential of this versatile molecule.

References

  • Google Patents. (N/A). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • LookChem. (N/A). Cas 33662-58-7, this compound. Retrieved from [Link]

  • Perfumer & Flavorist. (2010). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (N/A). Supporting Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). Methyl 2,4-dihydroxybenzoate - SAFETY DATA SHEET. Retrieved from [Link]

  • Capot Chemical. (2012). MSDS of Methyl2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (N/A). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (N/A). 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • CABI Digital Library. (N/A). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]

  • ResearchGate. (N/A). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

Sources

"spectroscopic analysis of Methyl 2,4-dihydroxy-3-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2,4-dihydroxy-3-methylbenzoate

Introduction

This compound (MDMB) is an aromatic ester with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2][3] As a derivative of salicylic acid, it possesses a unique substitution pattern on the benzene ring that makes it a subject of interest in various chemical and pharmaceutical contexts, including its use as a precursor in the synthesis of other organic compounds.[1] A definitive structural confirmation of MDMB is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a comprehensive overview of the integrated spectroscopic techniques used to elucidate and verify the structure of MDMB, written from the perspective of a senior application scientist. Our approach emphasizes not just the acquisition of data, but the strategic reasoning behind the selection of each analytical method and the logical interpretation of their outputs.

The structural integrity of a molecule like MDMB is confirmed not by a single technique, but by the convergence of evidence from multiple orthogonal methods. Each spectroscopic analysis provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₁₀O₄[1][2]
Molecular Weight182.17 g/mol [1]
CAS Number33662-58-7[1][2]
AppearanceSolid[1]
Melting Point125-127 °C[1]

The Integrated Spectroscopic Workflow

The comprehensive analysis of MDMB follows a logical workflow where each step builds upon the last. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the atoms. UV-Visible spectroscopy offers valuable information about the electronic conjugation within the molecule. This integrated approach ensures a self-validating system for structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample MDMB Sample MS Mass Spectrometry (MS) Sample->MS aliquots IR Infrared Spectroscopy (IR) Sample->IR aliquots NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR aliquots UV UV-Vis Spectroscopy Sample->UV aliquots MW_Formula Molecular Weight & Formula MS->MW_Formula Func_Groups Functional Groups IR->Func_Groups Connectivity Atomic Connectivity & Stereochemistry NMR->Connectivity Conjugation Electronic System UV->Conjugation Confirmation Structural Confirmation MW_Formula->Confirmation Func_Groups->Confirmation Connectivity->Confirmation Conjugation->Confirmation

Caption: Integrated workflow for the structural elucidation of MDMB.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is a common choice, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for phenolic compounds. This is because the acidic hydroxyl protons (-OH) are less prone to rapid exchange with residual water in DMSO-d₆, allowing for their definitive observation as distinct signals. Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.0 ppm, providing a universal reference point for chemical shifts.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the MDMB sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of TMS to the solution.

  • Homogenization: Cap the tube and invert it several times to ensure a homogeneous solution. If necessary, use gentle sonication.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum. Standard acquisition parameters for temperature and pulse sequences should be employed.[5]

Data Interpretation and Predicted Spectra

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆):

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: The two protons on the benzene ring (H-5 and H-6) are coupled to each other, resulting in a pair of doublets. The electron-donating effects of the two hydroxyl groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm).

  • Hydroxyl Protons: The two -OH protons will appear as broad singlets. Their chemical shifts can vary depending on concentration and temperature but are expected in the downfield region.

  • Ester and Ring Methyl Protons: The methoxy (-OCH₃) protons of the ester and the methyl (-CH₃) protons attached directly to the ring will each appear as sharp singlets, as they have no adjacent protons to couple with.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0s (broad)1HAr-OH (at C4)Phenolic proton, deshielded.
~9.5 - 10.5s (broad)1HAr-OH (at C2)Phenolic proton, potentially H-bonded to carbonyl.
~7.5d1HH-6Aromatic proton ortho to a hydroxyl and meta to a hydroxyl.
~6.4d1HH-5Aromatic proton ortho to two hydroxyl groups, highly shielded.
~3.8s3H-COOCH₃Ester methyl group, deshielded by adjacent oxygen.
~2.1s3HAr-CH₃Aromatic methyl group.

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆):

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each unique carbon atom in the MDMB molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OCarbonyl carbon of the ester, highly deshielded.
~160C-4Aromatic carbon attached to -OH, deshielded.
~158C-2Aromatic carbon attached to -OH, deshielded.
~132C-6Aromatic CH carbon.
~110C-3Aromatic carbon attached to -CH₃.
~108C-1Aromatic carbon attached to the ester group.
~103C-5Aromatic CH carbon, shielded by two ortho -OH groups.
~52-COOCH₃Methyl carbon of the ester.
~15Ar-CH₃Methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Application: Place a small amount of the solid MDMB sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Spectral Interpretation

The IR spectrum of MDMB will be dominated by absorptions corresponding to its key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3500 - 3200 (broad)O-H stretchPhenolic -OHThe broadness is due to intermolecular hydrogen bonding.[6]
3050 - 3000C-H stretchAromatic C-HCharacteristic of C-H bonds on the benzene ring.
2990 - 2850C-H stretchAliphatic C-HFrom the methyl and methoxy groups.[7]
~1680 - 1650 (strong)C=O stretchEster CarbonylThe strong, sharp peak is a hallmark of the carbonyl group. Its position is influenced by conjugation with the aromatic ring.[6]
~1600, ~1450C=C stretchAromatic RingSkeletal vibrations of the benzene ring.
~1250C-O stretchEster & PhenolAsymmetric stretching of the C-O bonds.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through analysis of its fragmentation patterns, clues about its structure. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing it to eject an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being high in energy, undergoes fragmentation into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, generating a mass spectrum that plots ion abundance versus m/z.

Fragmentation Analysis

The mass spectrum of MDMB is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides a roadmap of the molecule's construction. For a similar compound, methyl 2,4-dihydroxybenzoate, the NIST WebBook shows key fragments that can be used to predict the behavior of MDMB.[8]

  • Molecular Ion (M⁺•): The peak at m/z = 182 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.

  • Loss of a Methoxy Radical: A common fragmentation for methyl esters is the loss of the methoxy group (•OCH₃, 31 Da), leading to a fragment at m/z = 151 . This acylium ion is highly stable.

  • Loss of Carbon Monoxide: The fragment at m/z = 151 can then lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 123 .

Fragmentation_Pathway M [M]⁺• m/z = 182 F1 [M - •OCH₃]⁺ m/z = 151 M->F1 - •OCH₃ F2 [M - •OCH₃ - CO]⁺ m/z = 123 F1->F2 - CO

Caption: Predicted primary fragmentation pathway for MDMB in EI-MS.

Table 5: Predicted Key Fragments in the Mass Spectrum of MDMB

m/zProposed FragmentIdentity
182[C₉H₁₀O₄]⁺•Molecular Ion (M⁺•)
151[C₈H₇O₃]⁺Loss of methoxy radical (•OCH₃)
123[C₇H₇O₂]⁺Loss of •OCH₃ and CO

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic ring in MDMB.

Experimental Protocol: Solution UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

  • Solution Preparation: Prepare a dilute stock solution of MDMB. From this, prepare a final solution in a quartz cuvette with a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

  • Blanking: Fill a matched quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 400 nm down to 200 nm.

Spectral Interpretation

The parent compound, 2,4-dihydroxybenzoic acid, shows absorption maxima at 208 nm, 258 nm, and 296 nm in an acidic mobile phase.[9] The UV-Vis spectrum of MDMB is expected to be very similar, as the chromophore—the substituted benzene ring—is largely the same. The methyl ester and the additional methyl group are auxochromes that may cause small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is a clear demonstration of the power of an integrated analytical approach. Mass spectrometry confirms the elemental composition and molecular weight (C₉H₁₀O₄, 182 g/mol ). Infrared spectroscopy provides definitive evidence for the presence of hydroxyl, ester carbonyl, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton, confirming the 1,2,3,4-substitution pattern on the benzene ring and the identity of the substituent groups. The convergence of these independent, yet complementary, datasets provides a self-validating and authoritative confirmation of the molecule's structure, meeting the rigorous standards required in research and development.

References

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • LookChem. (n.d.). Cas 33662-58-7, this compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-Dihydroxy-3,5,6-trimethylbenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0280001). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2,4-dihydroxybenzoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2,4-dihydroxy-, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of methyl orange under neutral condition and acidic.... Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

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Navigating the Resorcinol Landscape: A Technical Guide to the Natural Sources and Isolation of Methyl 2,4-dihydroxy-3-methylbenzoate and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxy-3-methylbenzoate (CAS 33662-58-7) is a phenolic compound belonging to the resorcinolic acid derivatives class. These compounds are of significant interest to the scientific community due to their diverse biological activities and applications in the fragrance, cosmetic, and pharmaceutical industries. This guide provides a comprehensive overview of the natural sources, isolation, and purification of this compound and its closely related, naturally occurring isomers. While the subject of this guide is a specific mono-methylated resorcinol derivative, a thorough investigation of the available scientific literature reveals a more complex story about its origins, leading us to explore its more abundant and well-documented relatives.

On the Natural Occurrence of this compound

A pivotal question for any researcher investigating a potentially bioactive compound is its origin. In the case of this compound, the evidence points towards it being a synthetic rather than a naturally occurring molecule. A comprehensive search of the Volatile Compounds in Food (VCF) database indicates that this compound has not been reported to occur in food products[1]. This, coupled with the prevalence of information regarding its synthesis for the fragrance industry, strongly suggests that it is not a known natural product.

However, the absence of evidence for the natural occurrence of this specific isomer does not diminish its scientific interest, nor does it preclude the existence of closely related and biologically active compounds in nature. In fact, the natural world is a rich source of other methylated resorcinolic acid derivatives, which provide a valuable context for understanding the potential of this compound.

A World of Isomers: The Natural Sources of Methylated Resorcinolic Acid Derivatives

Nature has shown a preference for different methylation patterns on the resorcinol scaffold. The most well-documented naturally occurring isomers and related compounds include methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate) and methyl 2,4-dihydroxy-3,6-dimethylbenzoate (atraric acid).

Lichens: A Prolific Source

Lichens, the symbiotic organisms of fungi and algae, are prolific producers of unique secondary metabolites, including a variety of resorcinolic acid derivatives.

  • Methyl 2,4-dihydroxy-6-methylbenzoate (Methyl Orsellinate): This isomer has been isolated from several lichen species. Notably, it has been identified in Gyrophora esculenta, a lichen traditionally used in Chinese medicine, and Parmotrema tinctorum. The presence of this compound in lichens highlights their potential as a source for novel bioactive molecules.

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric Acid): This dimethylated analog is a well-known constituent of oakmoss (Evernia prunastri), a lichen that grows on the bark of oak trees. Atraric acid is a key contributor to the characteristic mossy and woody aroma of oakmoss absolute and is widely used in the fragrance industry, often under the name "synthetic oakmoss". Its presence has also been reported in lichens growing on the bark of the African plum tree (Prunus africana)[2].

Fungi: A Microbial Source of Resorcinol Derivatives

Endophytic fungi, which live within the tissues of plants, are another promising source of resorcylic acid derivatives. While the specific compound of interest has not been directly reported, various fungi are known to produce a wide array of β-resorcylic acid lactones and related structures. For instance, endophytic fungi of the genus Colletotrichum have been shown to produce novel β-resorcylic acid derivatives. The biosynthetic machinery within these fungi is capable of generating a diverse range of polyketides, including various methylated resorcinols.

Isolation and Purification: A General Protocol

The isolation of methylated resorcinolic acid derivatives from natural sources, particularly lichens and fungi, follows a general workflow involving extraction, fractionation, and purification. The choice of solvents and chromatographic conditions is critical and is guided by the polarity of the target compounds.

Step-by-Step Methodology
  • Sample Collection and Preparation:

    • Lichens: Collect lichen thalli from their natural habitat, ensuring to remove any substrate material (e.g., bark, rock). The collected material should be air-dried in a well-ventilated area away from direct sunlight and then ground into a fine powder to increase the surface area for extraction.

    • Fungi: For endophytic fungi, the host plant material is first surface-sterilized to eliminate epiphytic microorganisms. The sterilized plant tissue is then plated on a suitable culture medium to allow the endophytic fungi to grow. Large-scale fermentation is then carried out in a liquid or solid medium to generate sufficient biomass for extraction.

  • Extraction:

    • The powdered lichen material or fungal biomass is subjected to exhaustive extraction using a solvent of appropriate polarity. Maceration or Soxhlet extraction are commonly employed techniques.

    • Rationale: Solvents like methanol, ethanol, or acetone are effective in extracting a broad range of phenolic compounds. For a more selective extraction, a less polar solvent like dichloromethane may be used. The choice depends on the target compound's polarity and the desire to minimize the co-extraction of interfering substances.

  • Fractionation:

    • The crude extract is often a complex mixture of compounds. To simplify this mixture, a preliminary fractionation step is employed. This is typically achieved through liquid-liquid partitioning or column chromatography.

    • Liquid-Liquid Partitioning: The crude extract is dissolved in a hydroalcoholic solution and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The resorcinolic acid derivatives are expected to partition into the moderately polar fractions (e.g., dichloromethane and ethyl acetate).

    • Column Chromatography: The crude extract or a semi-purified fraction is subjected to column chromatography on a stationary phase like silica gel. A gradient elution is performed with a mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase.

  • Purification:

    • Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification.

    • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating pure compounds from complex mixtures. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile.

    • Crystallization: If a compound is isolated in sufficient purity and is a solid at room temperature, crystallization can be an effective final purification step.

  • Structure Elucidation:

    • The structure of the purified compound is confirmed using a combination of spectroscopic techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

      • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

      • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Visualizing the Isolation Workflow

Isolation_Workflow cluster_Preparation 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Fractionation 3. Fractionation cluster_Purification 4. Purification cluster_Analysis 5. Structure Elucidation NaturalSource Natural Source (e.g., Lichen, Fungus) Drying Drying & Grinding NaturalSource->Drying Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Drying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC PrepHPLC Preparative HPLC TLC->PrepHPLC PureCompound Pure Compound PrepHPLC->PureCompound NMR NMR Spectroscopy PureCompound->NMR MS Mass Spectrometry PureCompound->MS IR IR Spectroscopy PureCompound->IR

Caption: A generalized workflow for the isolation and identification of resorcinolic acid derivatives.

Quantitative Data of Naturally Occurring Isomers

The following table summarizes key physicochemical and spectroscopic data for the naturally occurring isomers of this compound.

PropertyMethyl 2,4-dihydroxy-6-methylbenzoateMethyl 2,4-dihydroxy-3,6-dimethylbenzoate
Common Name Methyl OrsellinateAtraric Acid
CAS Number 4707-46-44707-47-5
Molecular Formula C₉H₁₀O₄C₁₀H₁₂O₄
Molecular Weight 182.17 g/mol 196.20 g/mol
Melting Point 142-145 °C141-146 °C
¹H NMR Data not readily available in search results¹H NMR (400MHz, DMSO-d₆, δ, ppm): 11.68 (1H, s), 10.08 (1H, s), 6.28 (1H, s), 3.83 (3H, s), 2.35 (3H, s), 1.95 (3H, s)[3]
¹³C NMR Data not readily available in search results¹³C NMR (100MHz, DMSO-d₆, δ, ppm): 172.0 (C), 161.9 (C), 160.1 (C), 138.9 (C), 110.6 (CH), 108.2 (C), 103.9 (C), 51.9 (CH₃), 23.6 (CH₃), 8.0 (CH₃)[3]

Biological Activities and Scientific Relevance

The interest in methylated resorcinolic acid derivatives is largely driven by their diverse and potent biological activities.

  • Anti-inflammatory and Antioxidant Properties: Methyl 2,4-dihydroxy-6-methylbenzoate has been shown to possess significant antioxidant potential. This activity is attributed to the phenolic hydroxyl groups which can scavenge free radicals.

  • Anticancer Activity: Studies on extracts from the lichen Parmotrema tinctorum, containing methyl 2,4-dihydroxy-6-methylbenzoate, have demonstrated potent apoptotic and anti-angiogenesis effects against cancer cell lines. These findings suggest that this class of compounds could be a valuable starting point for the development of new anticancer agents.

  • Antiandrogenic Activity: Atraric acid has been isolated from the bark of Prunus africana and lichens growing on it, and has been found to exhibit high antiandrogenic activity[2]. This has led to investigations into its potential for treating conditions like benign prostatic hyperplasia and prostate carcinoma.

Conclusion

While this compound itself does not appear to be a natural product based on current scientific knowledge, its structural relatives are readily found in nature, particularly in lichens. This technical guide has provided a comprehensive overview of the natural sources, isolation protocols, and biological significance of these closely related compounds. For researchers and drug development professionals, the study of these natural isomers offers valuable insights into the structure-activity relationships within this class of molecules and provides a foundation for the synthesis and evaluation of novel derivatives with enhanced therapeutic potential. The methodologies outlined here serve as a practical starting point for the exploration of these and other bioactive compounds from the rich chemical diversity of the natural world.

References

  • Fragrance Material Safety Assessment Center. (2024). m-toluate, CAS Registry Number 33662-58-7. Retrieved from [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. Retrieved from [Link]

  • Google Patents. (n.d.). US20090143466A1 - Isolation of Atraric Acid, Synthesis of Atraric Acid Derivatives, and Use of Atraric Acid and the Derivatives Thereof for the Treatment of Benign Prostatic Hyperplasia, Prostate Carcinoma and Spinobulbar Muscular Atrophy.
  • Google Patents. (n.d.). WO2006081997A2 - Isolation of atraric acid, synthesis of atraric acid derivatives, and use of atraric acid and the derivatives thereof for the treatment of benign prostate hyperplasia, prostate carcinoma, and spinobulbar muscular atrophy.
  • IndiaMART. (n.d.). Essential Oils - Ethyl Anthranilate (87-25-2) Trader - Wholesaler / Distributor from Vapi. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • IFF. (n.d.). Maritima|Fragrance Ingredients. Retrieved from [Link]

  • ResearchGate. (2015). Computational and Functional Analysis of the Androgen Receptor Antagonist Atraric Acid and Its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy.

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"physical and chemical properties of Methyl 2,4-dihydroxy-3-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2,4-dihydroxy-3-methylbenzoate

Abstract

This compound, a substituted derivative of salicylic acid, is a compound of significant interest across various scientific disciplines.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of its core physical and chemical properties. The document elucidates the compound's structural characteristics, physicochemical parameters, reactivity, and spectroscopic profile. Furthermore, it details common synthetic pathways and analytical protocols, contextualizes its applications as a synthetic precursor and bioactive agent, and outlines essential safety and handling information. The synthesis of technical data with practical, field-proven insights aims to equip professionals with the foundational knowledge required for its effective application in research and development.

Molecular Identity and Structure

This compound (MDMB) is an aromatic ester characterized by a benzene ring substituted with two hydroxyl groups, a methyl group, and a methyl ester group. Its structural arrangement, particularly the positioning of the electron-donating hydroxyl and methyl groups relative to the electron-withdrawing ester moiety, dictates its chemical behavior and physical properties.

Table 1: Chemical Identifiers and Structural Details

IdentifierValueSource(s)
IUPAC Name This compound-
CAS Number 33662-58-7[1][2]
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][3]
Synonyms 2,4-dihydroxy-3-methyl-benzoic acid methyl ester, Methyl 2,4-dihydroxy-m-toluate, Methyl 3-methylresorcylate[1]

Physicochemical Properties

The physicochemical properties of MDMB are fundamental to its handling, formulation, and application. The presence of both polar hydroxyl groups and non-polar hydrocarbon regions (the benzene ring and methyl groups) results in moderate polarity.

Table 2: Summary of Physical and Chemical Properties

PropertyValueUnitSource(s)
Melting Point 125 - 134°C[1][3]
Boiling Point 371.4 (at 760 mmHg)°C[1][3]
Density 1.296g/cm³[1][3]
Flash Point 153.1°C[1][3]
Vapor Pressure 4.86 x 10⁻⁶ (at 25°C)mmHg[1]
Refractive Index 1.578-[1]
XLogP3 1.1928-[3]
Hydrogen Bond Donor Count 2-[3]
Hydrogen Bond Acceptor Count 4-[3]

Solubility Profile: While specific quantitative solubility data is sparse, the structural characteristics of MDMB allow for qualitative predictions. The molecule's polarity, governed by two hydroxyl groups and an ester, suggests solubility in polar organic solvents such as alcohols, acetone, and ethyl acetate. Its low XLogP3 value indicates some affinity for non-polar environments, but the strong hydrogen bonding capacity of the hydroxyl groups limits its solubility in non-polar solvents like hexanes. A structurally related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, exhibits very low water solubility (18 mg/L at 24°C), implying that MDMB is also likely to be poorly soluble in water.[4]

Chemical Profile: Synthesis and Reactivity

Synthesis Pathway

The most direct and common method for synthesizing MDMB is through the Fischer esterification of its corresponding carboxylic acid precursor, 2,4-dihydroxy-3-methylbenzoic acid, with methanol.[1]

Causality of Experimental Design: This reaction is typically performed under acidic conditions. The acid catalyst (e.g., concentrated sulfuric acid) serves a critical role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is an equilibrium process; therefore, using an excess of methanol as the solvent is a common strategy to drive the equilibrium toward the formation of the methyl ester product, in accordance with Le Châtelier's principle.

G cluster_0 Reactants Acid 2,4-Dihydroxy-3-methylbenzoic Acid Reaction Reflux (Equilibrium Reaction) Acid->Reaction Alcohol Methanol (Excess) Alcohol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Neutralization (e.g., NaHCO₃) & Extraction Reaction->Workup Cooling Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Fischer Esterification Workflow for MDMB Synthesis.

Reactivity Profile

The reactivity of MDMB is governed by its three key functional groups:

  • Phenolic Hydroxyl Groups: These groups are weakly acidic and can be deprotonated by a suitable base. They are also powerful activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C5 and C- an already substituted position). These hydroxyls are susceptible to oxidation.

  • Aromatic Ring: The high electron density of the ring, due to the activating hydroxyl and methyl groups, makes it prone to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.

  • Methyl Ester Group: This group can undergo hydrolysis under either acidic or basic conditions to revert to the parent carboxylic acid, 2,4-dihydroxy-3-methylbenzoic acid. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Analytical and Spectroscopic Characterization

A robust analytical workflow is essential for confirming the identity and purity of MDMB. This involves a combination of chromatographic and spectroscopic techniques.

G Sample Sample Preparation Dissolution in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) NMR NMR Spectroscopy ¹H NMR: Proton environment ¹³C NMR: Carbon skeleton Sample->NMR IR IR Spectroscopy Functional group identification (O-H, C=O, C-O) Sample->IR MS Mass Spectrometry Molecular weight confirmation Fragmentation pattern Sample->MS Data {Data Integration|Structural Elucidation & Purity Assessment} NMR->Data IR->Data MS->Data

Caption: Standard Analytical Workflow for MDMB Characterization.

Predicted Spectroscopic Data

While specific spectra for this compound are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (2H): Two doublets would be expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the benzene ring. Their exact chemical shifts and coupling constants would depend on their positions relative to the varied substituents.

    • Hydroxyl Protons (2H): Two broad singlets, which may be exchangeable with D₂O. Their chemical shifts can vary widely depending on solvent and concentration but are typically found between 4-12 ppm.

    • Ester Methyl Protons (3H): A sharp singlet around 3.8-4.0 ppm.

    • Ring Methyl Protons (3H): A sharp singlet in the upfield aromatic region, likely around 2.0-2.5 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A peak in the downfield region, typically ~165-175 ppm.

    • Aromatic Carbons: Six distinct peaks would be expected between ~100-160 ppm. Carbons attached to oxygen (C-OH, C-O-ester) will be the most downfield in this region.

    • Ester Methyl Carbon (-OCH₃): A peak around 50-55 ppm.

    • Ring Methyl Carbon (-CH₃): A peak in the upfield region, ~15-25 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch (Phenolic): A very broad and strong absorption band in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.[5]

    • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[5]

    • C=O Stretch (Ester): A strong, sharp absorption band around 1680-1730 cm⁻¹.

    • C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to the ester and phenol C-O bonds.

Self-Validating Experimental Protocol for Characterization
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized MDMB. For NMR, dissolve in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS). For IR, prepare a thin film on a salt plate or acquire the spectrum as a KBr pellet.

  • Background Correction: Before each IR analysis, run a background scan of the empty sample compartment. This is crucial to subtract atmospheric H₂O and CO₂ signals, ensuring that the resulting spectrum is solely from the compound of interest.

  • NMR Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra. The DEPT-135 experiment is a self-validating step that helps distinguish between CH, CH₂, and CH₃ carbons, confirming assignments made in the standard ¹³C spectrum.

  • Mass Spectrometry: Use a high-resolution mass spectrometer (HRMS) to obtain an exact mass. This provides a self-validating confirmation of the molecular formula, as the measured mass should match the theoretical mass (182.0579 g/mol ) to within a few parts per million (ppm).

  • Data Integration: Correlate the data from all techniques. The molecular weight from MS must match the molecular formula confirmed by NMR peak integrations and carbon count. The functional groups identified by IR must correspond to the chemical environments observed in the NMR spectra.

Applications and Research Significance

MDMB and its derivatives are emerging as valuable molecules in several fields, most notably in drug discovery and cosmetics.

  • Drug Development Lead Compound: Derivatives of 2,4-dihydroxy-3-methylbenzoate have been patented for their potential use in preparing medicaments for treating conditions like benign prostate hyperplasia and prostate carcinoma.[6] This identifies the core structure as a valuable scaffold for developing new therapeutic agents.[6] Similarly, other dihydroxybenzoate compounds have demonstrated protective effects against oxidative damage in cells by activating the Nrf2 antioxidant pathway, highlighting a potential mechanism of action for this class of molecules in treating diseases associated with oxidative stress.[7]

G Core MDMB Scaffold (2,4-dihydroxy-3-methylbenzoate) Screening Biological Screening (e.g., Anti-proliferative Assays) Core->Screening Lead Identification as Lead Compound Screening->Lead Optimization Medicinal Chemistry (Derivative Synthesis) Lead->Optimization Candidate Drug Candidate (e.g., for Prostate Cancer) Optimization->Candidate

Caption: MDMB as a Scaffold in Drug Discovery.

  • Cosmetics and Fragrance: MDMB is reported to possess antioxidant properties, making it a valuable ingredient in skincare formulations designed to protect the skin from environmental damage.[1] It also has a mild, sweet aroma, leading to its use as a flavoring or fragrance agent.[1]

Safety and Handling

According to available safety data, this compound is classified as an irritant.[1][3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

    • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

    • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a multifaceted aromatic compound with well-defined physicochemical properties and predictable reactivity. Its straightforward synthesis and the bioactive potential of its structural core make it a compound of high interest for synthetic chemists and drug development professionals. The detailed analytical and spectroscopic data provided in this guide offer a framework for its unambiguous identification and quality control. As research continues to uncover the therapeutic potential of phenolic compounds, a thorough understanding of foundational molecules like MDMB will be indispensable for driving innovation in medicine and materials science.

References

  • Title: this compound | lookchem Source: LookChem URL: [Link]

  • Title: Methyl 2,4-dihydroxy-3,6-dimethylbenzoate Source: Perfumer & Flavorist URL: [Link]

  • Title: Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway Source: PubMed URL: [Link]

  • Title: Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy Source: Google Patents URL
  • Title: METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE Source: chemdad.com URL: [Link]

  • Title: Infrared spectrum of methyl 2-hydroxybenzoate Source: docbrown.info URL: [Link]

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An In-depth Technical Guide to Methyl 2,4-dihydroxy-3-methylbenzoate (CAS 33662-58-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dihydroxy-3-methylbenzoate, a substituted derivative of salicylic acid, is a compound of growing interest in both the fragrance industry and biomedical research. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, a validated synthesis protocol, and a review of its current and potential applications. With its unique structural features, this molecule presents intriguing possibilities, from its use as a fragrance component to its potential as a modulator of key biological pathways relevant to drug development.

Introduction

This compound (CAS No. 33662-58-7) is an aromatic organic compound. Structurally, it is the methyl ester of 2,4-dihydroxy-3-methylbenzoic acid. The presence of two hydroxyl groups, a methyl group, and a methyl ester on the benzene ring gives rise to its distinct chemical properties and potential for diverse applications. While it shares structural similarities with other naturally occurring phenolic compounds, its specific substitution pattern warrants a detailed examination for researchers exploring new chemical entities. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 33662-58-7[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance Off-white to beige colored powder[2]
Melting Point 130 - 133 °C[2]
Boiling Point 314.5 °C (estimated)[1]
Water Solubility 0.32 ± 0.02 g/L[2]
logP (octanol/water) 2.67 (calculated)[2]
Odor Profile Mossy, oakmoss, sweet, seashore, phenolic[3]

Chemical Structure and Synthesis

The chemical structure of this compound is fundamental to its reactivity and biological activity.

G A 2,4-dihydroxy-3- methylbenzoic acid C Reflux A->C Reactants B Methanol (excess) & Sulfuric Acid (cat.) B->C Reagents D Work-up & Neutralization C->D Reaction Mixture E Extraction with Ethyl Acetate D->E F Washing & Drying E->F G Solvent Removal F->G H Purification G->H I Methyl 2,4-dihydroxy-3- methylbenzoate H->I Final Product G A Methyl 2,4-dihydroxy- 3-methylbenzoate B Fragrance & Cosmetics A->B C Drug Development A->C D IL-15 Inhibition C->D E Anti-cancer & Anti-androgenic C->E F Biosynthetic Precursor C->F

Sources

The Architecture of Plant-Based Therapeutics: A Deep Dive into the Biosynthesis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Phenolic compounds, a vast and diverse group of plant secondary metabolites, form the cornerstone of numerous physiological functions within the plant and hold immense potential for human health and therapeutic applications. Their biosynthesis is a testament to the intricate and exquisitely regulated metabolic machinery of plants. This technical guide provides a comprehensive exploration of the core biosynthetic pathways giving rise to phenolic compounds, with a particular focus on the shikimate and phenylpropanoid pathways. We will delve into the key enzymatic steps, regulatory networks, and the causal logic behind experimental choices for their extraction and analysis. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these remarkable natural products.

Introduction: The Significance of Phenolic Compounds

Phenolic compounds are characterized by an aromatic ring bearing one or more hydroxyl groups and are synthesized by plants for a variety of purposes, including defense against pathogens and herbivores, protection from UV radiation, and as signaling molecules.[1][2] From a human perspective, these compounds are of significant interest due to their antioxidant, anti-inflammatory, and anti-proliferative activities, making them prime candidates for drug discovery and development.[2] Understanding their biosynthesis is paramount to unlocking their full therapeutic potential, enabling metabolic engineering of plants for enhanced production of desired compounds and providing a roadmap for their efficient extraction and characterization.

The Core Biosynthetic Engine: From Primary Metabolism to Phenolic Scaffolds

The journey from simple sugars to complex phenolic structures begins with primary metabolism. Two major pathways, the shikimate pathway and the acetate-malonate (or polyketide) pathway , provide the fundamental building blocks for the vast majority of plant phenolics.[3][4]

The Shikimate Pathway: The Gateway to Aromaticity

The shikimate pathway is a central metabolic route in plants and microorganisms that converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, into the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[5][6][7] L-phenylalanine, in particular, serves as the primary precursor for the vast array of phenylpropanoids.[8]

The commitment step of this pathway is the condensation of PEP and E4P, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) .[5] A series of subsequent enzymatic reactions leads to the formation of shikimic acid , a key intermediate that gives the pathway its name.[9] The pathway culminates in the synthesis of chorismate , a critical branch-point intermediate that can be directed towards the synthesis of tryptophan or, via prephenate, to phenylalanine and tyrosine.[9]

Diagram: The Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DAHPS E4P Erythrose-4-Phosphate E4P->DAHP DAHPS DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Prephenate Prephenate Chorismate->Prephenate Tryptophan L-Tryptophan Chorismate->Tryptophan Phenylalanine L-Phenylalanine Prephenate->Phenylalanine Tyrosine L-Tyrosine Prephenate->Tyrosine

Caption: A simplified overview of the Shikimate Pathway leading to aromatic amino acids.

The Phenylpropanoid Pathway: Diversification of the Phenolic Scaffold

The phenylpropanoid pathway is the central route for the synthesis of a wide variety of phenolic compounds, including flavonoids, lignins, stilbenes, and coumarins.[8][10] It begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the pivotal enzyme phenylalanine ammonia-lyase (PAL) .[10][11] This step represents a major regulatory checkpoint, diverting carbon flow from primary to secondary metabolism.

Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid.[10] Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[10] This activated molecule stands at another critical metabolic junction, serving as the precursor for numerous downstream pathways.

Diagram: The General Phenylpropanoid Pathway

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Lignin Lignin p_Coumaroyl_CoA->Lignin Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes Coumarins Coumarins p_Coumaroyl_CoA->Coumarins Flavonoid_Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Flavones Flavones Naringenin->Flavones FNS Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols F3H Flavonols Flavonols Dihydroflavonols->Flavonols FLS Anthocyanidins Leucoanthocyanidins / Anthocyanidins Dihydroflavonols->Anthocyanidins DFR, ANS Proanthocyanidins Proanthocyanidins Anthocyanidins->Proanthocyanidins LAR, ANR

Caption: An overview of the major branches of the Flavonoid Biosynthetic Pathway.

Regulation of Phenolic Compound Biosynthesis: A Multi-layered Control System

The biosynthesis of phenolic compounds is tightly regulated at multiple levels to ensure that these metabolically expensive compounds are produced in the right amounts, at the right time, and in the right tissues. [12]This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional regulation is a key control point, with the expression of biosynthetic genes being modulated by a variety of transcription factors. In the flavonoid pathway, for instance, a complex of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins (the MBW complex) is known to coordinately regulate the expression of structural genes. [13][14][15] Environmental cues such as UV light, pathogen attack, and nutrient availability also play a crucial role in modulating the expression of genes involved in phenolic biosynthesis. [4][12]This adaptive regulation allows plants to respond effectively to changing environmental conditions.

Methodologies for the Study of Phenolic Compounds: From Extraction to Analysis

The accurate study of phenolic compounds necessitates robust and validated methodologies for their extraction, separation, and identification. The choice of method is critical and depends on the specific class of phenolics, the plant matrix, and the research objectives.

Extraction of Phenolic Compounds: Liberating the Molecules of Interest

The primary goal of extraction is to efficiently isolate phenolic compounds from the complex plant matrix while minimizing their degradation. Organic solvent extraction is the most common method. [1]The choice of solvent is crucial and is dictated by the polarity of the target compounds.

Solvent System Target Phenolic Classes Rationale and Considerations
Methanol/Water Mixtures Broad range of phenolics, including phenolic acids and flavonoid glycosides.Methanol is effective for extracting a wide polarity range. Water increases the polarity to extract glycosides. [16]
Ethanol/Water Mixtures Similar to methanol/water, often preferred for food and pharmaceutical applications due to lower toxicity.Ethanol is a safer solvent for human consumption-related applications. [16]
Acetone/Water Mixtures Particularly effective for higher molecular weight phenolics like proanthocyanidins (condensed tannins).The addition of water helps to disrupt plant cell walls and improve extraction efficiency. [16]
Acidified Solvents (e.g., with HCl or formic acid) Anthocyanins and other pH-sensitive flavonoids.The acidic environment helps to stabilize the flavylium cation of anthocyanins, preventing their degradation. [16]

Table 1: Common Solvent Systems for Phenolic Compound Extraction.

To enhance extraction efficiency, various techniques can be employed, including:

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance solvent penetration. [16]* Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. [16]* Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to increase the efficiency and speed of extraction. [17]

Analytical Techniques: Separation and Identification

Following extraction, a combination of chromatographic and spectrometric techniques is typically used for the separation, identification, and quantification of individual phenolic compounds.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of phenolic analysis. [1][18]Coupled with a Diode Array Detector (DAD) or a UV-Vis detector, HPLC allows for the separation and preliminary identification of compounds based on their retention times and UV-Vis spectra. [18][19] Mass Spectrometry (MS) , particularly when coupled with HPLC (HPLC-MS), provides definitive structural information and enables the identification of unknown compounds. [20][21]Different ionization techniques, such as Electrospray Ionization (ESI), are commonly used for the analysis of polar phenolic compounds. [20]

Experimental Protocol: A General Workflow for HPLC-MS Analysis of Plant Phenolic Compounds

  • Sample Preparation:

    • Grind dried plant material to a fine powder to increase surface area.

    • Accurately weigh a specific amount of the powdered sample.

  • Extraction:

    • Add an appropriate solvent system (e.g., 80% methanol in water) to the plant material.

    • Employ an extraction enhancement technique such as sonication in an ultrasonic bath for a defined period (e.g., 30 minutes).

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant containing the extracted phenolic compounds.

    • Repeat the extraction process on the pellet to ensure complete recovery.

    • Pool the supernatants and filter through a 0.22 µm syringe filter prior to HPLC analysis.

  • HPLC-MS Analysis:

    • Column: A reversed-phase C18 column is commonly used for separating phenolic compounds. [21] * Mobile Phase: A gradient elution using two solvents is typical. For example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid. [20] * Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over time to elute compounds of increasing hydrophobicity.

    • Detection:

      • DAD/UV-Vis: Monitor at specific wavelengths relevant to phenolic compounds (e.g., 280 nm for general phenolics, 320 nm for hydroxycinnamic acids, 360 nm for flavonols, and 520 nm for anthocyanins). [19] * MS: Operate in both positive and negative ion modes to capture a wider range of compounds. [20] * Data Analysis:

      • Identify compounds by comparing their retention times and mass spectra with those of authentic standards or by interpreting their fragmentation patterns.

      • Quantify compounds by constructing calibration curves using known concentrations of standards.

Conclusion and Future Perspectives

The biosynthesis of phenolic compounds in plants is a complex and highly regulated process that gives rise to a vast diversity of molecules with significant biological activities. A thorough understanding of these pathways, from the initial commitment of carbon from primary metabolism to the intricate regulatory networks, is essential for harnessing their potential in drug development and other applications. Advances in analytical techniques, particularly in mass spectrometry and metabolomics, will continue to unravel the complexities of phenolic metabolism, opening new avenues for the discovery and utilization of these valuable natural products. The integration of this knowledge with synthetic biology and metabolic engineering approaches holds the promise of developing sustainable and efficient systems for the production of high-value phenolic compounds for the benefit of human health.

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  • Rocchetti, G., et al. (2022). Application of different extraction techniques and HPLC-PDA-ESI/MS methods to the analysis of phenolic compounds in food samples. Foods, 11(20), 3296.
  • Tondi, G., et al. (2019). Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques. Journal of Renewable Materials, 7(10), 957-969.
  • Kalili, K. M., & de Villiers, A. (2011). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Agricultural and Food Chemistry, 59(12), 6395-6402.
  • Gómez-Caravaca, A. M., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(21), 3671.

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An In-depth Technical Guide to the Stability and Degradation of Methyl 2,4-dihydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Core Molecule

Methyl 2,4-dihydroxy-3-methylbenzoate (MDMB), with a molecular formula of C₉H₁₀O₄, is a phenolic ester of significant interest across various industries, including pharmaceuticals and cosmetics, owing to its potential anti-inflammatory and antioxidant properties.[1] Its chemical structure, characterized by a dihydroxy-substituted benzene ring with a methyl and a methyl ester group, dictates its reactivity and, consequently, its stability profile. This guide provides a comprehensive technical overview of the stability and degradation pathways of MDMB, offering field-proven insights and detailed experimental protocols for its assessment. Understanding the stability of MDMB is paramount for ensuring product quality, efficacy, and safety throughout its lifecycle.[2]

The core structure of MDMB features a resorcinol moiety, which is known to be susceptible to oxidation, and a methyl ester group, which can undergo hydrolysis. The presence of a methyl group on the aromatic ring can also influence its electronic properties and reactivity. This guide will delve into the degradation of MDMB under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[2][3]

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, is a critical component of drug development and formulation studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradation products.[2] The primary objectives of conducting forced degradation studies on MDMB are:

  • Elucidation of Degradation Pathways: To understand the chemical reactions that lead to the degradation of the molecule.

  • Identification of Degradation Products: To isolate and characterize the impurities and degradants that may form.[3]

  • Development and Validation of Stability-Indicating Methods: To ensure that the analytical methods used can accurately separate and quantify the intact molecule from its degradation products.[4]

  • Informing Formulation and Packaging Development: To design stable formulations and select appropriate packaging to protect the compound from degradation.[3]

Hydrolytic Degradation: The Role of pH

Hydrolysis is a common degradation pathway for esters like MDMB, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction is typically catalyzed by acids or bases.

Mechanism of Hydrolysis

Under acidic conditions , the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Under basic conditions , the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate and methanol. This process is often referred to as saponification.[5] The rate of alkaline hydrolysis is generally faster than acid-catalyzed hydrolysis. For some sterically hindered esters, an alternative bimolecular, base-catalyzed alkyl-oxygen cleavage (BAl2) mechanism may occur, where the hydroxide ion attacks the methyl carbon of the ester.[6]

Anticipated Degradation Product

The primary degradation product of hydrolytic degradation is 2,4-dihydroxy-3-methylbenzoic acid and methanol .

Experimental Protocol: Hydrolytic Degradation Study

Objective: To evaluate the stability of MDMB in aqueous solutions at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Purified water

  • pH meter

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Prepare stock solutions of MDMB in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare solutions of MDMB in 0.1 N HCl (acidic condition), purified water (neutral condition), and 0.1 N NaOH (basic condition) at a final concentration of approximately 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary (acidic and basic samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining MDMB and detect any degradation products.

Oxidative Degradation: The Impact of Reactive Oxygen Species

Phenolic compounds, such as MDMB, are particularly susceptible to oxidation. The hydroxyl groups on the aromatic ring can be readily oxidized, leading to the formation of quinone-type structures and other complex products.

Mechanism of Oxidation

Oxidation can be initiated by various oxidizing agents, such as hydrogen peroxide, or by exposure to atmospheric oxygen, especially in the presence of metal ions or light. The reaction proceeds via free radical mechanisms, where the phenolic hydroxyl group donates a hydrogen atom to form a phenoxy radical. This radical can then undergo further reactions, including dimerization, polymerization, or reaction with other radical species.

Anticipated Degradation Products

Potential oxidative degradation products could include quinones, hydroxylated derivatives, and polymeric materials. The exact nature of the products will depend on the specific oxidizing agent and reaction conditions.

Experimental Protocol: Oxidative Degradation Study

Objective: To assess the stability of MDMB in the presence of an oxidizing agent.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Prepare a solution of MDMB in a suitable solvent.

  • Treat the solution with 3% hydrogen peroxide.

  • Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

  • At selected time intervals, withdraw an aliquot and quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

  • Dilute the sample with the mobile phase and analyze by HPLC.

Photodegradation: The Influence of Light

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of light-sensitive molecules.

Mechanism of Photodegradation

Photodegradation can occur through direct or indirect mechanisms. In direct photolysis, the MDMB molecule absorbs light energy, leading to an excited state that can then undergo various reactions such as bond cleavage, rearrangement, or reaction with other molecules. Indirect photolysis involves photosensitizers that absorb light and then transfer the energy to the MDMB molecule or generate reactive species like singlet oxygen that can then react with MDMB. For a related compound, Methyl 2,4-dihydroxybenzoate, photocatalytic degradation has been shown to involve photogenerated holes and superoxide radicals as the main active oxygen species.[7]

Anticipated Degradation Products

Photodegradation can lead to a variety of products, including hydroxylated species, quinones, and products resulting from ring-opening or polymerization.

Experimental Protocol: Photostability Study

Objective: To evaluate the stability of MDMB upon exposure to light.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber compliant with ICH Q1B guidelines (providing controlled UV and visible light exposure)

  • Quartz cuvettes or other transparent containers

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Expose solid MDMB and a solution of MDMB to light in the photostability chamber for a specified duration.

  • A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

  • At the end of the exposure period, prepare solutions of the solid sample and dilute the solution sample.

  • Analyze both the exposed and control samples by HPLC to determine the extent of degradation and identify any photoproducts.

Thermal Degradation: The Effect of Heat

Elevated temperatures can provide the necessary activation energy for degradation reactions to occur, leading to the breakdown of the molecule.

Mechanism of Thermal Degradation

Thermal degradation can involve various reactions, including decarboxylation, dehydration, and cleavage of chemical bonds. For phenolic esters, thermal stress can accelerate hydrolysis and oxidation reactions. The specific degradation pathway will depend on the temperature and the presence of other substances.

Anticipated Degradation Products

Thermal degradation may lead to the formation of 2,4-dihydroxy-3-methylbenzoic acid (from hydrolysis), decarboxylated products, and other decomposition products.

Experimental Protocol: Thermal Degradation Study

Objective: To investigate the stability of MDMB at elevated temperatures.

Materials:

  • This compound (solid form)

  • Oven or heating block capable of maintaining a constant temperature

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Place a known amount of solid MDMB in a suitable container.

  • Heat the sample in an oven at a high temperature (e.g., 80°C, 100°C) for a specified period.

  • A control sample should be stored at room temperature.

  • At the end of the heating period, allow the sample to cool to room temperature.

  • Dissolve the sample in a suitable solvent and analyze by HPLC to quantify the remaining MDMB and detect any degradation products.

Analytical Methodology: A Key to Understanding Degradation

A robust analytical method is essential for accurately assessing the stability of MDMB and characterizing its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method

A stability-indicating HPLC method should be developed and validated to separate MDMB from all its potential degradation products.

  • Column: A reversed-phase C18 column is typically suitable for separating phenolic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation of all components.

  • Detection: A UV detector set at a wavelength where MDMB and its potential degradation products have significant absorbance (e.g., around 254 nm) is commonly used.[8] A photodiode array (PDA) detector can provide additional spectral information to help in the identification of degradation products.

  • Mass Spectrometry (MS) Coupling: Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.[4]

Summary of Potential Degradation Pathways and Products

The following table summarizes the likely degradation pathways for this compound under different stress conditions and the anticipated primary degradation products.

Stress ConditionPotential Degradation PathwayPrimary Anticipated Degradation Product(s)
Hydrolysis (Acidic/Basic) Cleavage of the ester linkage.2,4-dihydroxy-3-methylbenzoic acid, Methanol
Oxidation Oxidation of the phenolic hydroxyl groups.Quinone-type compounds, Polymeric products
Photolysis Photochemical reactions (e.g., bond cleavage, oxidation).Hydroxylated derivatives, Quinones, Ring-opened products
Thermal Stress Accelerated hydrolysis, decarboxylation, and other decomposition reactions.2,4-dihydroxy-3-methylbenzoic acid, Decarboxylated products

Visualizing the Degradation Landscape

The following diagrams illustrate the potential degradation pathways of this compound and a typical experimental workflow for a forced degradation study.

MDMB This compound Hydrolysis Hydrolysis (Acid/Base) MDMB->Hydrolysis Oxidation Oxidation (e.g., H2O2) MDMB->Oxidation Photolysis Photolysis (UV/Vis Light) MDMB->Photolysis Thermal Thermal Stress (Heat) MDMB->Thermal DegradationProduct1 2,4-dihydroxy-3-methylbenzoic acid + Methanol Hydrolysis->DegradationProduct1 DegradationProduct2 Quinones, Polymeric Products Oxidation->DegradationProduct2 DegradationProduct3 Hydroxylated Derivatives, Quinones Photolysis->DegradationProduct3 Thermal->DegradationProduct1 DegradationProduct4 Decarboxylated Products Thermal->DegradationProduct4 cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/PDA Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolysis Light->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway MDMB MDMB Sample MDMB->Acid MDMB->Base MDMB->Oxidation MDMB->Heat MDMB->Light

Caption: Experimental Workflow for Forced Degradation Studies.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the stability and degradation of this compound. The proposed degradation pathways are based on established chemical principles for phenolic esters. It is crucial for researchers and drug development professionals to conduct thorough forced degradation studies to confirm these pathways and identify any unique degradation products specific to MDMB. The experimental protocols provided herein offer a robust starting point for these investigations. Further research, including the isolation and spectroscopic characterization (e.g., NMR, MS) of degradation products, is essential for a complete understanding of the stability profile of this promising molecule. This knowledge is indispensable for the development of safe, effective, and stable products containing this compound.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Cas 33662-58-7,this compound | lookchem. (n.d.).
  • How to degrade methyl 2,4-dihydroxybenzoate under visible light irradiation? - Guidechem. (2024, May 13).
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  • Forced degradation products: Topics by Science.gov. (n.d.).
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. (2020, July 19).
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Solubility of Methyl 2,4-dihydroxy-3-methylbenzoate in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Methyl 2,4-dihydroxy-3-methylbenzoate, a compound of interest in pharmaceutical and cosmetic research, presents a unique solubility profile owing to its substituted phenolic structure. This technical guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge, detailed experimental protocols, and data analysis frameworks necessary to conduct and interpret solubility studies. We delve into the physicochemical properties of the molecule, predict its solubility behavior in different solvent classes, and provide step-by-step methodologies for reliable solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a paramount physicochemical property that dictates its performance. For oral dosage forms, an active pharmaceutical ingredient (API) must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Poor solubility can lead to low and variable bioavailability, hindering the development of potentially effective therapeutic agents. This compound, with its potential anti-inflammatory and antioxidant properties, is a molecule of significant interest.[1] A thorough understanding of its solubility in a range of organic solvents is crucial for various stages of drug development, including:

  • Pre-formulation studies: Selecting appropriate solvent systems for analytical method development and initial formulation screening.

  • Crystallization and purification: Identifying suitable solvents for obtaining the desired crystalline form with optimal purity and stability.

  • Formulation development: Designing drug delivery systems such as oral solutions, topical preparations, or amorphous solid dispersions to enhance bioavailability.

  • Toxicology studies: Preparing solutions for in vitro and in vivo toxicological evaluations.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound.

Physicochemical Properties of this compound

To understand the solubility of a compound, it is essential to first characterize its intrinsic physicochemical properties. These properties provide insights into the intermolecular forces that govern the dissolution process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1]
Melting Point 125-127 °C[1]
Density 1.296 g/cm³[1]
Structure
IUPAC Name: this compound

The structure of this compound reveals key features that influence its solubility:

  • Two hydroxyl (-OH) groups: These groups can act as both hydrogen bond donors and acceptors, suggesting a potential for good solubility in polar protic solvents.

  • A methyl ester (-COOCH₃) group: This group contains a polar carbonyl moiety (C=O) and can act as a hydrogen bond acceptor.

  • A benzene ring and a methyl group (-CH₃): These non-polar moieties contribute to the hydrophobic character of the molecule.

The interplay between the hydrophilic hydroxyl and ester groups and the hydrophobic aromatic ring and methyl group will ultimately determine the solubility in a given solvent.

Predicting Solubility: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a fundamental principle in predicting solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly classified into three categories:

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Given the two hydroxyl groups in this compound, it is expected to exhibit favorable solubility in these solvents.

  • Polar Aprotic Solvents: These solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide) have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The carbonyl group of the ester and the hydroxyl groups of the solute can interact with these solvents, suggesting moderate to good solubility.

  • Non-polar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and minimal polarity. Due to the significant polarity of the hydroxyl and ester groups, the solubility of this compound in non-polar solvents is expected to be limited.

While qualitative predictions are useful, quantitative experimental determination is essential for accurate formulation development.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate and reproducible solubility data is the cornerstone of successful drug development. The following sections provide detailed protocols for two widely accepted methods for determining the solubility of a solid compound in an organic solvent.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[3][4] It involves equilibrating an excess amount of the solid solute with the solvent of interest until a saturated solution is formed.

Step-by-Step Protocol for the Shake-Flask Method:

  • Preparation: Add an excess amount of crystalline this compound to a series of glass vials or flasks. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved solid particles from being collected.

  • Analysis: Accurately dilute the collected aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Workflow for the Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling cluster_analysis Analysis & Calculation prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Allow solid to settle or centrifuge equil->sep1 samp1 Withdraw supernatant through a filter sep1->samp1 anal1 Dilute aliquot samp1->anal1 anal2 Analyze concentration (HPLC) anal1->anal2 calc Calculate solubility anal2->calc

Caption: Workflow for determining solubility using the shake-flask method.

Gravimetric Method: A Simple and Direct Approach

Step-by-Step Protocol for the Gravimetric Method:

  • Prepare a Saturated Solution: Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution of this compound in the solvent of interest.

  • Sample Collection: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, clean, and dry evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate at a controlled temperature. Gentle heating on a hot plate or in a vacuum oven can be used to expedite the process, but care must be taken to avoid decomposition of the solute.

  • Drying to a Constant Weight: Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the melting point of the solute to remove any residual solvent. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dried solute per the initial volume or mass of the saturated solution taken.

Workflow for the Gravimetric Solubility Determination

G cluster_prep Saturated Solution Preparation cluster_sampling Sampling cluster_evaporation Solvent Removal cluster_calculation Calculation prep1 Prepare saturated solution (as in shake-flask method) samp1 Transfer known amount of supernatant to a pre-weighed dish prep1->samp1 evap1 Evaporate solvent samp1->evap1 evap2 Dry residue to constant weight evap1->evap2 calc1 Weigh the dried solute evap2->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for determining solubility using the gravimetric method.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures is obtained, thermodynamic models can be applied to understand the dissolution process better and to predict solubility at other temperatures.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution (ΔH°sol). A plot of the natural logarithm of the mole fraction solubility (ln X) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.

Equation: ln X = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

  • X is the mole fraction solubility

  • ΔH°sol is the standard enthalpy of dissolution

  • ΔS°sol is the standard entropy of dissolution

  • R is the ideal gas constant

  • T is the absolute temperature

From the slope and intercept of the van't Hoff plot, the enthalpy and entropy of dissolution can be calculated, providing valuable insights into the thermodynamics of the dissolution process.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data over a wider temperature range compared to the van't Hoff equation.

Equation: ln X = A + (B / T) + C * ln(T)

Where:

  • X is the mole fraction solubility

  • T is the absolute temperature

  • A, B, and C are empirical parameters determined by fitting the experimental data.

The Apelblat equation can be used to accurately interpolate and extrapolate solubility data within a reasonable temperature range.

Conclusion

While a comprehensive public dataset on the solubility of this compound in various organic solvents is currently lacking, this technical guide provides the necessary framework for researchers to confidently determine and interpret this critical physicochemical property. By understanding the molecule's inherent properties, applying robust experimental methodologies like the shake-flask and gravimetric methods, and utilizing thermodynamic models for data analysis, drug development professionals can make informed decisions to optimize the formulation and enhance the therapeutic potential of this promising compound. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for advancing the research and development of this compound.

References

  • FooDB. Showing Compound Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate (FDB010768). [Link]

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  • International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review. [Link]

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  • American Chemical Society. Gravimetric Methods | ACS Reagent Chemicals. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

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  • ResearchGate. Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents | Request PDF. [Link]

  • Figshare. Collection - Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents - Journal of Chemical & Engineering Data. [Link]

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Methodological & Application

Synthesis of Methyl 2,4-dihydroxy-3-methylbenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step synthetic protocol for the preparation of Methyl 2,4-dihydroxy-3-methylbenzoate. The synthesis commences with the regioselective formylation of 2-methylresorcinol via the Vilsmeier-Haack reaction to yield the key intermediate, 2,4-dihydroxy-3-methylbenzaldehyde. This aldehyde is subsequently oxidized to the corresponding carboxylic acid, 2,4-dihydroxy-3-methylbenzoic acid, under mild conditions. The final step involves a classic Fischer-Speier esterification to afford the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and safety considerations.

Introduction

This compound is a substituted phenolic ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and fragrance components. Its structural similarity to natural products found in lichens, such as atraric acid, suggests its utility in the development of novel bioactive compounds. The robust and scalable synthesis of this molecule is therefore of significant interest.

The synthetic strategy outlined herein is designed for efficiency and control, employing well-established and understood chemical transformations. The choice of a three-step route—formylation, oxidation, and esterification—allows for the isolation and characterization of key intermediates, ensuring high purity in the final product.

Overall Reaction Scheme

Part 1: Vilsmeier-Haack Formylation of 2-Methylresorcinol

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2] The starting material, 2-methylresorcinol, is a highly activated aromatic ring due to the presence of two hydroxyl groups, making it an ideal substrate. The reaction proceeds through the formation of an electrophilic iminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[3][4] This electrophile then attacks the electron-rich resorcinol ring, primarily at the position para to one hydroxyl group and ortho to the other, which is sterically unhindered and electronically activated. Subsequent hydrolysis yields the desired aldehyde.[5] This method is chosen over others like the Gattermann-Koch reaction, which is unsuitable for phenols, due to its high yields and reliability with phenolic substrates.[2]

Experimental Protocol
  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphoryl chloride (POCl₃) (1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-methylresorcinol (1.0 eq) in a minimal amount of anhydrous DMF and add this solution to the dropping funnel.

  • Cool the Vilsmeier reagent mixture back to 0 °C and add the 2-methylresorcinol solution dropwise over 1 hour.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 50-60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 500g for a 0.1 mol scale reaction) with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The product, 2,4-dihydroxy-3-methylbenzaldehyde, will precipitate as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Part 2: Oxidation of 2,4-dihydroxy-3-methylbenzaldehyde

Principle and Rationale

The conversion of the aldehyde to a carboxylic acid is a critical step. While many strong oxidizing agents exist, a mild method is required to prevent the oxidation of the sensitive dihydroxy-substituted aromatic ring. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) under mildly acidic conditions, is highly effective and selective for oxidizing aldehydes, including α,β-unsaturated and electron-rich aromatic aldehydes, without affecting other sensitive functional groups.[6][7] An alternative, classic method is the Tollens' test, which utilizes an ammoniacal solution of silver nitrate.[8] The Tollens' reagent selectively oxidizes aldehydes to the corresponding carboxylate, which upon acidification, yields the carboxylic acid.[9][10] This method is particularly mild and is chosen for this protocol due to its high selectivity and the ease of removing the silver byproduct.

Experimental Protocol
  • Preparation of Tollens' Reagent: In a clean flask, prepare the Tollens' reagent immediately before use. To a solution of silver nitrate (AgNO₃) (2.2 eq) in deionized water, add a few drops of dilute sodium hydroxide solution to precipitate silver oxide. Then, add concentrated ammonia solution dropwise with stirring until the brown precipitate of silver(I) oxide just redissolves to form a clear solution of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Avoid adding a large excess of ammonia.

  • Oxidation: Dissolve the crude 2,4-dihydroxy-3-methylbenzaldehyde (1.0 eq) in a minimal amount of ethanol or THF in a separate flask.

  • Gently warm the Tollens' reagent in a water bath to approximately 30-40 °C.

  • Slowly add the aldehyde solution to the warm Tollens' reagent with continuous stirring. A silver mirror or a black precipitate of elemental silver will begin to form, indicating a positive reaction.[11]

  • Continue to stir the mixture at this temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up and Isolation: After the reaction is complete, filter the mixture through a pad of celite to remove the precipitated silver metal. Caution: Dispose of the silver waste and any remaining Tollens' reagent promptly and properly. Do not allow the reagent to stand, as it can form explosive silver nitride upon drying.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Carefully acidify the filtrate with dilute hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 2-3. The 2,4-dihydroxy-3-methylbenzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Part 3: Fischer-Speier Esterification

Principle and Rationale

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[12] This equilibrium-controlled process is driven to completion by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, and by the removal of water.[13] A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[14] This method is a straightforward and cost-effective way to produce the final methyl ester.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2,4-dihydroxy-3-methylbenzoic acid (1.0 eq) obtained from Part 2.

  • Add a large excess of anhydrous methanol (e.g., 20-30 eq), which will also act as the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by about half using a rotary evaporator.

  • Pour the remaining mixture into a separatory funnel containing cold water and extract with ethyl acetate (3 x volume of the remaining mixture).

  • Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

StepStarting MaterialReagentsMolar Ratio (SM:Reagent)ProductTheoretical Yield
1 2-MethylresorcinolPOCl₃ / DMF1 : 1.5 : 32,4-Dihydroxy-3-methylbenzaldehyde75-85%
2 2,4-Dihydroxy-3-methylbenzaldehydeAgNO₃ / NH₄OH1 : 2.22,4-Dihydroxy-3-methylbenzoic Acid80-90%
3 2,4-Dihydroxy-3-methylbenzoic AcidMethanol / H₂SO₄1 : 25 : 0.15This compound85-95%

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Vilsmeier-Haack Formylation cluster_1 Part 2: Aldehyde Oxidation cluster_2 Part 3: Fischer Esterification A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) B 2. Add 2-Methylresorcinol Solution Dropwise A->B C 3. Heat Reaction (50-60°C, 2-3h) B->C D 4. Quench on Ice & Neutralize (NaHCO₃) C->D E 5. Filter & Dry Intermediate 1 (Aldehyde) D->E F 1. Prepare Tollens' Reagent (AgNO₃ + NH₄OH) E->F Proceed with Intermediate 1 G 2. Add Aldehyde Solution to Warm Reagent F->G H 3. Filter to Remove Silver G->H I 4. Acidify Filtrate (HCl) H->I J 5. Filter & Dry Intermediate 2 (Carboxylic Acid) I->J K 1. Dissolve Acid in Methanol Add H₂SO₄ catalyst J->K Proceed with Intermediate 2 L 2. Reflux Reaction (65°C, 4-6h) K->L M 3. Evaporate Excess MeOH L->M N 4. Extract with Ethyl Acetate & Wash M->N O 5. Dry, Concentrate & Purify (Final Product) N->O

Caption: Workflow for the three-step synthesis of this compound.

References

  • TutorChase. How do aldehydes react with Tollens' reagent? Available at: [Link]

  • Chemistry Stack Exchange. Mechanism for reaction of Tollens' reagent with aldehydes. Available at: [Link]

  • Chemistry LibreTexts. Tollens' Test. (2023). Available at: [Link]

  • Clark, J. Oxidation of aldehydes and ketones. (2023). Chemguide. Available at: [Link]

  • Wikipedia. Tollens' reagent. Available at: [Link]

  • Wikipedia. Pinnick oxidation. Available at: [Link]

  • Grokipedia. Pinnick oxidation. (2026). Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. Available at: [Link]

  • El-Faham, A., et al. Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020). RSC Advances. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Singh, J. et al. Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • University of Arizona. Fischer Esterification Procedure. Available at: [Link]

  • The Organic Chemist. Vilsmeier-Haack Reaction Mechanism. (2021). YouTube. Available at: [Link]

  • Chemistry LibreTexts. Oxidation of Aldehydes. (2020). Available at: [Link]

  • University of Missouri–St. Louis. Fischer Esterification Procedure. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • California State University, Sacramento. Lab5 procedure esterification. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024). Available at: [Link]

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Application Notes and Protocols for the Use of Methyl 2,4-dihydroxy-3-methylbenzoate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxy-3-methylbenzoate (CAS No. 33662-58-7) is an aromatic compound with potential applications in the fragrance industry.[1] As a phenolic compound, it belongs to a class of molecules known for their diverse roles in perfumery, acting as preservatives, fixatives, and key scent contributors.[2][3] Phenolic compounds can offer unique and complex olfactory profiles, ranging from smoky and medicinal to sweet and spicy.[3][4] This document provides a comprehensive guide for the evaluation and incorporation of this compound into fragrance formulations, covering its olfactory characterization, solubility, stability, and safety assessment. The protocols outlined herein are designed to provide a robust framework for researchers and formulators to unlock the potential of this intriguing molecule.

Section 1: Olfactory Profile and Characterization

A thorough understanding of a fragrance ingredient's scent profile is the cornerstone of its successful application. The following protocols are designed to systematically characterize the olfactory properties of this compound.

Sensory Evaluation Protocol

Sensory evaluation relies on the human nose as the primary instrument to assess the various facets of a fragrance.[5][6] This protocol employs a trained panel to develop a comprehensive olfactory profile.

Objective: To define the odor characteristics, intensity, and longevity of this compound.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Dipropylene Glycol (DPG)

  • Glass beakers and stirring rods

  • Digital scale

  • Olfactory smelling strips (mouillettes)

  • Sample vials

  • A panel of at least five trained sensory analysts

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol. Prepare a separate 10% solution in DPG for longevity assessment.

  • Initial Odor Assessment:

    • Dip a clean smelling strip into the 10% ethanol solution, ensuring not to oversaturate.

    • Allow the solvent to evaporate for approximately 10-15 seconds.

    • Panelists should then smell the strip and individually record their initial impressions, focusing on the top notes.

  • Odor Profile Development (Dry Down):

    • The smelling strips should be placed in a neutral, odor-free environment.

    • Panelists will evaluate the scent from the strips at regular intervals (e.g., 15 minutes, 1 hour, 4 hours, 8 hours, and 24 hours).

    • At each interval, panelists will record the perceived odor characteristics, noting any changes in the scent profile as the more volatile components evaporate. This process helps to identify the heart and base notes of the compound.

  • Intensity and Longevity Assessment:

    • Using the strip dipped in the DPG solution, panelists will assess the odor intensity on a scale of 1 (very weak) to 5 (very strong) at the same time intervals.

    • The longevity, or substantivity, is determined by the length of time the characteristic odor remains perceptible on the strip.

  • Data Analysis:

    • Compile the descriptors and intensity ratings from all panelists.

    • Create a sensory profile or "odor wheel" to visually represent the dominant and minor scent characteristics.

Causality of Experimental Choices: Using both ethanol and DPG allows for the assessment of the full fragrance profile. Ethanol's high volatility reveals the top notes quickly, while the less volatile DPG provides a better medium to evaluate the heart and base notes and the overall longevity of the scent. A trained panel is crucial for obtaining consistent and descriptive data.[7]

Diagram 1: Sensory Evaluation Workflow

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep1 Prepare 10% solution in Ethanol eval1 Dip Smelling Strips prep1->eval1 prep2 Prepare 10% solution in DPG prep2->eval1 eval2 Initial Assessment (Top Notes) eval1->eval2 eval3 Dry Down Evaluation (Heart & Base Notes) at T=0, 15m, 1h, 4h, 8h, 24h eval2->eval3 eval4 Intensity & Longevity Assessment (DPG strip) eval3->eval4 analysis1 Compile Panelist Data (Descriptors & Ratings) eval4->analysis1 analysis2 Create Sensory Profile (Odor Wheel) analysis1->analysis2

Caption: Workflow for the sensory evaluation of a fragrance compound.

Gas Chromatography-Olfactometry (GC-O) Analysis Protocol

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9][10] This allows for the identification of individual odor-active compounds within a sample.[11][12][13]

Objective: To identify the specific volatile compounds in this compound that contribute to its overall aroma and to detect any trace impurities with significant odor impact.

Materials:

  • This compound sample

  • Appropriate solvent (e.g., dichloromethane or ethanol)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port

  • Trained sensory analyst

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent.

  • GC-MS-O Analysis:

    • Inject the sample into the GC. The GC column will separate the individual volatile components based on their boiling points and polarity.

    • The effluent from the column is split. One portion goes to the mass spectrometer for chemical identification, and the other goes to a sniffing port.

    • A trained analyst sniffs the effluent from the sniffing port and provides a description of the odor and its intensity for each compound as it elutes.

  • Data Correlation: The data from the mass spectrometer (retention time and mass spectrum) is correlated with the olfactory data (retention time, odor descriptor, and intensity) from the analyst.

  • Aromagram Construction: An aromagram is created, which is a chromatogram that plots odor intensity versus retention time. This visual representation helps to highlight the most potent odorants in the sample.

Causality of Experimental Choices: The use of a dual-detection system (MS and olfactometry) is critical for unequivocally linking a specific chemical structure to a perceived odor. This can be invaluable for identifying potent trace impurities that might not be readily apparent in a standard GC-MS analysis but could have a significant impact on the overall scent profile.[14]

Section 2: Solubility and Stability Studies

The successful incorporation of a new ingredient into a fragrance formulation is highly dependent on its solubility in common perfumery solvents and its stability under various conditions.[15]

Solubility Protocol in Common Perfumery Solvents

Objective: To determine the solubility of this compound in ethanol, dipropylene glycol (DPG), and isopropyl myristate (IPM).

Materials:

  • This compound

  • Ethanol (95% and absolute)

  • Dipropylene Glycol (DPG)

  • Isopropyl Myristate (IPM)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Analytical balance

Procedure:

  • Saturated Solution Preparation:

    • For each solvent, add a known amount of solvent (e.g., 10 mL) to a vial.

    • Gradually add this compound in small, weighed increments while stirring at a constant temperature (e.g., 25°C).

    • Continue adding the compound until a small amount of undissolved solid remains, indicating a saturated solution.

    • Allow the solutions to equilibrate for at least 24 hours with continuous stirring.

  • Quantitative Analysis:

    • Carefully filter the saturated solutions to remove any undissolved solid.

    • Take a known volume of the clear supernatant and evaporate the solvent under reduced pressure.

    • Weigh the remaining solid to determine the amount of this compound that was dissolved.

  • Data Reporting: Express the solubility as g/100 mL of solvent at the specified temperature. Repeat the procedure at different temperatures (e.g., 4°C, 40°C) to understand the effect of temperature on solubility.

Expected Results (Qualitative): Based on the behavior of similar phenolic compounds, it is expected that this compound will exhibit good solubility in ethanol and moderate solubility in DPG and IPM. A recent study on the closely related atraric acid (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate) showed solubility of approximately 17.1 µg/mL in ethanol and 15.5 µg/mL in isopropyl myristate.[16]

Table 1: Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol (95%)25To be determined
Dipropylene Glycol25To be determined
Isopropyl Myristate25To be determined
Stability Protocol (pH, Light, and Thermal Stability)

Stability testing is crucial to ensure that the fragrance ingredient maintains its desired characteristics throughout the shelf life of the final product.[17][18][19]

Objective: To evaluate the stability of this compound under conditions of varying pH, light exposure, and temperature.

Materials:

  • 1% solution of this compound in a suitable solvent system (e.g., 50:50 ethanol/water)

  • pH meter and buffers

  • UV light chamber

  • Oven with temperature control

  • HPLC or GC for quantitative analysis

  • Amber and clear glass vials

Procedure:

  • pH Stability:

    • Adjust the pH of the 1% solution to acidic (pH 4), neutral (pH 7), and basic (pH 9) conditions using appropriate buffers.

    • Store aliquots of each solution in amber vials at room temperature and an elevated temperature (e.g., 40°C).

    • Analyze the concentration of this compound at regular intervals (e.g., 1, 2, 4, and 8 weeks) using HPLC or GC.

    • Also, perform a sensory evaluation at each time point to detect any changes in odor.

  • Photostability:

    • Place the 1% solution in both clear and amber glass vials.

    • Expose the clear vials to a controlled source of UV light, while keeping the amber vials as dark controls.

    • Analyze the concentration and odor profile of the samples at regular intervals.

  • Thermal Stability:

    • Store aliquots of the 1% solution in amber vials at different temperatures (e.g., 4°C, room temperature, 40°C, and 50°C).

    • Analyze the concentration and odor profile at regular intervals.

Data Analysis: Plot the percentage of this compound remaining over time for each condition. A degradation of more than 10% is generally considered significant. Note any changes in color or odor.

Causality of Experimental Choices: Testing at a range of pH values is important as fragrances are used in a variety of products with different pH levels (e.g., acidic skin toners, neutral lotions, alkaline soaps). Light and heat are common environmental stressors that can cause degradation of fragrance molecules. The use of both analytical and sensory data provides a complete picture of the ingredient's stability.

Diagram 2: Decision Tree for Formulation Based on Stability

Stability_Decision_Tree decision decision start Stability Test Results q1 Significant degradation at high temp? start->q1 q2 Significant degradation in light? q1->q2 No a1 Avoid use in high-heat applications (e.g., candles) q1->a1 Yes q3 Significant degradation at acidic/alkaline pH? q2->q3 No a2 Use in opaque packaging q2->a2 Yes a3 Restrict use to pH-neutral formulations q3->a3 Yes a4 Suitable for a wide range of applications q3->a4 No

Caption: Decision tree for formulation choices based on stability testing results.

Section 3: Formulation Guidelines and Application Examples

Dosage Recommendations

The optimal concentration of a fragrance ingredient depends on its odor strength, the desired effect, and the other components in the formulation. For a related compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, usage levels of up to 7% of the total fragrance concentrate have been reported.[20]

General Guidance:

  • Trace amounts (0.01% - 0.1%): Can be used to add a subtle nuance or complexity to a fragrance.

  • Low concentrations (0.1% - 1%): Effective as a modifier or to enhance certain notes in an accord.

  • Moderate concentrations (1% - 5%): Can be a key component of the fragrance heart.

  • High concentrations (>5%): May be used as a primary building block of the fragrance, especially if it has good fixative properties.

It is recommended to start with low concentrations and incrementally increase the dosage while evaluating the effect on the overall fragrance profile.

Accord Development with this compound

Based on the expected "mild, sweet aroma" with potential mossy and woody undertones, this compound could be a versatile ingredient for various accords:

  • Woody Accords: Its phenolic character could complement and enhance the richness of cedarwood, sandalwood, and patchouli.

  • Chypre Accords: The potential mossy notes would make it a natural fit for classic chypre structures, blending well with bergamot, labdanum, and oakmoss substitutes.

  • Floral Accords: In small amounts, it could add depth and a touch of sweetness to white florals like jasmine and tuberose, or a powdery facet to rose and iris.

  • Amber Accords: Its sweetness could harmonize with the warm, resinous notes of amber, vanilla, and benzoin.

Example Formulations

The following are hypothetical starting points for incorporating this compound into fragrance concentrates.

Table 2: Example Woody-Amber Fragrance Concentrate

IngredientParts (by weight)Olfactory Contribution
Bergamot Oil150Bright, citrus top note
Iso E Super200Smooth, woody, ambergris-like
Cedarwood Atlas100Dry, woody heart
Patchouli Oil50Earthy, rich base
Vanillin30Sweet, creamy base
This compound 70 Sweet, mossy, woody heart/base
Hedione200Radiant, floral-jasmine booster
Galaxolide (50% in IPM)200Clean, floral, musky base
Total 1000

Table 3: Example Modern Chypre Fragrance Concentrate

IngredientParts (by weight)Olfactory Contribution
Grapefruit Oil120Sparkling, bitter citrus top note
Pink Peppercorn EO30Spicy, fresh top note
Rose Absolute50Rich, floral heart
This compound 100 Mossy, sweet, powdery heart
Evernyl (Veramoss)80Oakmoss, woody base
Patchouli Heart70Clean, earthy base
Ambroxan50Ambery, woody, long-lasting base
Muscenone100Powdery, elegant musk
Ethanol400Solvent
Total 1000

Section 4: Safety and Regulatory Considerations

Ensuring the safety of a new fragrance ingredient is paramount. The following protocols are based on guidelines from regulatory bodies like the International Fragrance Association (IFRA).[3][9][21][22]

Dermal Sensitization Potential

Human Repeated Insult Patch Test (HRIPT) Protocol

The HRIPT is a standard method to assess the potential of a substance to induce skin sensitization.[5][6][23][24][25]

Objective: To determine if repeated application of this compound to the skin of human volunteers will induce dermal sensitization.

Methodology Overview:

  • Panel: A panel of approximately 50-100 healthy volunteers is recruited.

  • Induction Phase (3 weeks):

    • A patch containing a specific concentration of the test material (in a suitable vehicle like petrolatum or 75% diethyl phthalate/25% ethanol) is applied to the same site on the back of each volunteer.[24]

    • The patch is worn for 24 hours and then removed.

    • This procedure is repeated nine times over a three-week period.

    • The skin is evaluated for any signs of irritation before each new patch application.

  • Rest Period (2 weeks): No patches are applied during this time to allow for the development of any potential immune response.

  • Challenge Phase (1 week):

    • A challenge patch with the test material is applied to a new, previously unexposed site on the back.

    • The patch is removed after 24 hours.

    • The challenge site is evaluated for any signs of an allergic reaction at 24, 48, and 72 hours after patch application.[24]

Interpretation: A reaction at the challenge site that is more severe than any irritation seen during the induction phase may be indicative of sensitization.

Causality and Context: It is important to note that a structurally similar compound, 2,4-Dihydroxy-3-methylbenzaldehyde, is prohibited by IFRA due to its potential for dermal sensitization.[26][27] This highlights the importance of rigorous testing for this compound, as small changes in chemical structure can significantly alter toxicological properties.

Phototoxicity Assessment

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This in vitro test is a widely accepted method for screening the phototoxic potential of a substance.[23][25][28]

Objective: To assess the potential of this compound to cause a cytotoxic reaction in the presence of UV light.

Methodology Overview:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured in 96-well plates.

  • Treatment: The cells are incubated with various concentrations of this compound for a short period (e.g., 1 hour).

  • Irradiation: One set of plates is exposed to a non-toxic dose of simulated solar UV radiation, while a duplicate set is kept in the dark.

  • Neutral Red Uptake: After incubation, the cells are washed and incubated with Neutral Red, a vital dye that is taken up by viable cells.

  • Analysis: The amount of dye taken up by the cells is measured using a spectrophotometer. A significant difference in cytotoxicity between the irradiated and non-irradiated cells indicates a phototoxic potential.

Causality of Experimental Choices: This in vitro assay is a reliable and ethical alternative to animal testing for phototoxicity. It is based on the principle that phototoxic chemicals become more toxic when exposed to light. The use of a cell line allows for a controlled and reproducible assessment.

Regulatory Status and Documentation

Before commercial use, it is essential to determine the regulatory status of this compound in the target markets. This includes checking for any existing IFRA standards or restrictions. As of the latest amendments, a specific standard for this compound has not been identified. However, for the related compound Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, an IFRA Certificate of Conformity indicates no specific restrictions.[17] Given the prohibition of the aldehyde analogue, a thorough safety assessment and consultation of the RIFM (Research Institute for Fragrance Materials) database is strongly recommended.

Section 5: Conclusion

This compound presents an interesting profile for fragrance formulation, with a mild, sweet aroma and potential for mossy and woody nuances. Its phenolic structure suggests good fixative properties and the ability to add complexity to a variety of fragrance types. The protocols outlined in this document provide a comprehensive framework for its systematic evaluation, from olfactory characterization and stability testing to crucial safety assessments. Rigorous adherence to these methodologies will enable fragrance chemists and researchers to confidently explore the potential of this compound and ensure its safe and effective use in consumer products. Further research to establish precise solubility data and to explore its performance in a wider range of application bases will be invaluable in fully realizing its contribution to the perfumer's palette.

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  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004050595A1 - Aliphatic compounds as fragrants with musk characteristics.
  • Google Patents. (n.d.). US4110626A - Method for improving the quality of the fragrance of perfumes using aliphatic dibasic acid diesters.

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Application Notes and Protocols: Methyl 2,4-dihydroxy-3-methylbenzoate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Phenolic Scaffold

Methyl 2,4-dihydroxy-3-methylbenzoate (MDMB), a polysubstituted aromatic compound, presents itself as a highly valuable and versatile intermediate in modern pharmaceutical synthesis. As a derivative of salicylic acid, it possesses intrinsic biological potential, including anti-inflammatory and antioxidant properties.[1] Its true strength in drug development, however, lies in its chemical architecture. The molecule features three key functional regions ripe for chemical modification: a nucleophilic phenolic hydroxyl group at C4, a sterically hindered and hydrogen-bonded hydroxyl at C2, and an electron-rich aromatic ring. This multi-functional nature allows it to serve as a foundational scaffold for building a diverse library of more complex molecules. Derivatives of the closely related methyl 2,4-dihydroxybenzoate have been explored for the synthesis of mesomorphic lanthanide complexes, and other isomers are used in fragrance and biological studies, highlighting the chemical tractability of this class of compounds.[2][3] This guide provides an in-depth analysis of MDMB's properties and detailed, field-proven protocols for its application in key synthetic transformations relevant to pharmaceutical research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization of a starting intermediate is fundamental to the success of any synthetic campaign. The data below provides a summary of the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33662-58-7[4]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol Calculated
Appearance White to off-white crystalline solidGeneral Observation
Melting Point 118 - 121 °C[5]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform[6]

Table 2: Summary of Spectroscopic Data

TechniqueKey Peaks / Shifts (Predicted and/or Experimental)
¹H NMR Signals corresponding to aromatic protons, two distinct hydroxyl protons, a methyl group on the ring, and a methyl ester group.[7]
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons (including those bonded to hydroxyls), the ring methyl carbon, and the ester methyl carbon.[8]
IR Spectroscopy Characteristic absorptions for O-H stretching (broad, for hydroxyls), C=O stretching (ester), C-O stretching, and aromatic C=C bending.

Synthesis of the Intermediate: A Practical Approach

While commercially available, understanding the synthesis of MDMB provides insight into its chemical nature. A robust method involves a two-step process starting from 2-methylresorcinol: regioselective carboxylation followed by esterification.

Workflow for MDMB Synthesis

start 2-Methylresorcinol step1 Step 1: Kolbe-Schmitt Carboxylation start->step1 1. KHCO₃, Glycerol 2. High Temp/Pressure CO₂ intermediate 2,4-Dihydroxy-3-methylbenzoic Acid step1->intermediate step2 Step 2: Fischer Esterification intermediate->step2 Methanol (CH₃OH) Cat. H₂SO₄, Reflux product This compound (MDMB) step2->product start MDMB electrophile Electrophilic Attack at C5 start->electrophile reagent_prep Vilsmeier Reagent Formation reagent_prep->electrophile [ClCH=N(CH₃)₂]⁺ reagents DMF + POCl₃ reagents->reagent_prep intermediate Iminium Salt Intermediate electrophile->intermediate hydrolysis Aqueous Work-up intermediate->hydrolysis H₂O product C5-Formylated MDMB Derivative hydrolysis->product

Sources

"application of Methyl 2,4-dihydroxy-3-methylbenzoate in biological studies"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Investigation of Methyl 2,4-dihydroxy-3-methylbenzoate

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the biological applications of this compound. It provides in-depth scientific rationale, detailed experimental protocols, and data interpretation guidelines for investigating the compound's therapeutic potential.

Introduction to this compound

This compound (CAS No: 33662-58-7) is a phenolic compound and a derivative of salicylic acid.[1] Structurally, it possesses a benzene ring substituted with hydroxyl and methyl groups, features that are often associated with significant biological activity. While it is a known component in the flavor and fragrance industry, its structural characteristics suggest a strong potential for therapeutic applications, particularly due to its known anti-inflammatory and antioxidant properties.[1] This guide will explore its primary applications in biological studies, focusing on its antioxidant, anti-inflammatory, and anti-cancer activities.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for proper handling, storage, and experimental design.

PropertyValueReference
CAS Number 33662-58-7[1]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.18 g/mol [2]
Melting Point 125-127°C[1]
Boiling Point 371.4°C at 760 mmHg[1]
Density 1.296 g/cm³[1]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Core Application: Antioxidant Activity

Scientific Rationale: Phenolic compounds, characterized by hydroxyl groups attached to an aromatic ring, are potent antioxidants. Their mechanism of action primarily involves donating a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. Structurally similar compounds have been shown to protect cells from oxidative damage by scavenging reactive oxygen species (ROS) and activating endogenous antioxidant pathways, such as the Nrf2 pathway.[5] this compound's two hydroxyl groups make it a prime candidate for investigation as a powerful antioxidant agent.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a rapid and reliable method to assess the compound's intrinsic free-radical scavenging ability in a cell-free system.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. The degree of discoloration, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the compound.[6][7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microtiter plates

  • UV-Vis microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

  • Preparation of Sample Solutions: Create a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Prepare similar dilutions for the positive control (Ascorbic acid).

  • Assay Reaction:

    • To each well of a 96-well plate, add 100 µL of the various concentrations of the sample or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.

Expected Results: A lower IC₅₀ value indicates higher antioxidant activity.

CompoundTypical IC₅₀ (µg/mL)
This compound(Experimental Data)
Ascorbic Acid (Control)~5-10

Core Application: Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. A central pathway governing inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[8] When activated by stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2.[8][9] Compounds that inhibit this pathway are valuable anti-inflammatory candidates. Given its structural similarity to other known anti-inflammatory agents, this compound is hypothesized to exert its effects by modulating this critical pathway.

Workflow for Assessing Anti-inflammatory Potential

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Analysis culture Culture RAW264.7 Macrophages seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with Methyl 2,4-dihydroxy-3-methylbenzoate seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Lyse Cells stimulate->cells elisa Measure Cytokines (TNF-α, IL-6) via ELISA supernatant->elisa griess Measure Nitric Oxide (NO) via Griess Assay supernatant->griess western Analyze NF-κB Pathway Proteins (p-p65, IκBα) via Western Blot cells->western

Caption: Workflow for evaluating anti-inflammatory effects.

Protocol 2: Inhibition of LPS-Induced Nitric Oxide (NO) and Cytokine Production in RAW264.7 Macrophages

Principle: This cell-based assay quantifies the ability of the compound to suppress the production of key inflammatory mediators in macrophages stimulated with LPS, a component of Gram-negative bacteria.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA Kits for TNF-α and IL-6

  • MTT Assay Kit for cytotoxicity testing

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours to allow for attachment.

  • Cytotoxicity Pre-Screen (Mandatory): Before the main experiment, perform an MTT assay to determine the non-toxic concentration range of the compound on RAW264.7 cells. Use concentrations that result in >90% cell viability for the anti-inflammatory assay.

  • Compound Treatment:

    • Remove the old media from the attached cells.

    • Add fresh media containing various non-toxic concentrations of this compound. Include a "vehicle control" well with DMSO at the same final concentration.

    • Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells (except the "unstimulated control" wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Use 50 µL of the collected supernatant to measure NO production (as nitrite) using the Griess Reagent Kit, following the manufacturer's instructions.

  • Cytokine Measurement: Use the remaining supernatant to measure the concentrations of TNF-α and IL-6 using their respective ELISA kits, following the manufacturer's protocols.[10]

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the "LPS only" group. Calculate the percentage of inhibition for each mediator at each concentration.

Proposed Signaling Pathway for Anti-inflammatory Action

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes induces transcription Compound Methyl 2,4-dihydroxy- 3-methylbenzoate Compound->IKK Inhibition? Compound->NFkB_active Inhibition of translocation?

Caption: Hypothesized inhibition of the NF-κB pathway.

Exploratory Application: Anti-Cancer & Anti-Androgenic Activity

Scientific Rationale: Some studies have identified anti-androgenic properties in related compounds.[11][12] Androgens, like testosterone, play a crucial role in the growth and progression of certain cancers, most notably prostate cancer. The androgen receptor (AR) is a key therapeutic target. Compounds that can block the AR or inhibit its signaling are of significant interest for treating benign prostatic hyperplasia and prostate carcinoma.[12] Derivatives of 2,4-dihydroxybenzoate have shown potential in this area, making this compound a candidate for further investigation.

Protocol 3: Androgen Receptor (AR) Luciferase Reporter Assay

Principle: This assay is used to screen for compounds with anti-androgenic activity. It employs a cell line (e.g., PC-3 or LNCaP prostate cancer cells) that has been engineered to express the androgen receptor and a luciferase reporter gene linked to an androgen-responsive element (ARE). When an androgen like dihydrotestosterone (DHT) binds to the AR, it activates the transcription of the luciferase gene, producing light. An anti-androgenic compound will compete with DHT or otherwise block this process, leading to a decrease in light output.[12]

Materials:

  • Prostate cancer cell line (e.g., LNCaP) stably or transiently transfected with an AR-responsive luciferase reporter plasmid.

  • Phenol red-free RPMI-1640 medium with charcoal-stripped FBS (to remove endogenous steroids).

  • Dihydrotestosterone (DHT) as the androgen agonist.

  • Bicalutamide (positive control anti-androgen).

  • This compound.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells in a white, clear-bottom 96-well plate in the phenol red-free medium and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound or Bicalutamide for 1-2 hours.

  • Agonist Stimulation: Add DHT to a final concentration of 1 nM to all wells (except for the negative control).

  • Incubation: Incubate for an additional 24-48 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate MTT assay). Calculate the percentage inhibition of DHT-induced luciferase activity for each concentration of the test compound.

Conclusion

This compound presents a compelling profile for biological investigation. Its phenolic structure provides a strong scientific basis for its potent antioxidant and anti-inflammatory activities, which can be robustly validated using the standardized protocols provided herein. Furthermore, its potential as an anti-androgenic agent opens an exciting avenue for research in oncology and endocrinology. This guide offers the foundational methodologies to empower researchers to systematically explore and validate the therapeutic potential of this versatile compound.

References

  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P
  • This compound | CAS 33662-58-7. LookChem. (URL: [Link])

  • METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE. Chemdad Co.,Ltd. (URL: [Link])

  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Organic Preparations and Procedures International. (URL: [Link])

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. ResearchGate. (URL: [Link])

  • (PDF) Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity. ResearchGate. (URL: [Link])

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Perfumer & Flavorist. (2010). (URL: [Link])

  • Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway. (URL: [Link])

  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. NIH National Center for Biotechnology Information. (URL: [Link])

  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. (URL: [Link])

  • Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate. ResearchGate. (URL: [Link])

  • Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523. PubChem. (URL: [Link])

  • DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy.
  • Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. PubMed. (2024). (URL: [Link])

  • Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. MDPI. (URL: [Link])

  • Flavonoids in modulation of cell survival signalling pathways. NIH National Center for Biotechnology Information. (URL: [Link])

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. (2023). (URL: [Link])

  • The Art of Oakmoss: Exploring Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate in Fragrance Creation. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives. PubMed. (URL: [Link])

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. (1998). (URL: [Link])

  • Methyl 2,4-dihydroxybenzoate. MySkinRecipes. (URL: [Link])

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  • Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. NIH National Center for Biotechnology Information. (URL: [Link])

  • Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway. PubMed. (2018). (URL: [Link])

  • Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. NIH National Center for Biotechnology Information. (URL: [Link])

  • Synthesis of a new anti-inflammatory steroidal acid ester: methyl 11 beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate. PubMed. (1985). (URL: [Link])

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Application Note & Protocol: Isolation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 4707-47-5), a key aromatic compound, is a significant contributor to the characteristic mossy and woody scent of oakmoss (Evernia prunastri) absolute.[1][2][3] This compound, often referred to as Veramoss or Atraric acid, is highly valued in the fragrance industry for its use in Chypre and Fougère perfumes.[3] Beyond its olfactory properties, related dihydroxybenzoic acid derivatives have been explored for various biological activities, including antimicrobial and antiproliferative effects.[4]

This application note provides a comprehensive, field-proven protocol for the isolation and purification of methyl 2,4-dihydroxy-3,6-dimethylbenzoate from its primary natural source, oakmoss. The methodology is designed for researchers in natural product chemistry, drug discovery, and fragrance science, emphasizing both scientific rigor and practical applicability.

Principle of Isolation

The isolation of methyl 2,4-dihydroxy-3,6-dimethylbenzoate from oakmoss follows a logical progression of standard natural product chemistry techniques. The workflow is designed to systematically extract, fractionate, and purify the target compound from the complex matrix of the lichen.

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Characterization A Oakmoss (Evernia prunastri) Collection & Drying B Grinding to Fine Powder A->B C Maceration with Methanol B->C D Filtration & Concentration C->D Yields Crude Extract E Silica Gel Column Chromatography D->E F Fraction Collection & TLC Analysis E->F G Recrystallization F->G Pooling of Pure Fractions H Purity Assessment (HPLC) G->H I Structural Elucidation (NMR, MS) H->I

Figure 1: Overall workflow for the isolation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Oakmoss (Evernia prunastri)Air-driedSpecialty botanical supplier
MethanolHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeSigma-Aldrich
n-HexaneHPLC GradeSigma-Aldrich
DichloromethaneACS GradeVWR
Silica Gel (60-120 mesh)For column chromatographyMerck
TLC Plates (Silica gel 60 F254)Merck
Anhydrous Sodium SulfateACS GradeSigma-Aldrich

Experimental Protocols

Part 1: Extraction of Crude Oakmoss Extract

The initial step involves the exhaustive extraction of secondary metabolites from the dried and powdered oakmoss. Methanol is chosen as the solvent due to its polarity, which allows for the efficient extraction of a broad range of compounds, including the target phenolic ester.

Protocol:

  • Sample Preparation: Air-dry the collected oakmoss to a constant weight. Grind the dried lichen into a fine powder using a blender or a mill.

  • Maceration: Weigh 100 g of the powdered oakmoss and place it in a 2 L Erlenmeyer flask. Add 1 L of methanol to the flask.

  • Extraction: Seal the flask and allow it to macerate for 48 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Transfer the residue back to the flask and add another 1 L of methanol. Repeat the maceration and filtration steps twice more to ensure exhaustive extraction.

  • Concentration: Combine all the methanolic filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 40°C. This will yield a dark, viscous crude extract.

Part 2: Purification by Column Chromatography

The crude extract is a complex mixture of various compounds. Silica gel column chromatography is a robust technique for separating these compounds based on their polarity. A gradient elution system is employed to progressively separate compounds of increasing polarity.

Protocol:

  • Column Packing: Prepare a slurry of 100 g of silica gel (60-120 mesh) in n-hexane and carefully pack it into a glass column (e.g., 5 cm diameter, 50 cm length).[5]

  • Sample Loading: Dissolve 5 g of the crude methanolic extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.[5] Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is provided in the table below.

Solvent System (n-Hexane:Ethyl Acetate) Volume (mL) Purpose
100:0500Elute non-polar compounds
98:2500Gradual polarity increase
95:51000Elute compounds of low to moderate polarity
90:101000Target compound expected to elute
80:20500Elute more polar compounds
50:50500Column wash
0:100500Column wash
  • Fraction Collection: Collect fractions of 20 mL each and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate. Develop the plate in a chamber with a mobile phase of n-hexane:ethyl acetate (8:2). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of pure methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Part 3: Recrystallization for Final Purity

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature.

Protocol:

  • Solvent Selection: Based on the polarity of the target compound, a mixture of a polar and a non-polar solvent, such as ethanol/water or dichloromethane/hexane, is a good starting point for solvent screening.

  • Dissolution: Dissolve the pooled and concentrated fractions from the column chromatography in a minimum amount of warm ethanol.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to obtain pure methyl 2,4-dihydroxy-3,6-dimethylbenzoate as colorless crystals.[2][7]

Characterization and Quality Control

The identity and purity of the isolated compound should be confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a C18 column with a mobile phase of methanol/water or acetonitrile/water with a small amount of acid (e.g., 0.1% formic acid).[8] The detection wavelength can be set at 250 nm.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for unambiguous structural elucidation.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Conclusion

This application note provides a detailed and systematic protocol for the successful isolation and purification of methyl 2,4-dihydroxy-3,6-dimethylbenzoate from oakmoss. By following these steps, researchers can obtain a high-purity sample suitable for further chemical, biological, or fragrance-related studies. The principles outlined here can also be adapted for the isolation of other secondary metabolites from lichens and other natural sources.

References

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. ResearchGate. [Link]

  • (PDF) Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity. ResearchGate. [Link]

  • METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE Three Chongqing Chemdad Co. [Link]

  • Single Step Process Of Extraction And Purification Of Methyl ß Orsellinate From Lichen Rocella Montagnei For Potential Antimicrobial Activity. Quick Company. [Link]

  • sea resorcylate, 33662-58-7. The Good Scents Company. [Link]

  • WO2004048303A1 - Purification of methyl tertiary butyl ether.
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Perfumer & Flavorist. [Link]

  • CN113248373A - Preparation method of methyl benzoate compound.
  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. [Link]

  • Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. Oxford Academic. [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. [Link]

  • The Art of Oakmoss: Exploring Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate in Fragrance Creation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

Sources

Application Note: Quantitative Analysis of Methyl 2,4-dihydroxy-3-methylbenzoate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated analytical method for the quantitative determination of Methyl 2,4-dihydroxy-3-methylbenzoate. Given the compound's role as a key intermediate in the synthesis of fragrances and other specialty chemicals, a reliable method for its quantification is essential for quality control, reaction monitoring, and purity assessment. This document details a primary method using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), which offers excellent accuracy, precision, and specificity. Additionally, confirmatory analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and an alternative approach via Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization are discussed. The protocols provided herein are designed to be implemented in research, development, and quality control laboratories.

Introduction and Analytical Rationale

This compound (MDMB), CAS No. 33662-58-7, is a substituted methyl benzoate derivative. It serves as a crucial precursor in the synthesis of various compounds, including atranol, a component historically used in the fragrance industry. The purity and concentration of MDMB directly impact the yield and impurity profile of subsequent synthetic steps. Therefore, a precise and reliable analytical method is paramount.

The molecular structure of MDMB, featuring a phenolic ring with two hydroxyl groups, makes it an ideal candidate for analysis by RP-HPLC with UV detection. The aromatic ring provides a strong chromophore for UV detection, while the hydroxyl and methyl ester groups impart a moderate polarity suitable for separation on C18 stationary phases.

This guide provides a comprehensive methodology, beginning with a primary HPLC-UV protocol, followed by a discussion of orthogonal techniques for confirmation and a detailed strategy for method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Primary Analytical Method: RP-HPLC with UV Detection

High-Performance Liquid Chromatography is the recommended technique for the routine quantification of MDMB due to its high resolution, reproducibility, and accuracy.[4][5][6]

Principle

The method utilizes a reversed-phase C18 column to separate MDMB from potential impurities and starting materials based on polarity. An acidic mobile phase is employed to suppress the ionization of the phenolic hydroxyl groups, ensuring a single, sharp chromatographic peak and reproducible retention times. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a calibration curve generated from reference standards.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC-grade acetonitrile and methanol.

  • Reagent-grade formic acid or phosphoric acid.

  • Purified water (18.2 MΩ·cm).

  • This compound reference standard.

Proposed Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 30% B to 85% B over 15 min; hold at 85% B for 2 min; return to 30% B over 1 min; equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (based on structurally similar compounds like methyl orsellinate[7])

Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of purified water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MDMB reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the mobile phase (at initial conditions, e.g., 30% B) to prepare a minimum of five calibration standards.

Analysis Workflow: The overall workflow for the HPLC analysis is depicted below.

Figure 1: HPLC Analysis Workflow for MDMB Quantification.

Method Validation Strategy

To ensure the suitability of the analytical method for its intended purpose, a validation study must be performed according to ICH Q2(R1) guidelines.[1][3][8] The following parameters are critical for a quantitative impurity or assay method.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free from interference from blank, placebo, and known impurities. Peak purity index > 0.995 (DAD).To demonstrate that the signal measured is from the analyte of interest only.[3]
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-150 µg/mL).To establish a proportional relationship between concentration and instrument response.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of target).To assess the closeness of the measured value to the true value.
Precision Repeatability (intra-day) RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst) RSD ≤ 2.0%.To measure the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1; with acceptable precision (RSD ≤ 10%).The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness System suitability parameters remain within limits after small, deliberate changes (e.g., ±2°C in temp, ±0.1 mL/min in flow rate).To evaluate the method's capacity to remain unaffected by small variations in parameters.

Orthogonal and Confirmatory Analytical Methods

To ensure unambiguous identification and provide a secondary method for quantification, especially in complex matrices, the use of mass spectrometry is recommended.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS provides superior specificity and sensitivity. For MDMB, Electrospray Ionization (ESI) in negative mode is ideal due to the acidic nature of the phenolic hydroxyl groups.[9][10]

  • Principle: The analyte is separated by HPLC as described above and then introduced into the mass spectrometer. In the ESI source, the molecule is deprotonated to form the [M-H]⁻ ion.

  • Expected Ions: For MDMB (C₈H₈O₄, Mol. Wt. 168.15), the primary ion observed in negative mode would be the [M-H]⁻ ion at m/z 167.0.

  • Application: This technique is invaluable for peak identity confirmation, impurity profiling, and quantification at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative but requires a derivatization step to increase the volatility and thermal stability of the polar MDMB molecule.[11][12]

  • Principle: The hydroxyl groups of MDMB are converted to less polar ethers, typically using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[13] The resulting silylated derivative is then separated by GC and detected by MS.

  • Derivatization: This chemical modification is essential as direct injection of phenolic compounds like MDMB can lead to poor peak shape and thermal degradation in the GC inlet.[11][14]

  • Application: GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities in the MDMB sample that may not be amenable to HPLC analysis.

Figure 2: Conceptual workflow for GC-MS analysis requiring derivatization.

Conclusion

The RP-HPLC-UV method detailed in this application note provides a reliable, accurate, and robust framework for the quantification of this compound. By following the outlined protocol and adhering to the principles of method validation described by ICH guidelines, laboratories can ensure high-quality data for process control and quality assurance. The inclusion of orthogonal techniques like LC-MS and GC-MS further strengthens the analytical strategy, providing comprehensive characterization and confirmation of the analyte.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PubMed Central. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). PubMed. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Analysis of Secondary Metabolites in the Lichen Parmotrema tinctorum from Different Substrates. (n.d.). Ramkhamhaeng University. Retrieved from [Link]

  • Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. (2011). Taylor & Francis Online. Retrieved from [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). MDPI. Retrieved from [Link]

  • A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes. (n.d.). ResearchGate. Retrieved from [Link]

  • Journal Highlight: A collaborative work on quantitative HPLC methods for the routine determination of atranol and chloroatranol in moss extracts. (2018). Wiley Analytical Science. Retrieved from [Link]

  • Content of oak moss allergens atranol and chloroatranol in perfumes and similar products. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromatographic analyses and unambiguous identification of atranol‐like secondary metabolites in oakmoss absolute. (n.d.). ResearchGate. Retrieved from [Link]

  • A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. (2023). ResearchGate. Retrieved from [Link]

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The Versatile Scaffold: Methyl 2,4-dihydroxy-3-methylbenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Substituted Phenolic Core

Methyl 2,4-dihydroxy-3-methylbenzoate is a polysubstituted aromatic compound belonging to the resorcinol derivative family. Its structure, characterized by a benzene ring adorned with hydroxyl, methyl, and methyl ester functional groups, makes it a highly valuable and versatile starting material in medicinal chemistry and drug development. The electron-rich nature of the phenolic ring, coupled with the specific positioning of its substituents, allows for a variety of chemical transformations, paving the way for the synthesis of a diverse range of bioactive molecules. This guide provides an in-depth exploration of the utility of this compound as a precursor in the synthesis of bioactive compounds, with a particular focus on the creation of coumarin derivatives, a class of molecules renowned for their broad spectrum of pharmacological activities.[1][2][3]

The inherent bioactivity of phenolic compounds, including their antioxidant and anti-inflammatory properties, provides a strong foundation for the molecules derived from them. By using this compound as a scaffold, researchers can introduce additional pharmacophores and modulate the physicochemical properties of the resulting molecules to target specific biological pathways. This document will detail the synthetic strategies, provide step-by-step protocols, and discuss the rationale behind the experimental choices, offering a comprehensive resource for researchers in the field.

Core Synthetic Strategy: From Phenol to Bioactive Heterocycle via Pechmann Condensation

One of the most powerful methods for synthesizing coumarins from phenols is the Pechmann condensation.[4][5] This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions. The dihydroxy nature of this compound makes it an excellent candidate for this transformation, leading to the formation of highly substituted coumarin derivatives. These coumarins can then be further modified or screened directly for biological activity.

The general mechanism of the Pechmann condensation begins with the formation of a more electrophilic species from the β-keto ester in the presence of an acid catalyst. The electron-rich phenolic ring then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent cyclization and dehydration yield the final coumarin product. The specific substitution pattern on the resulting coumarin is dictated by the structure of the starting phenol and β-keto ester.

Below is a logical workflow for the synthesis of a bioactive coumarin derivative starting from this compound.

G cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Bioactive Coumarin cluster_2 Bioactivity Screening start_material 2,4-Dihydroxy-3-methylbenzoic acid esterification Esterification with Methanol start_material->esterification target_precursor This compound esterification->target_precursor pechmann Pechmann Condensation with Ethyl Acetoacetate target_precursor->pechmann target_precursor->pechmann coumarin_derivative 7-Hydroxy-5-methoxycarbonyl-4,8-dimethylcoumarin pechmann->coumarin_derivative screening Antimicrobial & Anti-inflammatory Assays coumarin_derivative->screening coumarin_derivative->screening bioactive_molecule Bioactive Lead Compound screening->bioactive_molecule

Caption: Synthetic workflow from starting material to bioactive coumarin.

Application Note 1: Synthesis of 7-Hydroxy-5-methoxycarbonyl-4,8-dimethylcoumarin

This protocol details the synthesis of a novel coumarin derivative from this compound. The resulting compound is a promising candidate for screening against various microbial strains and inflammatory pathways, given that coumarin derivatives are known to exhibit significant antimicrobial and anti-inflammatory activities.[2][3][6][7]

Rationale for Experimental Choices
  • Starting Material: this compound is chosen for its activated phenolic ring, which is amenable to electrophilic substitution in the Pechmann condensation.

  • Reagent: Ethyl acetoacetate is a common and effective β-keto ester for the Pechmann reaction, leading to the formation of a 4-methyl substituted coumarin.[4]

  • Catalyst: Concentrated sulfuric acid is a widely used and efficient acid catalyst for this condensation, promoting both the initial reaction and the subsequent dehydration step.

  • Reaction Conditions: The reaction is typically heated to ensure a sufficient reaction rate. The temperature is carefully controlled to prevent side reactions and degradation of the product.

Detailed Experimental Protocol

Step 1: Synthesis of this compound (if not commercially available)

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxy-3-methylbenzoic acid (10 mmol).

  • Reagent Addition: Add methanol (50 mL) and slowly add concentrated sulfuric acid (1 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Step 2: Pechmann Condensation to form 7-Hydroxy-5-methoxycarbonyl-4,8-dimethylcoumarin

  • Reaction Setup: In a 50 mL round-bottom flask, place this compound (5 mmol).

  • Reagent Addition: Add ethyl acetoacetate (6 mmol) to the flask.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the mixture in a water bath at 60-70°C for 1 hour.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (50 g). A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-5-methoxycarbonyl-4,8-dimethylcoumarin.

Parameter Value
Starting Material This compound
Reagent Ethyl Acetoacetate
Catalyst Concentrated Sulfuric Acid
Reaction Time 3 hours
Reaction Temperature Room Temperature to 70°C
Expected Yield 70-80%

Table 1: Summary of Reaction Parameters for Pechmann Condensation.

Application Note 2: Evaluation of Bioactivity

The synthesized coumarin derivative, 7-hydroxy-5-methoxycarbonyl-4,8-dimethylcoumarin, can be evaluated for a range of biological activities. Based on the extensive literature on coumarin bioactivity, antimicrobial and anti-inflammatory assays are logical starting points.

Antimicrobial Activity Screening

The antimicrobial properties of the synthesized coumarin can be assessed against a panel of pathogenic bacteria and fungi using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol Outline: Broth Microdilution for MIC Determination

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized coumarin in a suitable solvent like DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate with appropriate growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The expected antimicrobial activity is based on numerous studies demonstrating that coumarin derivatives possess significant antibacterial and antifungal properties.[2][3][8][9]

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the synthesized coumarin can be evaluated using in vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol Outline: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the synthesized coumarin for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

The rationale for this assay is that many coumarin derivatives have been shown to possess anti-inflammatory properties by modulating inflammatory pathways.[6][7]

Conclusion and Future Perspectives

This compound serves as an exemplary starting material for the synthesis of bioactive molecules, particularly heterocyclic compounds like coumarins. The Pechmann condensation offers a straightforward and efficient route to access these valuable scaffolds. The resulting coumarin derivatives are prime candidates for drug discovery programs, with high potential for antimicrobial and anti-inflammatory activities. Further derivatization of the synthesized coumarin at the hydroxyl or other positions can lead to the development of a library of compounds for structure-activity relationship (SAR) studies, ultimately paving the way for the identification of potent and selective therapeutic agents.

References

  • Arjunan, S., et al. (2018). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society, 15(1), 1-16.
  • Beganović, M., & Spirtović-Halilović, S. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, (54), 1-16.
  • Royal Society of Chemistry. (2021).
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  • Kim, J. E., et al. (2021). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Foods, 10(10), 2351.
  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
  • Ghidini, E., et al. (2018). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. IntechOpen.
  • Fiallos-Ayala, A., et al. (2024). Biologically active chromone derivatives.
  • Wang, X., et al. (2018). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. Marine Drugs, 16(11), 439.
  • de Souza, S. M., et al. (2005). Antibacterial Activity of Coumarins.
  • Naik, C. G., et al. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of the Chilean Chemical Society, 64(3), 4536-4541.
  • Sharma, G., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Pharmaceuticals, 15(7), 839.
  • Singh, A., et al. (2022). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 34(10), 2465-2476.
  • Jurd, L. (1964). U.S. Patent No. 3,147,280. Washington, DC: U.S.
  • González-Gálvez, D., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(5), 2201.
  • Ćavar, S., et al. (2011). Three novel 4-methylcoumarin derivatives. Journal of the Serbian Chemical Society, 76(1), 1-8.
  • Sharma, G., et al. (2023).
  • Patel, D. R., et al. (2014).
  • Chen, Y.-C., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry, 5(3), 1730-1738.
  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Yadav, S. K. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry, 4(3), 235-246.
  • Organic Chemistry Portal. (2023). Synthesis of Chromones and Flavones. .

  • Upadhyay, K., et al. (2016). synthesis and biological evaluation of coumarin derivatives as anti- inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 7(6), 2394-2401.
  • Google Patents. (2020).
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  • Carneiro, T. C. B., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Sigma-Aldrich. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for synthesis 4707-47-5. .

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Application Notes & Protocols: Methyl 2,4-dihydroxy-3-methylbenzoate as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of Methyl 2,4-dihydroxy-3-methylbenzoate (CAS: 33662-58-7). We will explore its core reactivity, present detailed protocols for key transformations, and discuss its application as a scaffold for synthesizing more complex molecules, drawing upon established principles of organic chemistry and validated methodologies for analogous compounds.

Introduction: A Bio-Inspired Synthetic Building Block

This compound is a substituted phenolic compound belonging to the resorcinol family. Structurally, it is an ester of 2,4-dihydroxy-3-methylbenzoic acid, a skeleton found in various natural products, particularly lichen metabolites.[1][2] Its key features make it a highly valuable precursor in organic synthesis:

  • An Electron-Rich Aromatic Core: The two hydroxyl groups strongly activate the benzene ring, making it highly susceptible to electrophilic aromatic substitution reactions at the C5 position.

  • Multiple Functional Handles: The molecule possesses three distinct functional groups—two phenolic hydroxyls and a methyl ester—each offering a site for selective modification and elaboration.

  • Bioactive Potential: Derivatives of this scaffold have demonstrated anti-inflammatory and antioxidant properties, making it an attractive starting point for the synthesis of novel therapeutic agents.[3][4]

While a significant body of literature exists for the closely related analogue, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Methyl Atratate, CAS: 4707-47-5), a key component of synthetic oakmoss fragrance, the fundamental reactivity of the C6-unsubstituted title compound is directly comparable.[5][6][7] The protocols presented herein are based on established transformations of this class of compounds and can be confidently applied.

Physicochemical & Spectroscopic Data

For effective experimental design, a clear understanding of the precursor's properties is essential.

PropertyValueSource(s)
CAS Number 33662-58-7[3][8]
Molecular Formula C₉H₁₀O₄[8]
Molecular Weight 182.18 g/mol [8]
Appearance White Powder (estimated)[9]
Melting Point 125-127 °C[3][9]
Boiling Point 371.4 °C at 760 mmHg (Predicted)[3]
Density 1.296 g/cm³ (Predicted)[3]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the predictable reactivity of its activated ring and the versatility of its functional groups. A strategic approach to its use involves leveraging these features for molecular elaboration.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds & Products precursor This compound formylation Electrophilic Formylation (Vilsmeier-Haack, Gattermann) precursor->formylation Ring Activation alkylation O-Alkylation / O-Acylation (Williamson Ether Synthesis) precursor->alkylation Hydroxyl Reactivity hydrolysis Ester Hydrolysis precursor->hydrolysis Ester Reactivity aldehydes Phenolic Aldehydes (Bioactive Intermediates) formylation->aldehydes C-C Bond Formation ethers Functionalized Ethers / Esters (Modulated Solubility & Activity) alkylation->ethers Functional Group Interconversion acids Carboxylic Acids (Amide Coupling Precursors) hydrolysis->acids Functional Group Interconversion

Caption: Synthetic pathways from the precursor.

Expert Insights: Causality in Experimental Design
  • Electrophilic Aromatic Substitution: The paramount reactivity of this precursor lies in electrophilic substitution. The two hydroxyl groups act as powerful, ortho-, para-directing activators. With the C2, C3, and C4 positions occupied, the C6 position is sterically hindered by the C1-ester and C5-methyl groups, leaving the C5 position as the primary site for electrophilic attack. This regioselectivity is crucial for synthesizing specifically substituted aromatic compounds.

  • Hydroxyl Group Modification: The phenolic hydroxyls can be readily alkylated or acylated. This is often a necessary step to either protect them from subsequent reaction conditions or to modulate the final compound's biological activity and physicochemical properties (e.g., lipophilicity).

  • Ester Group Transformation: The methyl ester provides a robust handle for conversion into other functionalities. Saponification (base-catalyzed hydrolysis) yields the corresponding carboxylic acid, a key intermediate for forming amides or other esters.[10] Reduction can provide the corresponding benzyl alcohol, while transesterification allows for the introduction of different alkyl groups.[11]

Application Notes and Experimental Protocols

The following protocols are detailed, self-validating procedures for key transformations. They are presented with explanations for the choice of reagents and conditions to ensure reproducibility and understanding.

Application I: Regioselective Formylation to Synthesize Phenolic Aldehydes

The introduction of a formyl (-CHO) group at the C5 position creates a valuable intermediate, Methyl 5-formyl-2,4-dihydroxy-3-methylbenzoate. This product is analogous to lichen metabolites like methyl hematommate and is a precursor for synthesizing Schiff bases, oximes, and other heterocyclic systems.[12][13] The Gattermann reaction is a classic and effective method for this transformation.

Caption: Gattermann formylation reaction scheme.

Protocol: Gattermann Formylation

  • System Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser, add anhydrous diethyl ether (100 mL). The system must be maintained under an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

    • Rationale: The reagents are moisture-sensitive. Anhydrous conditions are critical to prevent the decomposition of the Lewis acid catalyst and other intermediates.

  • Reagent Addition: Add this compound (9.1 g, 50 mmol) and zinc cyanide (8.8 g, 75 mmol) to the flask. Cool the resulting suspension to 0 °C in an ice bath.

    • Rationale: Zinc cyanide serves as the source for the formylating species. The reaction is cooled to control the initial exotherm upon the addition of HCl gas.

  • Reaction Initiation: While stirring vigorously, bubble dry hydrogen chloride (HCl) gas through the suspension for 1-2 hours. An oily, yellow aldimine hydrochloride precipitate will form.

    • Rationale: HCl gas activates the zinc cyanide and catalyzes the reaction, forming the electrophilic species that attacks the aromatic ring. Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.

  • Reaction and Hydrolysis: After the HCl addition, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Following this, decant the ether and add water (100 mL) to the precipitate. Heat the mixture at 50-60 °C for 1 hour to hydrolyze the aldimine intermediate.

    • Rationale: The extended stirring ensures the reaction goes to completion. The subsequent heating in water hydrolyzes the intermediate to the final aldehyde product.

  • Work-up and Purification: Cool the mixture to room temperature. The solid product is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure Methyl 5-formyl-2,4-dihydroxy-3-methylbenzoate.

Application II: Synthesis of the Parent Carboxylic Acid via Ester Hydrolysis

For applications requiring a carboxylic acid moiety, such as in peptide coupling or the synthesis of certain polymers, the methyl ester can be efficiently hydrolyzed under basic conditions (saponification).

Protocol: Base-Catalyzed Ester Hydrolysis

  • Dissolution: In a 250 mL round-bottom flask, dissolve this compound (9.1 g, 50 mmol) in methanol (100 mL).

  • Saponification: To the stirred solution, add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (25 mL). Equip the flask with a condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: A base (NaOH) attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis. Refluxing accelerates the reaction rate. An excess of base ensures the reaction goes to completion.

  • Work-up and Acidification: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure using a rotary evaporator. Dissolve the remaining aqueous residue in water (100 mL) and cool the solution in an ice bath.

  • Precipitation: Slowly acidify the solution by adding concentrated hydrochloric acid (approx. 8.5 mL) dropwise with stirring until the pH is ~1-2. A white precipitate of 2,4-dihydroxy-3-methylbenzoic acid will form.

    • Rationale: The product initially exists as its sodium carboxylate salt, which is water-soluble. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the pure carboxylic acid.

Summary of Synthetic Protocols

ApplicationKey ReagentsSolventConditionsPurpose
C5-Formylation Zn(CN)₂, HCl (gas)Diethyl Ether0 °C to RT, 14-18 hIntroduces an aldehyde group for further elaboration.
Ester Hydrolysis NaOH, HCl (aq)Methanol / WaterReflux, 2-3 hConverts the ester to a carboxylic acid for amidation, etc.

Conclusion

This compound is a readily accessible and highly versatile precursor for organic synthesis. Its activated aromatic ring and multiple functional groups provide a rich platform for constructing a diverse array of complex molecules. The predictable regioselectivity of its electrophilic substitution reactions, combined with the straightforward modification of its hydroxyl and ester functionalities, makes it an invaluable tool for researchers in medicinal chemistry, fragrance development, and materials science. The protocols and strategic insights provided in this guide offer a solid foundation for leveraging this powerful building block in novel synthetic endeavors.

References

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Application Notes & Protocols: A Guide to Liquid-Liquid Extraction (LLE) Work-Up for Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Liquid-Liquid Extraction (LLE) is a foundational technique for sample purification and isolation across the chemical and pharmaceutical sciences.[1][2][3] While standard LLE protocols are highly effective for non-polar to moderately polar compounds, the efficient extraction of highly polar organic molecules from aqueous matrices presents a significant challenge. These compounds exhibit low partition coefficients (LogP) in traditional biphasic systems, leading to poor recovery and inefficient separation. This guide provides a detailed exploration of the principles and advanced strategies required to successfully perform LLE work-ups for polar organic compounds, offering researchers a blend of theoretical understanding and actionable laboratory protocols.

The Challenge of Polar Analytes in LLE

The efficacy of LLE hinges on the differential solubility of a target analyte between two immiscible liquid phases—typically an aqueous phase and a water-immiscible organic solvent.[2] This partitioning behavior is quantified by the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD).[4][5] Polar organic compounds (e.g., certain metabolites, small organic acids/bases, pharmaceuticals) are characterized by low LogP/LogD values, signifying their strong preference for the aqueous phase.[5] A standard LLE procedure using a non-polar solvent like hexane would yield negligible recovery for such analytes. Therefore, successful extraction requires strategic modifications to the standard LLE workflow to shift the equilibrium and drive the polar analyte into the organic phase.

Core Strategies for Enhancing Extraction Efficiency

To overcome the inherent hydrophilicity of polar compounds, several key strategies can be employed. The choice of strategy depends on the physicochemical properties of the analyte, particularly its ability to be ionized.

Strategic Solvent Selection

The principle of "like dissolves like" is paramount.[6] For polar analytes, an organic solvent with a higher polarity is required to improve partitioning.[4][5] However, the solvent must remain immiscible with the aqueous phase.[7] Solvents like methanol and ethanol are unsuitable as they are fully miscible with water.[7] Moderately polar, water-immiscible solvents are often the best choice.

Table 1: Properties of Common Organic Solvents for LLE

Solvent Polarity Index Density (g/mL) Water Solubility Key Applications
n-Hexane 0.1 0.655 Immiscible Extraction of non-polar compounds (oils, lipids).[8]
Toluene 2.4 0.867 Immiscible Good for aromatic compounds.
Diethyl Ether 2.8 0.713 6.9 g/100 mL General purpose, good solvating power but highly flammable.[7]
Dichloromethane (DCM) 3.1 1.33 1.3 g/100 mL Versatile, high solvating power, denser than water.[8]
Ethyl Acetate 4.4 0.902 8.3 g/100 mL Moderately polar, effective for a wide range of compounds.[8][9]

| n-Butanol | 4.0 | 0.810 | 7.3 g/100 mL | More polar; useful for extracting more hydrophilic compounds. |

Note: Data compiled from various chemical reference sources.

pH Adjustment for Ionizable Compounds

For polar compounds that are acidic or basic, adjusting the pH of the aqueous sample is the most powerful tool to enhance extraction. The principle is to convert the ionized, highly water-soluble form of the analyte into its neutral, more hydrophobic (organo-soluble) form.[4][10]

  • For Acidic Compounds (R-COOH): The pH of the aqueous phase should be adjusted to at least 2 pH units below the analyte's pKa. This ensures the compound is fully protonated (R-COOH) and neutral.[5][10]

  • For Basic Compounds (R-NH2): The pH of the aqueous phase should be adjusted to at least 2 pH units above the analyte's pKa. This ensures the compound is deprotonated (R-NH2) and neutral.[5][10]

pH_Adjustment cluster_acid Acidic Analyte (R-COOH) cluster_base Basic Analyte (R-NH₃⁺) Acid_Ionized Ionized Form (R-COO⁻) High Water Solubility Acid_Neutral Neutral Form (R-COOH) High Organic Solubility Acid_Ionized->Acid_Neutral  Add Acid (pH < pKa - 2) Base_Ionized Ionized Form (R-NH₃⁺) High Water Solubility Base_Neutral Neutral Form (R-NH₂) High Organic Solubility Base_Ionized->Base_Neutral  Add Base (pH > pKa + 2)

Caption: pH manipulation to favor the neutral, extractable form of analytes.

The Salting-Out Effect

For neutral polar compounds or when pH adjustment is not feasible, the "salting-out" effect can significantly improve extraction efficiency.[11] This involves adding a high concentration of an inert salt (e.g., NaCl, (NH₄)₂SO₄, Na₂SO₄) to the aqueous phase.[5][11] The salt ions hydrate, reducing the amount of "free" water available to solvate the polar organic analyte.[12] This decreases the analyte's solubility in the aqueous phase, effectively "pushing" it into the organic solvent.[11][13] The salting-out effect generally decreases with increasing polarity of the solute molecule itself.[14][15]

Ion-Pairing Agents

When a polar analyte is permanently charged (e.g., quaternary amines) or cannot be neutralized without causing degradation, an ion-pairing agent can be used.[4] This technique involves adding a large, oppositely charged ion with a bulky hydrophobic region to the system.[16] This agent forms a neutral, charge-masked ion pair with the analyte, which is significantly more soluble in the organic phase.[4][17]

  • For Cationic Analytes (+): Use an anionic ion-pairing agent (e.g., sodium dodecyl sulfate, hexane sulfonate).

  • For Anionic Analytes (-): Use a cationic ion-pairing agent (e.g., tetrabutylammonium chloride).[17]

Ion_Pairing cluster_organic Organic Phase Analyte Charged Analyte (A⁺) Water Soluble Complex Neutral Ion-Pair Complex (A⁺IP⁻) Organic Soluble Analyte->Complex Forms Complex Agent Ion-Pairing Agent (IP⁻) Amphiphilic Agent->Complex

Caption: Mechanism of ion-pairing to extract charged polar analytes.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Extraction of a Polar Acidic Compound via pH Adjustment
  • Objective: Extract a polar carboxylic acid (e.g., benzoic acid) from an aqueous solution.

  • Materials: Separatory funnel, aqueous sample containing the analyte, ethyl acetate, 1M HCl, 1M NaOH, pH paper or meter, collection flask.

Procedure:

  • Transfer the aqueous sample (e.g., 50 mL) to a separatory funnel.

  • Check the initial pH of the sample.

  • Slowly add 1M HCl dropwise while swirling until the pH is ≤ 2. Verify with a pH meter or pH paper. This protonates the carboxylic acid.

  • Add an equal volume of ethyl acetate (50 mL) to the funnel.

  • Stopper the funnel and invert it, ensuring to vent frequently by opening the stopcock to release pressure.

  • Shake the funnel gently for 1-2 minutes to facilitate partitioning. Vigorous shaking can cause emulsions.[18]

  • Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain the lower aqueous layer.

  • Drain the upper organic layer (containing the neutral analyte) into a clean, labeled collection flask.

  • For maximum recovery, repeat steps 4-9 with a fresh portion of ethyl acetate and combine the organic extracts.

Protocol 2: Extraction of a Polar Compound using Salting-Out
  • Objective: Enhance the extraction of a neutral polar compound (e.g., isopropanol, though typically more complex molecules are targets) from water.

  • Materials: Separatory funnel, aqueous sample, dichloromethane (DCM), solid Sodium Chloride (NaCl), collection flask.

Procedure:

  • Transfer the aqueous sample (e.g., 50 mL) to a beaker or flask.

  • Add solid NaCl while stirring until the solution is saturated (some solid salt remains undissolved). This typically requires 3-5 M concentration.[5]

  • Transfer the brine solution to a separatory funnel.

  • Add an equal volume of DCM (50 mL).

  • Stopper the funnel, vent, and shake gently for 1-2 minutes.

  • Allow the layers to separate. Note: DCM is denser than water and will be the bottom layer.

  • Drain the lower organic (DCM) layer into a collection flask.

  • Repeat the extraction with a fresh portion of DCM for improved recovery.

Protocol 3: Back-Extraction for Purification

Back-extraction is a powerful technique to purify an ionizable analyte from neutral impurities.[5] It involves extracting the target analyte into the organic phase, and then "back-extracting" it into a fresh aqueous phase by manipulating the pH to make it ionized again.

  • Objective: Purify a polar basic amine from neutral impurities.

Procedure:

  • Initial Extraction: Perform an LLE as described in Protocol 1, but for a basic compound. Adjust the initial aqueous sample pH to >10 (using 1M NaOH) and extract with an organic solvent (e.g., ethyl acetate). The basic analyte and any neutral impurities will move to the organic phase.

  • Isolate Organic Phase: Separate and collect the organic extract.

  • Back-Extraction Step: a. Transfer the collected organic extract to a clean separatory funnel. b. Add a fresh portion of an acidic aqueous solution (e.g., 1M HCl, pH ≤ 2). c. Shake the funnel. The basic analyte will become protonated (charged) and move into the new aqueous phase, leaving the neutral impurities behind in the organic phase.[5]

  • Final Isolation: a. Separate and collect the new aqueous layer, which now contains the purified, ionized analyte. b. The analyte can be recovered from this aqueous solution or used directly. To re-extract into an organic solvent, the pH can be raised again (>10) and extracted one final time.

Decision Workflow for Polar Compound LLE

Choosing the correct LLE strategy is critical for success. The following workflow provides a logical decision-making process.

Caption: Decision tree for selecting an appropriate LLE strategy.

Advanced Alternative: Supported Liquid Extraction (SLE)

Traditional LLE can be hampered by issues like emulsion formation, which leads to poor recovery and is difficult to automate.[18] Supported Liquid Extraction (SLE) is a modern alternative that circumvents these problems.[19][20][21]

In SLE, the aqueous sample is loaded onto a cartridge packed with a high surface area, inert solid support (like diatomaceous earth).[19][22] The aqueous phase adsorbs onto the support, creating a large surface area for partitioning. A water-immiscible organic solvent is then passed through the cartridge, eluting the analytes of interest while leaving behind polar interferences like salts and proteins.[19][22]

Key Advantages of SLE:

  • No Emulsions: The liquid-solid interaction prevents emulsion formation.[19][23]

  • High Reproducibility: The standardized format minimizes analyst-to-analyst variability.[19][20]

  • Automation Friendly: The cartridge format is easily integrated into automated liquid handling systems.[23]

  • Cleaner Extracts: Efficiently removes phospholipids and proteins from biological samples.[20][22]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Emulsion Formation High concentration of surfactants (lipids, proteins); vigorous shaking.[18]- Use gentle swirling or inversions instead of vigorous shaking.[18]- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[18][24]- Centrifuge the mixture to break the emulsion.- Use Supported Liquid Extraction (SLE) to avoid emulsions altogether.[18]
Low Analyte Recovery - Incorrect pH for ionizable compounds.- Insufficient solvent polarity.- Insufficient solvent volume or number of extractions.[25]- Analyte is too polar for the selected system.- Verify pKa and ensure pH is adjusted correctly (≥2 units away).- Switch to a more polar (but still immiscible) organic solvent.[25]- Increase the solvent-to-sample ratio (e.g., 7:1) and perform multiple extractions (2-3 times).[5]- Employ the salting-out effect or use an ion-pairing agent.
Poor Phase Separation Solvents have some mutual solubility; densities are too similar.- Add salt to the aqueous phase to increase its density and polarity.- Centrifuge the sample to force separation.- Allow the mixture to stand for a longer period.

Conclusion

The successful liquid-liquid extraction of polar organic compounds is an achievable but nuanced task that requires moving beyond standard protocols. By strategically manipulating the extraction system through solvent selection, pH adjustment, salting-out, or ion-pairing, researchers can effectively drive polar analytes from the aqueous phase into the organic phase. For complex matrices or high-throughput needs, modern techniques like Supported Liquid Extraction offer a robust and efficient alternative, eliminating common LLE pitfalls. A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a successful and reproducible extraction work-up.

References

  • Title: Enhancing Extractions by Salting Out | LCGC International Source: LCGC International URL: [Link]

  • Title: Supported Liquid Extraction (SLE) Source: Agilent URL: [Link]

  • Title: Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions Source: K-Jhil URL: [Link]

  • Title: Solid supported liquid/liquid (SLE) Source: Element Lab Solutions URL: [Link]

  • Title: Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL: [Link]

  • Title: Conditions for Ideal Extraction Solvents Source: University of Alberta URL: [Link]

  • Title: Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International Source: LCGC International URL: [Link]

  • Title: Supported Liquid Extraction (SLE) Techniques Source: Phenomenex URL: [Link]

  • Title: Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: What is SALTING-OUT and Its Applications in Analytical Science? Source: YouTube URL: [Link]

  • Title: Extraction Protocol for Polar Solvents Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components Source: ACS Omega URL: [Link]

  • Title: Liquid-Liquid Extraction of Polar Organic Compounds | LCGC International Source: LCGC International URL: [Link]

  • Title: Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation Source: Chromatography Online URL: [Link]

  • Title: Tips for Troubleshooting Liquid–Liquid Extraction Source: K-Jhil URL: [Link]

  • Title: How to choose the best elution solvent for SLE? Source: Biotage URL: [Link]

  • Title: 5 Criteria for Selecting an Extraction Solvent Source: Hydrometal Tech URL: [Link]

  • Title: Supported Liquid Extraction Source: Norlab URL: [Link]

  • Title: Troubleshooting Low Recovery Rates in Chromatographic Analysis Source: WelchLab URL: [Link]

  • Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]

  • Title: Intro to Liquid-Liquid Extraction Source: YouTube URL: [Link]

  • Title: Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega Source: ACS Publications URL: [Link]

  • Title: How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit? Source: ResearchGate URL: [Link]

  • Title: Salting-out effect in aqueous NaCl solutions: trends with size and polarity of solute molecules Source: PubMed URL: [Link]

  • Title: Ion-pair assisted liquid-liquid extraction for selective separation and analysis of multiclass pesticide residues in environmental waters | Request PDF Source: ResearchGate URL: [Link]

  • Title: Liquid-Liquid Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: How can I isolate a highly polar compound from an aqueous solution? Source: ResearchGate URL: [Link]

  • Title: Salting out Source: Wikipedia URL: [Link]

  • Title: polar extraction solvent: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Extracting both acidic and basic analytes in a single SLE procedure Source: Biotage URL: [Link]

  • Title: Salting-Out Effect in Aqueous NaCl Solutions: Trends with Size and Polarity of Solute Molecules | Request PDF Source: ResearchGate URL: [Link]

  • Title: Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL: [Link]

  • Title: Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome Source: ScienceDirect URL: [Link]

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Troubleshooting & Optimization

"improving yield and purity of Methyl 2,4-dihydroxy-3-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2,4-dihydroxy-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges, enhance experimental outcomes, and ensure the highest standards of product quality. We will delve into the causality behind experimental choices, providing field-proven insights to improve both yield and purity.

Synthesis Troubleshooting Guide

The most common and direct route to this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2,4-dihydroxy-3-methylbenzoic acid.[1] This acid-catalyzed reaction, while straightforward, is an equilibrium process that requires careful control to maximize product formation.[2][3]

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield in a Fischer-Speier esterification is a frequent issue stemming from the reaction's equilibrium nature.[2] Several factors can be at play.

Possible Causes & Solutions:

  • Incomplete Reaction (Equilibrium): The reaction between a carboxylic acid and an alcohol is reversible.[4] To drive the equilibrium towards the ester product, you must apply Le Chatelier's Principle.

    • Solution: Use a large excess of methanol, which can also serve as the reaction solvent.[2][5] This shifts the equilibrium to favor the product. Alternatively, remove water as it forms, although this is less practical for this specific reaction.

  • Insufficient Catalyst: An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[6]

    • Solution: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is used.[1] Typically, a catalytic amount is sufficient, but for sluggish reactions, a slight increase can be beneficial.

  • Reaction Time and Temperature: Esterification is not instantaneous.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting carboxylic acid. The reaction is complete when the starting material spot has been completely consumed. If the reaction stalls, consider extending the reflux time.[4]

  • Water Content: The presence of water in the reactants or solvent will inhibit the reaction by shifting the equilibrium back towards the starting materials.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before starting the reaction.

Troubleshooting Flowchart: Diagnosing Low Yield

Here is a decision tree to systematically address low yield issues.

low_yield_troubleshooting start Low Yield Observed check_tlc Check TLC: Is starting material consumed? start->check_tlc extend_reflux Action: Extend reflux time. Re-check TLC after 2-4 hours. check_tlc->extend_reflux No workup_issue Potential Workup Loss. Review extraction and purification steps. check_tlc->workup_issue Yes extend_reflux->check_tlc check_reagents Are reagents anhydrous? Is catalyst amount correct? extend_reflux->check_reagents No change optimize_reagents Action: Use dry solvent. Verify catalyst concentration. check_reagents->optimize_reagents Unsure/No end_bad Issue Persists. Consult advanced methods. check_reagents->end_bad Yes optimize_reagents->start end_good Yield Improved workup_issue->end_good

Caption: Decision tree for troubleshooting low reaction yield.

Question: My final product is contaminated with the starting carboxylic acid. How can I remove it effectively?

Answer: This is the most common purity issue. The unreacted 2,4-dihydroxy-3-methylbenzoic acid has similar polarity to the product, but its acidic nature allows for a straightforward chemical separation.

  • Root Cause: Incomplete reaction or insufficient purification during the workup.

  • Solution: Acid-Base Extraction. During the workup, after quenching the reaction, dissolve the crude product in an organic solvent like ethyl acetate. Wash this organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[7]

    • Mechanism: The carboxylic acid is significantly more acidic than the phenolic hydroxyl groups. Sodium bicarbonate is a weak base that will selectively deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt. This salt will partition into the aqueous layer, while the desired ester and its less acidic phenolic groups remain in the organic layer.[6] Repeat the wash 2-3 times to ensure complete removal.

    • Verification: You can confirm the removal of the acid by acidifying the combined aqueous layers with concentrated HCl. The unreacted benzoic acid should precipitate out of the solution if it was present.[4]

Purification Troubleshooting Guide

After a successful synthesis and initial workup, achieving high purity (>99%) often requires further steps.

Question: My crude product appears oily or discolored, and TLC shows multiple spots. What is the best purification strategy?

Answer: An oily or discolored product with multiple impurities requires a multi-step purification approach. For phenolic compounds like this, a combination of chromatography and recrystallization is highly effective.[7][8]

SymptomPossible Cause(s)Suggested Solution
Oily/Gummy Solid Presence of solvent residue or low-melting impurities.Dry the product thoroughly under high vacuum. If it remains oily, proceed directly to column chromatography.
Discoloration (Pink/Brown) Oxidation of the phenolic hydroxyl groups.This is common for phenols. While difficult to reverse, purification by column chromatography can often separate the colored impurities. Handle the pure compound under an inert atmosphere (e.g., nitrogen or argon) if possible.
Streaking on TLC Plate Compound is too polar for the eluent; column overload.Add a more polar solvent (like methanol) to your eluent system in small increments. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).[7]
Poor Separation in Column Inappropriate solvent system.Optimize the eluent system using TLC first. A good starting point for esters is a mixture of ethyl acetate and a non-polar solvent like hexanes.[7] Aim for an Rf value of ~0.3 for the product spot.
Purification Workflow

The following workflow is recommended for achieving high purity.

purification_workflow start Crude Product (Post-Workup) acid_base Acid-Base Extraction (Wash with aq. NaHCO₃) start->acid_base column Flash Column Chromatography (e.g., Hexane/Ethyl Acetate) acid_base->column combine_fractions Combine Pure Fractions (Verify by TLC) column->combine_fractions rotovap Remove Solvent (Rotary Evaporation) combine_fractions->rotovap recrystallize Recrystallization rotovap->recrystallize final_product Pure Crystalline Product (>99% Purity) recrystallize->final_product

Caption: Recommended workflow for purifying this compound.

Question: I am struggling with recrystallization. The product either "oils out" or the recovery is very poor. What should I do?

Answer: Recrystallization success hinges on selecting the right solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.

    • Solution: Use a larger volume of solvent or switch to a solvent with a lower boiling point. A two-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can also be effective. Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.

  • Poor Recovery: This suggests the compound is too soluble in the chosen solvent, even at low temperatures, or that too much solvent was used.

    • Solution: Reduce the volume of the recrystallization solvent. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration. If recovery is still low, try a different solvent where the compound is less soluble.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point I should expect for the pure product? A pure sample of a related compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, has a melting point in the range of 144-146 °C.[9] Your target compound, lacking the 6-methyl group, will have a different but distinct melting point. A sharp melting point range (≤ 2 °C) is a good indicator of high purity.

Q2: Are there alternative methods to Fischer-Speier esterification? Yes, several other methods exist, which can be useful if your substrate is sensitive to strong acid.[5] These include Steglich esterification (using DCC/DMAP), or conversion to the acid chloride with reagents like thionyl chloride (SOCl₂) followed by reaction with methanol.[5] However, for this specific compound, Fischer-Speier is generally the most cost-effective and direct route.[2]

Q3: How should I store the purified this compound? As a phenolic compound, it can be susceptible to air oxidation over time, which may cause discoloration. For long-term storage, keep it in a tightly sealed container, protected from light, and preferably in a cool, dry place. Storing under an inert atmosphere (nitrogen or argon) is ideal.

Q4: What analytical techniques are best for confirming the structure and purity?

  • Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining purity with high accuracy, often targeting >99%.[7][10]

  • Structure Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for confirming the chemical structure. Infrared (IR) spectroscopy can confirm the presence of key functional groups (hydroxyl -OH, ester carbonyl C=O). Mass Spectrometry (MS) will confirm the molecular weight.

Key Experimental Protocols

Protocol 1: Fischer-Speier Esterification
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dihydroxy-3-methylbenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to dissolve the starting material.[11][12]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the stirring solution.[4]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitoring: Periodically take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate against the starting material to monitor for its disappearance.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water. Proceed with Protocol 2.

Protocol 2: Acid-Base Extraction Workup
  • Extraction: Transfer the quenched reaction mixture from Protocol 1 to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3x volumes of the initial methanol used).

  • Combine Organics: Combine the organic layers in the separatory funnel.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2x).[7][13] This removes the unreacted carboxylic acid and neutralizes the sulfuric acid catalyst.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1x). This helps to remove residual water from the organic layer.

  • Drying & Concentration: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 3: Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
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Technical Support Center: Esterification of Dihydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of dihydroxybenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging but crucial chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the lab.

Troubleshooting Guide

This section offers solutions to specific problems you may face during the esterification of dihydroxybenzoic acids.

Problem 1: Low or No Ester Yield

A common frustration in the esterification of dihydroxybenzoic acids is a lower-than-expected yield of the desired ester product. This can stem from several factors, from reaction equilibrium to substrate reactivity.

Potential Causes & Solutions

  • Unfavorable Reaction Equilibrium (Fischer-Speier Esterification): The Fischer-Speier esterification is a reversible reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus reducing the ester yield.

    • Troubleshooting Protocol:

      • Water Removal: Employ a Dean-Stark apparatus during reflux to continuously remove water from the reaction mixture. This is particularly effective when using a non-polar solvent like toluene.[1]

      • Excess Alcohol: Use a large excess of the alcohol reactant to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1]

      • Drying Agents: Incorporate anhydrous salts such as copper(II) sulfate or molecular sieves to sequester water as it forms.[1]

  • Reduced Nucleophilicity of Phenolic Hydroxyl Groups: The hydroxyl groups on the benzoic acid ring are phenolic and thus less nucleophilic than those of aliphatic alcohols, especially under acidic conditions.[2] This can lead to a sluggish reaction.

    • Troubleshooting Protocol:

      • Alternative Esterification Methods: For sensitive substrates or when Fischer-Speier fails, consider milder, more efficient methods like the Steglich esterification. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, proceeding under neutral and mild conditions.[3][4][5]

      • Uronium-Based Coupling Agents: Reagents like TBTU, TATU, or COMU can facilitate ester formation under mild conditions with excellent yields, even with phenols.[6]

  • Steric Hindrance: Bulky substituents on either the dihydroxybenzoic acid or the alcohol can sterically hinder the approach of the reactants, slowing down the reaction rate.

    • Troubleshooting Protocol:

      • Less Hindered Reagents: If possible, consider starting with less sterically hindered analogs.

      • Longer Reaction Times: Monitor the reaction by TLC and allow for extended reaction times to achieve higher conversion.

      • Milder, More Potent Catalysis: The Steglich esterification is often effective for sterically demanding substrates.[7]

Problem 2: Lack of Chemoselectivity and Formation of Multiple Products

Dihydroxybenzoic acids possess three reactive sites: the carboxylic acid and two hydroxyl groups. This can lead to a mixture of products, including di-esters or esterification at the wrong hydroxyl group.

Potential Causes & Solutions

  • Non-selective Reaction Conditions: Strong acid catalysis in Fischer-Speier esterification can sometimes lead to esterification of the phenolic hydroxyls, although this is generally less favorable than esterification of the carboxylic acid.[2]

    • Troubleshooting Protocol:

      • Protecting Groups: To ensure chemoselectivity, temporarily "block" the hydroxyl groups with protecting groups. Silyl ethers or benzyl ethers are common choices. This strategy adds steps to the synthesis but provides precise control over the reaction outcome.[8][9][10]

      G cluster_0 Protection Strategy Workflow Start Dihydroxybenzoic Acid Protect Protect Hydroxyl Groups (e.g., Silylation) Esterify Esterify Carboxylic Acid Deprotect Deprotect Hydroxyl Groups Product Desired Mono-ester

      Caption: Workflow for selective esterification using protecting groups.

  • Reactivity Differences: The two hydroxyl groups may have slightly different reactivities due to electronic or steric effects, potentially leading to a mixture of isomeric esters if esterification of the hydroxyls is desired.

    • Troubleshooting Protocol:

      • Regioselective Protection: Employ protecting group strategies that can selectively protect one hydroxyl group over the other, exploiting subtle differences in their reactivity.[11]

Problem 3: Product Degradation and Side Reactions

Under harsh reaction conditions, dihydroxybenzoic acids and their esters can undergo undesirable side reactions, leading to impurities and reduced yields.

Potential Causes & Solutions

  • Decarboxylation: At elevated temperatures, especially in the presence of acid or base, dihydroxybenzoic acids can undergo decarboxylation, losing CO2 to form resorcinol or other dihydroxybenzene derivatives.[12] While some studies suggest this is not a major pathway for certain isomers under specific conditions, it remains a potential side reaction.[13]

    • Troubleshooting Protocol:

      • Milder Reaction Conditions: Opt for esterification methods that proceed at or near room temperature, such as the Steglich esterification.[3][14]

      • Careful Temperature Control: If using thermal methods, maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Polymerization: Dihydroxybenzoic acids can potentially undergo self-esterification to form polyesters, especially at high temperatures.[15]

    • Troubleshooting Protocol:

      • Controlled Stoichiometry: Use a precise stoichiometry of reactants to favor the desired intermolecular esterification over polymerization.

      • Lower Temperatures: As with decarboxylation, lower reaction temperatures can mitigate polymerization.

  • N-Acylurea Formation (Steglich Esterification): A common side reaction in Steglich esterification is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[3][7]

    • Troubleshooting Protocol:

      • Catalytic DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial to suppress this side reaction by acting as an acyl transfer reagent.[3][7]

      G cluster_0 Role of DMAP in Steglich Esterification O_acylisourea O-Acylisourea Intermediate N_acylurea N-Acylurea (Side Product) DMAP_intermediate Acyl-DMAP Intermediate (Reactive) Ester Desired Ester Alcohol Alcohol

      Caption: DMAP intercepts the O-acylisourea to prevent side reactions.

Problem 4: Difficult Product Purification

Isolating the pure ester from the reaction mixture can be challenging due to the presence of unreacted starting materials, catalysts, and byproducts.

Potential Causes & Solutions

  • Similar Polarities: The ester product may have a similar polarity to the starting dihydroxybenzoic acid, making chromatographic separation difficult.

    • Troubleshooting Protocol:

      • Aqueous Workup: Perform an aqueous workup to remove water-soluble components. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can remove unreacted acidic starting material and the acid catalyst.[16] Be cautious, as the desired ester might also be base-sensitive.

      • Crystallization: If the ester is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[17]

      • Column Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.

  • Dicyclohexylurea (DCU) Removal (Steglich Esterification): The byproduct of DCC-mediated couplings, dicyclohexylurea (DCU), has low solubility in many organic solvents and can co-precipitate with the product.[16]

    • Troubleshooting Protocol:

      • Filtration: A significant portion of DCU can often be removed by filtration of the reaction mixture.

      • Solvent Selection: Choose a reaction solvent in which the desired ester is soluble but DCU is not. Dichloromethane is a common choice.[14]

      • Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), where the corresponding urea byproduct can be removed by an aqueous wash.[4]

Table 1: Comparison of Common Esterification Methods for Dihydroxybenzoic Acids

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Strong acid (e.g., H₂SO₄)Reflux in excess alcoholInexpensive reagentsReversible, requires harsh conditions, potential for side reactions.[1]
Steglich DCC, DMAPRoom temperatureMild conditions, high yields, good for sensitive substrates.[3][4]DCU byproduct can be difficult to remove.[16]
Uronium-Based TBTU, TATU, COMURoom temperatureMild, fast, high yields for various alcohols including phenols.[6]Reagents are more expensive.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Fischer-Speier esterification on a dihydroxybenzoic acid without protecting the hydroxyl groups?

A1: Yes, it is possible. The carboxylic acid is generally more reactive towards esterification under acidic conditions than the phenolic hydroxyl groups.[2] However, for optimal yield and to avoid potential side reactions like the formation of di-esters, especially with more reactive dihydroxybenzoic acid isomers, protecting the hydroxyl groups is a recommended strategy.

Q2: My reaction is very slow. How can I speed it up without causing degradation?

A2: If you are using the Fischer-Speier method, ensure efficient water removal, as this is a primary factor limiting the reaction rate.[1] Alternatively, switching to a more efficient coupling method like the Steglich esterification or using uronium-based reagents will significantly accelerate the reaction at milder temperatures.[4][6]

Q3: What is the best way to monitor the progress of the esterification reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[18] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the dihydroxybenzoic acid and the formation of the new, typically less polar, ester product.

Q4: I see multiple spots on my TLC plate after the reaction. What could they be?

A4: Multiple spots could indicate the presence of your desired ester, unreacted starting materials, and potential side products.[18] Depending on the reaction conditions, side products could include di-esters, products of decarboxylation, or polymers. In a Steglich esterification, a side product could be the N-acylurea.[7] It is advisable to isolate and characterize these byproducts to fully understand the reaction outcome.

Q5: Are there any green chemistry approaches to the esterification of dihydroxybenzoic acids?

A5: Yes, research is ongoing into more environmentally friendly methods. The use of solid acid catalysts, such as sulfonated resins or zeolites, can simplify catalyst removal and recycling.[19][20][21] Additionally, enzymatic esterification offers a highly selective and mild alternative, though it may require more specialized process development.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]

  • YouTube. (2014). Steglich esterification. Available from: [Link]

  • Derkach, L. G., et al. (2015). Esterification of 2,4-dihydroxybenzoic acid. ResearchGate. Available from: [Link]

  • Putri, E. S. Y., Wibowo, W., & Kosela, S. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. AIP Conference Proceedings, 2168(1), 020081. Available from: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Available from: [Link]

  • Google Patents. (n.d.). Esters of polyhydroxy-benzoic acids and method for their preparation.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Available from: [Link]

  • ResearchGate. (n.d.). The yield and conversion from the esterification of p-hydroxybenzoic acid with glucose using 3% SO 4 2-/Al 2 O 3 catalyst. Available from: [Link]

  • Google Patents. (n.d.). Preparation of alkyl esters of parahydroxybenzoic acid.
  • Google Patents. (n.d.). Purification method of 4-hydroxybenzoic acid long chain ester.
  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. Available from: [Link]

  • Hudson, A. G., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 76(12), 4972-4984. Available from: [Link]

  • SynArchive. (n.d.). Steglich Esterification. Available from: [Link]

  • Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. Available from: [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available from: [Link]

  • University of Rochester. (n.d.). Protecting Groups. Available from: [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification? Available from: [Link]

  • Tang, S., et al. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 59(39), 17056-17060. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • ResearchGate. (n.d.). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Available from: [Link]

  • ResearchGate. (n.d.). Polymerization of hydroxy benzoic acids series. Available from: [Link]

  • Journal of the American Chemical Society. (1940). Some Esters of 3,5-Dihydroxybenzoic Acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3,5-Dihydroxybenzoic Acid: Properties and Synthesis. Available from: [Link]

  • Semantic Scholar. (n.d.). Purification and Characterization of PrbA, a New Esterase fromEnterobacter cloacae Hydrolyzing the Esters of 4-Hydroxybenzoic Acid (Parabens). Available from: [Link]

  • MDPI. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Available from: [Link]

  • PubMed. (2014). Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization? Available from: [Link]

  • ResearchGate. (n.d.). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Available from: [Link]

  • ResearchGate. (n.d.). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-/γ-Al 2 O 3 catalyst. Available from: [Link]

  • Reddit. (2024). Esterification not Working (Separation). Available from: [Link]

  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Available from: [Link]

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  • Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Available from: [Link]

  • YouTube. (2022). Predicting the product of an esterification reaction - Real Chemistry. Available from: [Link]

  • MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation UsingCO2 and In Situ Product Removal. Available from: [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Available from: [Link]

  • PubMed. (2001). Electrochemical study of 2,3-dihydroxybenzoic acid and its interaction with Cu(II) and H2O2 in aqueous solutions: implications for wood decay. Available from: [Link]

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Technical Support Center: Synthesis of Methyl 2,4-dihydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dihydroxy-3-methylbenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategy.

I. Overview of the Synthetic Strategy

The most common and scalable synthetic route to this compound involves a two-step process starting from 2-methylresorcinol:

  • Carboxylation of 2-methylresorcinol: This is typically achieved via a Kolbe-Schmitt reaction to introduce a carboxylic acid group, yielding 2,4-dihydroxy-3-methylbenzoic acid.

  • Esterification: The subsequent esterification of the benzoic acid derivative with methanol, commonly under Fischer conditions, yields the target molecule.

This guide will focus on troubleshooting issues arising from this primary pathway.

Workflow of this compound Synthesis

cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification 2-Methylresorcinol 2-Methylresorcinol 2,4-dihydroxy-3-methylbenzoic_acid 2,4-dihydroxy-3-methylbenzoic acid 2-Methylresorcinol->2,4-dihydroxy-3-methylbenzoic_acid Kolbe-Schmitt Reaction (CO2, base) Methyl_2,4-dihydroxy-3-methylbenzoate This compound 2,4-dihydroxy-3-methylbenzoic_acid->Methyl_2,4-dihydroxy-3-methylbenzoate Fischer Esterification (Methanol, Acid Catalyst)

Caption: A two-step synthetic route to this compound.

II. Troubleshooting Guide & FAQs

Part A: Carboxylation of 2-Methylresorcinol (Kolbe-Schmitt Reaction)

Q1: My Kolbe-Schmitt reaction is giving a low yield of the desired 2,4-dihydroxy-3-methylbenzoic acid. What are the likely causes and how can I improve it?

A1: Low yields in the Kolbe-Schmitt reaction of 2-methylresorcinol are a common issue and can often be attributed to several factors:

  • Sub-optimal Reaction Conditions: The Kolbe-Schmitt reaction is sensitive to temperature, pressure, and the choice of base.[1][2] For resorcinol derivatives, a strong base like potassium carbonate or potassium hydroxide is often used to form the more nucleophilic phenoxide.[3] The reaction typically requires elevated temperatures and pressures of carbon dioxide.

  • Formation of Isomeric Byproducts: A significant side reaction is the formation of the isomeric product, 2,6-dihydroxy-4-methylbenzoic acid. The regioselectivity of the carboxylation is influenced by the reaction conditions.[3]

  • Decarboxylation of the Product: The desired product, a hydroxybenzoic acid, can undergo decarboxylation back to 2-methylresorcinol under the reaction conditions, especially at higher temperatures.

  • Oxidation of the Starting Material: Resorcinols are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for carboxylation.[4][5]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, CO2 pressure, and reaction time. Start with milder conditions and gradually increase them while monitoring the reaction progress by TLC or HPLC.

  • Choice of Base: The use of potassium salts is known to favor para-carboxylation in some cases.[1] Experiment with different bases such as KHCO3 or K2CO3.

  • Moisture Control: Ensure all reagents and solvents are thoroughly dried, as the presence of water can decrease the yield.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing carbon dioxide to minimize oxidation of the 2-methylresorcinol.

Q2: I am observing a significant amount of an isomeric byproduct in my carboxylation reaction. How can I confirm its identity and suppress its formation?

A2: The most likely isomeric byproduct is 2,6-dihydroxy-4-methylbenzoic acid.

Identification:

  • Chromatography: The two isomers will likely have different retention factors (Rf) on TLC and different retention times in HPLC.

  • Spectroscopy: Isolate the byproduct by column chromatography and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry. The substitution pattern on the aromatic ring will give a distinct NMR spectrum.

Suppression of Isomer Formation:

The ratio of ortho to para carboxylation is influenced by the nature of the cation of the phenoxide and the reaction temperature.

  • Cation Choice: Smaller cations like Na⁺ tend to favor ortho-carboxylation, while larger cations like K⁺ or Cs⁺ can favor the para-product.[2] Since the desired product is the result of ortho-carboxylation, using a sodium base might be beneficial.

  • Temperature Control: The kinetic and thermodynamic products can be different. A lower reaction temperature might favor the formation of one isomer over the other.

Q3: My reaction mixture is turning dark, and I'm isolating colored impurities. What is causing this and how can I prevent it?

A3: The dark coloration is likely due to the oxidation of 2-methylresorcinol. Resorcinols are highly activated aromatic compounds and are sensitive to oxidation, especially under basic conditions and at elevated temperatures.[6]

Preventative Measures:

  • Degassing of Solvents: Use degassed solvents to remove dissolved oxygen.

  • Inert Atmosphere: As mentioned before, maintaining an inert atmosphere is crucial.

  • Addition of Antioxidants: In some cases, the addition of a small amount of a reducing agent like sodium sulfite or sodium dithionite can help to suppress oxidation.

  • Temperature Management: Avoid excessively high temperatures, as this can accelerate oxidation.

Part B: Esterification of 2,4-dihydroxy-3-methylbenzoic acid

Q4: My Fischer esterification is not going to completion, and I have a significant amount of unreacted carboxylic acid. How can I drive the reaction forward?

A4: The Fischer esterification is a reversible reaction.[7] To drive the equilibrium towards the product (the ester), you need to either use a large excess of one of the reactants or remove one of the products as it is formed.

Strategies to Improve Conversion:

  • Excess Methanol: Use a large excess of methanol, which can also serve as the solvent. This is often the most practical approach.

  • Water Removal: Remove the water formed during the reaction. This can be achieved by:

    • Azeotropic Distillation: Using a solvent like toluene with a Dean-Stark trap.

    • Use of a Dehydrating Agent: Incorporating a dehydrating agent that is compatible with the reaction conditions.

  • Catalyst Choice and Loading: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Q5: I am observing an unknown, non-polar byproduct in my esterification reaction. What could it be?

A5: While less common in a standard Fischer esterification, side reactions can occur, especially at high temperatures or with prolonged reaction times.

  • Decarboxylation: If the esterification is carried out at a very high temperature, the starting carboxylic acid could potentially decarboxylate to form 2-methylresorcinol, which would then not be esterified. This would appear as a more polar spot on TLC, however. A non-polar byproduct is less likely from this route.

  • Ether Formation: At high temperatures and with a strong acid catalyst, there is a possibility of intermolecular dehydration of methanol to form dimethyl ether, though this is unlikely to be a major pathway under typical esterification conditions.

  • Impurity from Starting Material: It is also possible that the byproduct is an impurity carried over from the previous step that becomes more apparent after the esterification.

Troubleshooting:

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to track the formation of the byproduct.

  • Purification of Starting Material: Ensure the 2,4-dihydroxy-3-methylbenzoic acid used is of high purity.

  • Reaction Conditions: Use the mildest possible conditions (temperature and reaction time) that still afford a reasonable reaction rate.

Decision Tree for Troubleshooting Esterification

start Esterification Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproduct Byproduct Formation? start->byproduct excess_methanol Increase excess of methanol and/or reaction time. incomplete_reaction->excess_methanol Yes water_removal Consider water removal (e.g., Dean-Stark). incomplete_reaction->water_removal Still incomplete analyze_byproduct Isolate and analyze byproduct (NMR, MS). byproduct->analyze_byproduct Yes check_sm Re-purify starting material. byproduct->check_sm No obvious byproduct adjust_conditions Adjust reaction conditions (e.g., lower temperature) to minimize formation. analyze_byproduct->adjust_conditions Structure identified

Sources

Technical Support Center: Optimizing Reaction Conditions for Substituted Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzoates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the esterification of substituted benzoic acids. Here, we will dissect common experimental hurdles, offer practical troubleshooting advice, and provide robust protocols to streamline your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial experimental design.

Q1: Which esterification method should I choose for my substituted benzoic acid?

A1: The optimal method depends on the substrate's steric and electronic properties, as well as its sensitivity to acid.

  • For simple, non-hindered substrates: The Fischer-Speier Esterification is the most direct and atom-economical method. It involves heating the carboxylic acid with an excess of a simple alcohol (which often serves as the solvent) in the presence of a strong acid catalyst like H₂SO₄ or p-TsOH.

  • For sterically hindered or acid-sensitive substrates: The Steglich Esterification is a superior choice. It operates under mild, neutral conditions at room temperature, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly effective for synthesizing tert-butyl esters, which are prone to elimination under acidic Fischer conditions.

  • For reactions requiring inversion of stereochemistry: The Mitsunobu Reaction is ideal. It allows for the conversion of a secondary alcohol to an ester with a clean inversion of its stereocenter. This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

Q2: How do substituents on the benzoic acid ring affect reactivity?

A2: Substituents significantly influence the electrophilicity of the carbonyl carbon and the acidity of the carboxylic acid.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl) increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. This makes the carbonyl carbon more electrophilic and can accelerate the rate of esterification, particularly in Fischer esterifications.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups decrease acidity by destabilizing the carboxylate anion. This can slow the reaction rate.

  • Steric Hindrance: Bulky ortho-substituents can impede the approach of the alcohol nucleophile, dramatically slowing the reaction. For such substrates, methods that use smaller activating agents, like Steglich esterification, are often necessary. The "ortho-effect" is a known phenomenon where most ortho-substituents, regardless of their electronic nature, increase the acid strength of benzoic acid, which is thought to be a combination of steric and electronic factors.

Q3: What is the best way to drive a Fischer esterification reaction to completion?

A3: Fischer esterification is a reversible process, governed by Le Châtelier's principle. To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished in two ways:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant (often using it as the solvent) increases the concentration of reactants and drives the equilibrium forward.

  • Removal of Water: Water is a product of the reaction; its removal will pull the equilibrium towards the ester. This is most effectively done using a Dean-Stark apparatus , which continuously removes water from the reaction mixture via azeotropic distillation with a solvent like toluene.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield

Potential Cause Explanation & Solution
Equilibrium Not Overcome (Fischer) The reaction has reached equilibrium with significant starting material remaining. Solution: Use a large excess of the alcohol (10-fold or more) or remove water as it forms using a Dean-Stark apparatus. Monitor reaction progress by TLC until the carboxylic acid spot disappears.
Insufficient Catalyst Activity The acid catalyst may be insufficient or "poisoned" by the water produced. Solution: Ensure you are using a catalytic amount (e.g., 1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH. In microwave synthesis, adding the catalyst at intervals can overcome deactivation. For heterogeneous catalysts like Amberlyst-15, ensure adequate loading and agitation.
Steric Hindrance Bulky groups on the benzoic acid or the alcohol are preventing the reaction. Solution: Switch to a less sterically demanding method. Steglich esterification (DCC/DMAP) is highly effective for hindered substrates. Alternatively, for Fischer esterification, increase the reaction temperature and time.
Poor Reagent Quality (Mitsunobu/Steglich) Reagents like DCC, DIAD, and PPh₃ are sensitive to moisture and degradation. Solution: Use fresh, anhydrous solvents and reagents. DCC should be handled with care as it is a potent allergen. PPh₃ can oxidize over time to triphenylphosphine oxide; check its purity.

Problem 2: Side Product Formation

Potential Cause Explanation & Solution
N-Acylurea Formation (Steglich) The O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea byproduct, which cannot react with the alcohol. This side reaction is a common cause of low yields. Solution: This rearrangement is suppressed by the addition of DMAP, which acts as a more efficient acyl transfer agent. Ensure you are using a catalytic amount (5-10 mol%) of DMAP.
Sulfonation of Aromatic Ring (Fischer) Using concentrated H₂SO₄ at high temperatures can lead to electrophilic aromatic substitution, sulfonating the benzoate ring, typically at the meta position. Solution: Use a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst. Alternatively, use milder temperature conditions if possible.
Polymerization (Hydroxybenzoic acids) If your substrate contains a free hydroxyl group (e.g., hydroxybenzoic acid), it can self-esterify, leading to polyester formation under acidic conditions. Solution: Protect the hydroxyl group with a suitable protecting group (e.g., as a silyl ether or benzyl ether) before performing the esterification.

Problem 3: Difficult Product Isolation & Purification

Potential Cause Explanation & Solution
Emulsion During Work-up The presence of both acidic and basic components, along with salts, can lead to stable emulsions during aqueous extraction. Solution: During the aqueous wash, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break emulsions.
Removal of Acid Catalyst Residual strong acid catalyst can cause product degradation during concentration or purification. Solution: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid catalyst.
DCU Byproduct Contamination (Steglich) The dicyclohexylurea (DCU) byproduct from DCC is often insoluble in many common solvents, but trace amounts can be difficult to remove. Solution: After the reaction is complete, cool the reaction mixture (e.g., to 0 °C) to maximize DCU precipitation, then remove it by filtration. If trace amounts remain, purification by column chromatography may be necessary. Using a water-soluble carbodiimide like EDC allows the urea byproduct to be removed with a simple acidic wash.
Product is an Oil, Not a Solid Impurities such as residual solvent or unreacted starting materials can depress the melting point of the product. Solution: Ensure all solvent is removed under reduced pressure. If the product remains an oil, purify by column chromatography to remove impurities. Cooling in an ice bath may induce crystallization.

Part 3: Key Methodologies & Protocols

Workflow Visualization

The following diagrams illustrate key decision-making and troubleshooting processes in benzoate synthesis.

G cluster_0 start Select Synthesis Strategy acid_sensitive Is substrate acid-sensitive or sterically hindered? start->acid_sensitive inversion Is stereochemical inversion required? acid_sensitive->inversion No steglich Steglich Esterification (DCC/DMAP) acid_sensitive->steglich  Yes fischer Fischer Esterification inversion->fischer No mitsunobu Mitsunobu Reaction inversion->mitsunobu  Yes G cluster_1 start Problem: Low Yield check_tlc Check TLC: Starting Material Present? start->check_tlc side_products Check TLC/NMR: Side Products Present? check_tlc->side_products No incomplete Incomplete Reaction check_tlc->incomplete Yes side_reaction Side Reaction Occurring side_products->side_reaction Yes no_reaction No Reaction side_products->no_reaction No solution_incomplete Solution: - Increase reaction time/temp - Add excess reagent - Remove H2O (Fischer) incomplete->solution_incomplete solution_side_reaction Solution: - Identify byproduct - Change conditions (e.g., catalyst) - Use protecting groups side_reaction->solution_side_reaction solution_no_reaction Solution: - Check reagent quality - Increase catalyst loading - Switch to stronger method (e.g., Fischer -> Steglich) no_reaction->solution_no_reaction

Caption: Troubleshooting workflow for low reaction yield.

Protocol 1: General Procedure for Fischer Esterification

This protocol describes a standard method for synthesizing a benzoate ester from a substituted benzoic acid and an excess of a simple alcohol.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (serves as solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.05 - 0.1 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted benzoic acid (1.0 eq).

  • Reagent Addition: Add the alcohol (e.g., 30-50 mL for a 1 g scale reaction) to dissolve the acid. While stirring, carefully add the concentrated H₂SO₄ dropwise.

  • Heating: Heat the mixture to a gentle reflux (the boiling point of the alcohol) for 2-10 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the excess alcohol using a rotary evaporator.

    • Dilute the residue with ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, Caution: CO₂ evolution!), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Protocol 2: General Procedure for Steglich Esterification

This protocol is ideal for acid-sensitive or sterically hindered substrates.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05-0.10 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the benzoic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the components (typically to a concentration of 0.1-0.5 M).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture. A white precipitate (DCU) will begin to form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct.

    • Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography to remove any residual DCU and other impurities.

Part 4: Reference Data

Table 1: Comparison of Common Esterification Methods
MethodConditionsBest ForCommon Issues
Fischer-Speier Acidic (H₂SO₄, p-TsOH), Heat (Reflux)Simple, non-hindered primary/secondary alcohols.Reversible reaction, acid-sensitive substrates decompose, sulfonation side-products.
Steglich Neutral (DCC, DMAP), Room TempSterically hindered substrates, acid-labile molecules, tert-butyl esters.N-acylurea byproduct formation, DCU removal can be difficult.
Mitsunobu Neutral (PPh₃, DEAD), 0 °C to RTInversion of stereochemistry at secondary alcohols.Purification can be difficult due to phosphine oxide byproduct, requires acidic nucleophile (pKa < 13).

References

  • Wikipedia. (2023). Dean–Stark apparatus. Retrieved from [Link]

  • Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (2006). Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Rochester. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification | PDF | Ester. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Reddit. (2018). Mitsunobu reaction issues. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental set-up for the off-line SPE of benzoate esters and.... Retrieved from [Link]

  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • ResearchGate. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • European P

Technical Support Center: Methyl 2,4-dihydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2,4-dihydroxy-3-methylbenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable intermediate. As a substituted dihydroxybenzoic acid ester, this molecule presents unique challenges stemming from its phenolic nature, including susceptibility to oxidation and strong interactions with common stationary phases. This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My crude reaction mixture is a dark brown or purplish color, and this color persists even after initial work-up. What is causing this discoloration?

Answer: This is a classic sign of phenolic oxidation. The two hydroxyl groups on the aromatic ring, particularly the resorcinol-like arrangement (hydroxyls at positions 2 and 4), make the molecule highly susceptible to oxidation. This can be catalyzed by trace metals, air (oxygen), or basic conditions, leading to the formation of highly colored quinone or polymeric impurities.

Causality & Mitigation Strategy:

  • Oxygen Sensitivity: Phenols can be oxidized by atmospheric oxygen, a process that is often accelerated by light and basic pH.

  • Solution:

    • Inert Atmosphere: During work-up and purification, handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible.

    • Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. This is particularly important for solvents used in chromatography and recrystallization.

    • pH Control: Avoid exposing the compound to basic conditions (pH > 8) for extended periods. During aqueous work-up, ensure the aqueous layer is neutralized or slightly acidic before extraction.

    • Chelating Agents: If metal catalysis is suspected from your reagents, consider washing the organic layer with a dilute solution of EDTA (ethylenediaminetetraacetic acid) during the work-up to sequester trace metal ions.

Question 2: I'm performing column chromatography on silica gel, but my compound is streaking badly and my yield is very low. What's happening?

Answer: This is a common and frustrating issue when purifying phenolic compounds on standard silica gel. The acidic protons of the hydroxyl groups engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface. This leads to several problems:

  • Irreversible Adsorption: A portion of your compound can bind so strongly that it does not elute from the column, causing significant yield loss.

  • Tailing/Streaking: The slow kinetics of adsorption/desorption leads to broad, streaking bands on the column and TLC plate, resulting in poor separation from impurities.

Expert Insights & Protocol:

The key is to suppress the ionization of the phenolic hydroxyls, thereby reducing their interaction with the silica surface.

  • Mobile Phase Modification: Add a small amount of a weak acid to your mobile phase (eluent).

    • Recommended: 0.1% to 1% acetic acid or formic acid in your ethyl acetate/hexane (or dichloromethane/methanol) eluent system.

    • Mechanism: The added acid protonates the silica surface and ensures your compound remains in its neutral form, minimizing strong ionic interactions and allowing for clean elution based on polarity.

Step-by-Step Protocol: Modified Flash Column Chromatography

  • Solvent System Selection: First, determine an appropriate mobile phase using TLC. A good starting point is a 20-30% Ethyl Acetate in Hexane mixture. Add 0.5% acetic acid to the TLC developing chamber. Aim for an Rf value of ~0.3 for your target compound.

  • Slurry Preparation: Deactivate the silica gel slightly by preparing your slurry in the initial mobile phase (e.g., 5% Ethyl Acetate/Hexane + 0.5% Acetic Acid). This pre-equilibrates the stationary phase.

  • Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). This ensures a tight starting band.

  • Elution: Run the column using a gradient of your chosen solvent system, ensuring that 0.5% acetic acid is present in the mobile phase throughout the entire run.

  • Analysis: Collect fractions and analyze them by TLC (using the same acidified solvent system) to identify the pure product.

Question 3: My recrystallization attempt resulted in an oil, or nothing precipitated even after cooling. How can I achieve crystalline material?

Answer: "Oiling out" or failure to crystallize typically points to two main issues: an inappropriate solvent system or the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Recrystallization:

  • Solvent System Selection is Critical: The ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, a polar compound, consider a solvent/anti-solvent pairing.

    • Recommended System: Methanol/Water or Ethyl Acetate/Hexane. A patent for a similar compound suggests recrystallization from a methanol and water solution.[1]

  • Impurity Interference: If the crude material is too impure (>10-15% impurities), it can act as a "eutectic mixture," depressing the melting point and preventing crystallization. If your material is very oily and impure, it is best to first run it through a quick silica plug or column to remove the bulk of impurities before attempting recrystallization.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, supersaturated solution.

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath, and finally to a freezer if necessary. Rapid cooling often leads to smaller, less pure crystals or oiling out.

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for purifying this compound to >99% purity?

For achieving high purity, a multi-step approach is often best.

  • Initial Purification (Column Chromatography): Use the modified flash column chromatography protocol described above (with 0.5% acetic acid in the eluent) to remove baseline impurities and colored oxidation products. This step should yield material of ~95-98% purity.

  • Final Polishing (Recrystallization): Take the material from the column and perform a careful recrystallization. This is exceptionally effective at removing closely related isomers and trace impurities, pushing the purity to >99%.

The table below compares the advantages and disadvantages of the primary purification techniques.

Technique Primary Use Advantages Disadvantages
Recrystallization Final polishing, large scaleHigh purity, scalable, cost-effectiveCan fail with high impurity loads, potential for yield loss in mother liquor
Flash Chromatography Crude purification, impurity removalGood for complex mixtures, high resolutionCan be slow, potential for product loss on column, requires solvent
Preparative HPLC High-purity small scaleHighest resolution for difficult separationsExpensive, not easily scalable, requires specialized equipment

Q2: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is an indispensable tool.[2]

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 30% Ethyl Acetate / 70% Hexane / 0.5% Acetic Acid.

  • Visualization:

    • UV Light (254 nm): The aromatic ring will quench the fluorescence, appearing as a dark spot.

    • Staining: If spots are faint, use a potassium permanganate (KMnO₄) stain. The phenol groups will readily react to give a yellow/brown spot on a purple background.

Expected TLC Results:

Compound Expected Rf Notes
This compound ~0.3 - 0.4Target compound.
2,4-dihydroxy-3-methylbenzoic acid ~0.0 - 0.1Unreacted starting material (much more polar).
Less Polar Impurities > 0.5By-products from synthesis.
Oxidized Products (Quinones) Variable, often coloredMay appear as yellow/brown spots on the baseline or as streaks.

Q3: How should I store the purified this compound to ensure its long-term stability?

Due to its sensitivity to oxidation, proper storage is crucial.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Container: Use an amber glass vial to protect from light.

  • Temperature: Store at a low temperature, preferably refrigerated (+4°C) or frozen (-20°C). Commercial suppliers recommend storing below +30°C.[3][4]

  • Purity: Ensure the compound is free of residual solvents, which can promote degradation over time.

Visualized Workflows and Decision Guides

The following diagrams provide logical workflows for common purification challenges.

Purification_Troubleshooting start Crude Product Analysis by TLC single_spot Single Major Spot? start->single_spot multiple_spots Multiple Spots or Streaking single_spot->multiple_spots No recrystallize Attempt Recrystallization (e.g., MeOH/Water) single_spot->recrystallize Yes streaking Streaking Observed? multiple_spots->streaking acid_column Run Acid-Modified Column Chromatography streaking->acid_column Yes streaking->acid_column No (Discrete Spots) pure_product Combine Fractions & Evaporate Pure Product Obtained recrystallize->pure_product analyze_fractions Analyze Fractions by TLC acid_column->analyze_fractions analyze_fractions->pure_product

Caption: Troubleshooting flowchart for initial purification steps.

Purification_Strategy start Define Purification Goal scale_check Scale > 5g? start->scale_check purity_check Required Purity > 99.5%? column Primary Method: Flash Column Chromatography purity_check->column No column_then_recrystal Strategy: 1. Column Chromatography 2. Recrystallization purity_check->column_then_recrystal Yes scale_check->purity_check No scale_check->column Yes prep_hplc Consider Preparative HPLC column->prep_hplc If separation is poor recrystal Primary Method: Recrystallization

Caption: Decision tree for selecting a purification strategy.

References

  • Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate - PMC - NIH. (n.d.).
  • The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE. (n.d.). Three Chongqing Chemdad Co.
  • Preparation method of methyl benzoate compound. (n.d.). Google Patents.
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. (n.d.). ResearchGate.
  • Preparation of Methyl Benzoate. (n.d.).
  • Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate | 4707-47-5. (n.d.). TCI Chemicals.
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (n.d.). CABI Digital Library.
  • Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC). (n.d.). Benchchem.
  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (n.d.). Google Patents.
  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.
  • Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. (2015). Oxford Academic.
  • Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy. (n.d.). Google Patents.
  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... (n.d.). ResearchGate.
  • METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5. (n.d.). ChemicalBook.
  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate.
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for synthesis 4707-47-5. (n.d.). Sigma-Aldrich.
  • Methyl 2,4-dihydroxybenzoate 97 2150-47-2. (n.d.). Sigma-Aldrich.
  • METHYL 2,4-DIHYDROXYBENZOATE. (n.d.). gsrs.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC - PubMed Central.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI.
  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020). Saltworks Technologies.
  • Why are Phenols so Challenging to Extract from Water? (2023). Biotage.
  • How to degrade methyl 2,4-dihydroxybenzoate under visible light irradiation? (2024). Guidechem.
  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. (n.d.). Sigma-Aldrich.
  • Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. (2021). YouTube.
  • Isolation and Identification of Phenolic Compounds. (2025). ResearchGate.
  • HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. (n.d.). HELIX Chromatography.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of phenolic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we move beyond simple protocols to delve into the causality behind common experimental issues, offering practical, field-tested solutions to enhance the yield, purity, and success of your reactions.

Section 1: Acylation of Phenols - Navigating the Competition Between C- and O-Acylation

The acylation of phenols to produce hydroxyaryl ketones is a cornerstone transformation, yet it is frequently plagued by issues of low yield and complex product mixtures. The primary challenge lies in the bidentate nucleophilicity of phenols, which can lead to acylation at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[1][2]

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of a phenol is resulting in a very low yield or failing entirely. What are the likely causes?

A1: Low yields in the Friedel-Crafts acylation of phenols typically arise from two main issues:

  • Competitive O-Acylation: The reaction of a phenol with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid can proceed via two pathways. O-acylation, which forms a phenyl ester, is often the kinetically favored product, meaning it forms faster. C-acylation gives the desired hydroxyaryl ketone, which is generally the more thermodynamically stable product.[1][3] If conditions are not optimized for thermodynamic control, your starting material may be consumed to form the ester byproduct.[1]

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation not only deactivates the catalyst but also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution, leading to poor yields.[1]

Q2: How can I promote the desired C-acylation over O-acylation?

A2: To favor C-acylation, you need to steer the reaction towards thermodynamic control. This can be achieved by:

  • Using a Stoichiometric Excess of Lewis Acid: Employing more than one equivalent of the Lewis acid (typically 2.0-3.0 equivalents) is crucial. The first equivalent coordinates to the phenolic oxygen, while the excess catalyst is available to activate the acylating agent and facilitate the C-acylation.[1][2]

  • Higher Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the Fries rearrangement (see Q3), which converts the O-acylated intermediate to the C-acylated product.[4]

Q3: I've formed the phenyl ester (O-acylated product). Can I convert it to the desired hydroxyaryl ketone?

A3: Yes, this is possible through a reaction known as the Fries rearrangement . By treating the isolated phenyl ester with a Lewis acid (like AlCl₃), the acyl group can be induced to migrate from the oxygen to the aromatic ring.[4][5][6]

Troubleshooting Guide: Fries Rearrangement

Issue: Poor regioselectivity (mixture of ortho and para isomers) in my Fries rearrangement.

  • Possible Cause & Solution: The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.

    • Low temperatures (< 25°C) and polar solvents generally favor the formation of the para isomer. This is considered the kinetically controlled product.[1][4]

    • High temperatures (> 60°C) and non-polar solvents favor the ortho isomer. The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[4]

ConditionFavored ProductRationale
Low Temperaturepara-hydroxyaryl ketoneKinetic control
High Temperatureortho-hydroxyaryl ketoneThermodynamic control (stable bidentate complex)
Non-polar Solventortho-hydroxyaryl ketoneFavors intramolecular rearrangement
Polar Solventpara-hydroxyaryl ketoneFavors intermolecular rearrangement
Experimental Protocol: Two-Step Acylation via Fries Rearrangement for Controlled Regioselectivity

Step 1: O-Acylation (Formation of Phenyl Acetate)

  • In a round-bottom flask, dissolve the substituted phenol (1.0 eq.) in a suitable solvent like dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.). If not using pyridine, add a non-nucleophilic base like triethylamine (1.2 eq.) to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup to isolate the crude phenyl ester.

Step 2: Fries Rearrangement

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.) and a suitable solvent (e.g., 1,2-dichloroethane).

  • Cool the slurry to the desired temperature for regioselectivity (e.g., 0-5°C for para, or prepare for heating to >60°C for ortho).

  • Slowly add a solution of the phenyl ester (1.0 eq.) from Step 1 in the same solvent.

  • Stir at the chosen temperature and monitor the reaction by TLC.

  • Quench the reaction carefully with ice-cold water, followed by dilute HCl to break up the aluminum complexes.

  • Extract the product with an organic solvent and purify by chromatography or recrystallization.

Fries_Rearrangement_Control cluster_conditions Reaction Conditions cluster_products Products Low Temp Low Temp Para-product (Kinetic) Para-product (Kinetic) Low Temp->Para-product (Kinetic) High Temp High Temp Ortho-product (Thermodynamic) Ortho-product (Thermodynamic) High Temp->Ortho-product (Thermodynamic) Phenyl Ester Phenyl Ester Phenyl Ester->Low Temp  Favors Phenyl Ester->High Temp  Favors

Caption: Control of regioselectivity in the Fries rearrangement.

Section 2: O-Alkylation of Phenols - The Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing aryl ethers from phenols. However, its success hinges on managing the basicity of the phenoxide and the structure of the alkylating agent.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis is giving a low yield of the desired aryl ether. What's going wrong?

A1: Low yields in this reaction are often due to a competing E2 elimination reaction.[7] The phenoxide is a strong base, and if you are using a secondary or tertiary alkyl halide, the phenoxide can act as a base, abstracting a proton and leading to the formation of an alkene instead of the desired ether.[7][8]

  • Solution: Whenever possible, use a primary alkyl halide.[7][8] If you are synthesizing an asymmetrical ether, choose the pathway that involves the less sterically hindered alkyl halide.[8] For example, to make tert-butyl phenyl ether, it is far better to react sodium tert-butoxide with bromobenzene (though this route has its own challenges) than to react sodium phenoxide with tert-butyl bromide, which will almost exclusively give isobutylene.

Q2: My reaction is sluggish or incomplete, even with a primary alkyl halide.

A2: Several factors could be at play:

  • Incomplete Deprotonation: The phenol must be fully converted to the more nucleophilic phenoxide. For phenols (pKa ~10), bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[8] For less acidic phenols or if the reaction is slow, a stronger base like sodium hydride (NaH) may be necessary.

  • Poor Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[7] They solvate the cation (Na⁺ or K⁺) but leave the phenoxide anion "naked" and highly nucleophilic. Protic solvents like ethanol can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[8]

Williamson_Ether_Synthesis cluster_halide Alkyl Halide Type Phenoxide Phenoxide SN2 SN2 Phenoxide->SN2 E2 E2 Phenoxide->E2 Alkyl Halide Alkyl Halide Alkyl Halide->SN2 Alkyl Halide->E2 Aryl Ether (Desired) Aryl Ether (Desired) SN2->Aryl Ether (Desired) Alkene (Byproduct) Alkene (Byproduct) E2->Alkene (Byproduct) Primary Primary Alkyl Halide Primary->SN2 Favors Secondary/Tertiary Secondary/Tertiary Alkyl Halide Secondary/Tertiary->E2 Favors

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Section 3: Protecting Groups for Phenols

The acidic proton and electron-rich nature of the phenolic hydroxyl group often necessitate protection during a multi-step synthesis.[9] The choice of protecting group and the conditions for its removal are critical to the overall success of the synthetic route.

Frequently Asked Questions (FAQs)

Q1: I'm trying to deprotect a TBDMS-protected phenol, but the reaction is cleaving other sensitive groups in my molecule.

A1: Standard fluoride sources like TBAF can be quite basic and may cause issues with base-labile functionalities.[10] For sensitive substrates, milder or more selective deprotection methods are required.

  • Mildly Acidic Conditions: Reagents like KHF₂ in methanol can selectively cleave phenolic TBDMS ethers in the presence of silyl ethers of primary and secondary alcohols, and are compatible with esters.[10]

  • Catalytic Methods: For highly sensitive substrates, catalytic methods can be very effective. For example, catalytic lithium acetate (LiOAc) in moist DMF can selectively deprotect phenolic silyl ethers.[11]

Reagent/ConditionSelectivityComments
TBAF in THFGeneral, strongCan be too harsh for base-sensitive groups
KHF₂ in MeOHPhenolic TBDMS > Aliphatic TBDMSMild, tolerates esters[10]
LiOAc in moist DMFPhenolic silyl ethersCatalytic, highly selective[11]
NaH in DMFAryl silyl ethersSelective removal of aryl silyl ethers[12]

Q2: How can I remove a methyl ether from a phenol? This group seems very stable.

A2: Aryl methyl ethers are notoriously stable and require harsh conditions for cleavage.[13]

  • Boron Tribromide (BBr₃): This is the most common and effective reagent for cleaving aryl methyl ethers. It acts as a strong Lewis acid. The reaction is typically run in an inert solvent like dichloromethane.

  • Strong Protic Acids: Concentrated HBr or HI can also be used, but often require high temperatures.[14][15] It's important to note that with aryl alkyl ethers, the cleavage will always yield a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring does not undergo SN2 or SN1 reactions.[14][15]

Section 4: Purification of Phenolic Compounds

The polarity of the hydroxyl group can make the purification of phenolic compounds by column chromatography challenging.

Troubleshooting Guide: Column Chromatography

Issue: My phenolic compound is streaking or sticking to the silica gel column.

  • Possible Cause & Solution: The acidic protons of the silica gel can interact strongly with the lone pairs on the phenolic oxygen and any basic functionalities on your molecule, leading to poor separation.

    • Solvent System Modification: If you are using a standard ethyl acetate/hexane system, consider adding a small amount of a more polar solvent like methanol (e.g., 1-5% methanol in dichloromethane) to help elute the compound.[16] Toluene can also be a useful component in the mobile phase for separating aromatic compounds and can sometimes provide better separation than hexane-based systems.[16]

    • Change the Stationary Phase: If streaking persists, the silica gel may be too acidic. Switching to a different stationary phase like neutral alumina can often resolve the issue.[16]

    • Add an Acidic Modifier: Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape of acidic compounds like phenols by keeping them in their protonated state.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved January 17, 2026, from [Link]

  • Recent developments in the HPLC separation of phenolic compounds - ResearchGate. (2015). Retrieved January 17, 2026, from [Link]

  • Synthesis of phenol - Sciencemadness Discussion Board. (2008). Retrieved January 17, 2026, from [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015). Retrieved January 17, 2026, from [Link]

  • Fries rearrangement - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Williamson Ether Synthesis - University of North Georgia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Expanding Selectivity and Improving Retention with Mixed-Mode Chromatography - Waters Blog. (2024). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved January 17, 2026, from [Link]

  • A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Publishing. (2014). Retrieved January 17, 2026, from [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - NIH. (2024). Retrieved January 17, 2026, from [Link]

  • KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - ScienceDirect. (2009). Retrieved January 17, 2026, from [Link]

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu - ResearchGate. (2020). Retrieved January 17, 2026, from [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry - Reddit. (2025). Retrieved January 17, 2026, from [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]

  • meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution - PubMed. (2022). Retrieved January 17, 2026, from [Link]

  • Why is electrophilic substitution reactions phenol is o, p-directing while nitrobenzene is meta directing? - Quora. (2018). Retrieved January 17, 2026, from [Link]

  • Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water - University of Liverpool. (2022). Retrieved January 17, 2026, from [Link]

  • Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry - Aakash Institute. (n.d.). Retrieved January 17, 2026, from [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. (2023). Retrieved January 17, 2026, from [Link]

  • Aryl Halides Converted to Phenols Using Boric Acid - ChemistryViews. (2020). Retrieved January 17, 2026, from [Link]

  • Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary. (n.d.). Retrieved January 17, 2026, from [Link]

  • Procedure for Friedel-Crafts Acylation of Phenol : r/chemistry - Reddit. (2022). Retrieved January 17, 2026, from [Link]

  • Protection of Phenol by Silyl ether - SynArchive. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dakin Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Transition-metal-catalyzed synthesis of phenols and aryl thiols - PMC - PubMed Central. (2017). Retrieved January 17, 2026, from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024). Retrieved January 17, 2026, from [Link]

  • Reactions of aryl halides with phenol under various conditions - ResearchGate. (2012). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction | Guided Videos, Practice & Study Materials - Pearson+. (n.d.). Retrieved January 17, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dakin oxidation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Acidic cleavage of ethers (video) | Week 3 - Khan Academy. (n.d.). Retrieved January 17, 2026, from [Link]

  • B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement The Dakin oxidation (or D - Veer Kunwar Singh University. (n.d.). Retrieved January 17, 2026, from [Link]

  • Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols | Request PDF - ResearchGate. (2018). Retrieved January 17, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved January 17, 2026, from [Link]

  • Chemists' Guide to Dakin Oxidation | PDF - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Byproduct Formation in Friedel-Crafts Acylation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Friedel-Crafts acylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, minimize byproduct formation, and optimize the synthesis of target hydroxyaryl ketones. Phenols present a unique challenge due to their dual reactivity, often leading to a mixture of products. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure the success of your experiments.

The Core Challenge: C-Acylation vs. O-Acylation

Phenols are bidentate nucleophiles, meaning they possess two reactive sites for acylation: the aromatic ring (C-acylation) and the phenolic oxygen (O-acylation).[1] This duality is the primary source of byproduct formation.

  • C-Acylation (Desired Reaction): An electrophilic aromatic substitution that forms a stable carbon-carbon bond, yielding the target hydroxyaryl ketone. This is generally the thermodynamically favored product.

  • O-Acylation (Byproduct Formation): A nucleophilic acyl substitution on the oxygen atom that produces a phenyl ester. This reaction is often kinetically favored, meaning it can form faster under certain conditions.[2]

The initial O-acylated ester is not always a dead-end byproduct. Under the influence of a Lewis acid catalyst, it can undergo a rearrangement to the C-acylated product. This intramolecular reaction is known as the Fries Rearrangement .[3][4] While useful, this rearrangement often yields a mixture of ortho and para isomers, presenting another purification challenge.

G Phenol Phenol (Starting Material) O_Acylation O-Acylated Product (Phenyl Ester) Phenol->O_Acylation O-Acylation (Kinetic Control) Low [Catalyst] C_Acylation C-Acylated Product (Hydroxyaryl Ketone) Phenol->C_Acylation Direct C-Acylation (Thermodynamic Control) High [Catalyst] AcylatingAgent Acylating Agent (RCOCl, (RCO)₂O) caption Fig 1. Competing pathways in the acylation of phenols.

Caption: Fig 1. Competing pathways in the acylation of phenols.

Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts acylation of phenols in a practical question-and-answer format.

Q1: My reaction yields primarily the O-acylated ester instead of the desired C-acylated ketone. How can I improve the selectivity for C-acylation?

A1: This is the most frequent challenge and is directly related to the kinetic vs. thermodynamic control of the reaction. O-acylation is fast, while C-acylation is more stable. To favor the thermodynamic C-acylated product, you must use conditions that either promote direct C-acylation or facilitate the rapid in situ Fries rearrangement of the O-acylated intermediate.

Root Cause: The concentration and strength of the acid catalyst are the dominant factors influencing the reaction pathway. Low catalyst concentrations favor O-acylation, while high concentrations favor C-acylation.[1][5]

Solutions:

  • Increase Catalyst Stoichiometry: The most effective strategy is to use a stoichiometric excess (>1 equivalent) of a strong Lewis acid like AlCl₃ or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH).[6] The excess catalyst coordinates with the carbonyl oxygen of the initially formed ester, making the acyl group a better electrophile and facilitating its migration to the ring.[7]

  • Choose a Stronger Catalyst: Brønsted acids like neat TfOH have been shown to produce excellent yields (>90%) of C-acylated products from phenols and their esters.[1][6]

  • Elevate the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the Fries rearrangement, converting the kinetic O-acylated product into the more stable C-acylated ketone. However, be mindful that temperature also affects regioselectivity (see Q2).

Q2: I'm getting a mixture of ortho and para C-acylated isomers. How can I control the regioselectivity?

A2: The formation of both ortho and para isomers is a classic signature of the Fries rearrangement.[4] The acyl group migrates from the phenolic oxygen to the ring, and the position it lands on is highly dependent on the reaction conditions.

Root Cause: Temperature is the primary lever for controlling regioselectivity in the Fries rearrangement.

Solutions:

  • Temperature Control:

    • Low Temperatures (< 60°C): Generally favor the formation of the para-isomer.[8] This is often the thermodynamically more stable product due to reduced steric hindrance.

    • High Temperatures (> 100°C): Tend to favor the formation of the ortho-isomer.[8] The ortho product can form a stable six-membered chelated ring with the Lewis acid and the phenolic proton, which is favored at higher energies.

  • Solvent Choice:

    • Non-polar solvents (e.g., CS₂, 1,2-dichloroethane): Can enhance the selectivity for the para product by promoting intermolecular acylation, where the acylium ion detaches and re-attacks the ring at the less sterically hindered position.[8][9]

    • Polar solvents (e.g., nitrobenzene): Can favor the ortho product by stabilizing the transition states leading to its formation.[9][10]

G Ester Phenyl Ester (O-Acylated Intermediate) Ortho ortho-Hydroxyaryl Ketone Ester->Ortho High Temp. (>100 °C) Para para-Hydroxyaryl Ketone Ester->Para Low Temp. (<60 °C) Catalyst Lewis Acid (e.g., AlCl₃) caption Fig 2. Temperature control of the Fries Rearrangement.

Caption: Fig 2. Temperature control of the Fries Rearrangement.

Q3: The reaction is sluggish with low overall yield, and I recover most of my starting material. What is the problem?

A3: This issue points towards catalyst deactivation. The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation has two negative consequences: it neutralizes the catalyst, and it makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1][6]

Solutions:

  • Ensure Stoichiometric Catalyst Loading: Unlike truly catalytic reactions, Friedel-Crafts acylation of phenols requires at least one equivalent of the Lewis acid because the product ketone also forms a stable complex with the catalyst, taking it out of the reaction cycle.[11][12] For phenols, it is often necessary to use more than one equivalent to account for complexation with both the starting material and the product.

  • Maintain Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[8] Any water present will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is flame- or oven-dried and all reagents and solvents are anhydrous.[13]

  • Protect the Hydroxyl Group: The most robust solution to prevent catalyst deactivation is to temporarily protect the phenolic hydroxyl group (see Q4).

Q4: Is there a more reliable method to achieve selective C-acylation and avoid the complexities of the Fries rearrangement?

A4: Yes. A highly effective strategy is to protect the phenolic hydroxyl group before performing the acylation. This approach chemically blocks O-acylation and prevents catalyst deactivation, forcing the reaction to proceed via direct electrophilic aromatic substitution on the ring.

Solution:

  • Protecting Group Strategy: Convert the phenol to a silyl ether (e.g., using TMSCl or TBDMSCl). Silyl ethers are excellent protecting groups for this purpose because they are stable to the Lewis acidic conditions of the Friedel-Crafts reaction but are easily cleaved during the aqueous workup.[8][14] This multi-step sequence (protection -> acylation -> deprotection) often provides cleaner reactions and higher yields of a single C-acylated product.[14]

G A 1. Protect Phenol (e.g., Silylation) B 2. Friedel-Crafts Acylation A->B C 3. Aqueous Workup (Deprotection) B->C D Pure C-Acylated Product C->D caption Fig 3. Workflow for C-acylation via a protection strategy.

Caption: Fig 3. Workflow for C-acylation via a protection strategy.

Frequently Asked Questions (FAQs)
  • Q: Why is a stoichiometric amount of Lewis acid required?

    • A: The ketone product of the acylation is a Lewis base and forms a stable, often irreversible complex with the Lewis acid catalyst.[11][12] This complex removes the catalyst from the reaction. Furthermore, with phenols, the starting material itself coordinates with the catalyst.[1] Therefore, at least one equivalent of catalyst is needed to react with the product, and an additional amount is needed to catalyze the reaction itself.

  • Q: Can I use milder catalysts than AlCl₃?

    • A: Yes, other catalysts can be used, and their choice can influence the outcome. Milder Lewis acids like ZnCl₂, BF₃, and SnCl₄ can be effective, particularly for activated phenols.[4][7] Strong Brønsted acids like HF, methanesulfonic acid (MSA), and trifluoromethanesulfonic acid (TfOH) are also excellent catalysts for promoting C-acylation and the Fries rearrangement.[6][7]

  • Q: Is polyacylation a significant concern with phenols?

    • A: Generally, no. Unlike Friedel-Crafts alkylation, the acyl group introduced onto the aromatic ring is electron-withdrawing.[8][15] This deactivates the ring, making a second acylation reaction much less favorable than the first.[11]

Data & Protocols
Table 1: Summary of Reaction Conditions vs. Product Distribution
Catalyst SystemCatalyst Conc.SubstrateMajor ProductTypical YieldReference(s)
TfOH in CH₃CN1%Phenol, o/p-SubstitutedO-Acylated (Ester)>90% (up to 99%)[1][5]
Neat TfOHSolventPhenol, o/p-SubstitutedC-Acylated (Ketone)>90%[1][6]
Neat TfOHSolventm-Substituted PhenolC-Acylated (Ketone)40-50%[1][6]
Neat TfOHSolventPhenol EstersC-Acylated (Ketone)>90%[1][6]
AlCl₃LowPhenolO-Acylated (Ester)Varies[5]
AlCl₃High (>1 eq.)PhenolC-Acylated (Ketone)Varies[5][6]
Experimental Protocols

Protocol 1: Direct C-Acylation via Controlled Fries Rearrangement

This protocol aims to produce the para-hydroxyaryl ketone by leveraging the Fries rearrangement at a controlled low temperature.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add a non-polar solvent such as 1,2-dichloroethane.

  • Catalyst Slurry: Add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) to the solvent. Stir to create a slurry.

  • Temperature Control: Cool the slurry to 0-5°C using an ice bath.

  • Ester Formation (Optional but controlled): In a separate flask, prepare the phenyl ester by reacting the phenol (1.0 eq.) with the acyl chloride (1.05 eq.) in a suitable solvent like dichloromethane, optionally with a non-nucleophilic base like pyridine. Isolate the crude ester.

  • Substrate Addition: Slowly add a solution of the phenyl ester (1.0 eq.) in 1,2-dichloroethane to the cold AlCl₃ slurry via the dropping funnel.

  • Reaction: Stir the reaction at a low temperature (e.g., <25°C) to favor the para-product.[8] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will decompose the aluminum complexes.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: C-Acylation using a Silyl Protecting Group Strategy

This protocol is designed to avoid O-acylation and the Fries rearrangement, leading to a cleaner C-acylation.

  • Step 1: Protection

    • Dissolve the substituted phenol (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) or imidazole (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.

    • Cool the solution in an ice bath. Slowly add chlorotrimethylsilane (TMSCl, 1.1 eq.).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Work up the reaction by filtering the salt byproduct and removing the solvent. The crude silyl ether can often be used directly in the next step.[14]

  • Step 2: Friedel-Crafts Acylation

    • In a separate flame-dried flask, add anhydrous AlCl₃ (1.2 eq.) to an anhydrous solvent (e.g., dichloromethane).

    • Cool to 0°C and slowly add the acyl chloride (1.1 eq.). Stir for 15-20 minutes to allow the acylium ion complex to form.

    • Slowly add a solution of the crude silyl-protected phenol from Step 1 to the reaction mixture.

    • Stir at 0°C to room temperature and monitor for completion by TLC.

  • Step 3: Workup and Deprotection

    • Upon completion, slowly and carefully quench the reaction by pouring it into a mixture of ice and dilute HCl. The acidic aqueous conditions will cleave the silyl ether, regenerating the phenolic hydroxyl group.[14]

    • Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1.

References
  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Google Patents. (1976). US3985783A - Process for ring acylation of phenols.
  • Journal of the Chemical Society of Pakistan. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • ResearchGate. (2018). How can I perform Friedel crafts acylation with phenol? Retrieved from [Link]

  • Quora. (2020). Why is the Friedel-Crafts reaction faster with phenol as compared to benzene? Retrieved from [Link]

Sources

Technical Support Center: Work-Up Procedures for Removing Unreacted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction mixtures containing unreacted phenols. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating their desired products from phenolic starting materials or byproducts. Here, we will move beyond simple protocols to explain the chemical principles behind each purification strategy, empowering you to troubleshoot effectively and select the optimal method for your specific system.

Frequently Asked Questions (FAQs)
Q1: Why is a simple water wash often ineffective at removing unreacted phenol?

Phenol itself is only sparingly soluble in neutral water (approx. 8.3 g/100 mL at 20°C). Its weak acidity (pKa ≈ 10) means that at a neutral pH of 7, it exists almost entirely in its protonated, neutral form (C₆H₅OH).[1] This form is significantly more soluble in common organic solvents (like ethyl acetate, dichloromethane, or ether) than in water. Therefore, during a standard work-up, the phenol will preferentially remain in the organic layer. To effectively move it into the aqueous phase, you must deprotonate it to form the highly water-soluble phenoxide salt (C₆H₅O⁻Na⁺).

Q2: What is the quickest way to determine if I should use a weak or strong base for extraction?

The decision hinges on the pKa of your specific phenol and the pKa of the conjugate acid of the base you intend to use. A fundamental principle of acid-base chemistry is that an acid will be significantly deprotonated if the pKa of the base's conjugate acid is at least 2-3 units higher than the pKa of the acid itself.

  • For simple phenol (pKa ≈ 10): A weak base like sodium bicarbonate (NaHCO₃) is ineffective. The conjugate acid of bicarbonate is carbonic acid (H₂CO₃), which has a pKa of ~6.4. Since the pKa of carbonic acid is lower than that of phenol, the equilibrium will not favor the deprotonation of phenol. You must use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), whose conjugate acid (H₂O) has a pKa of ~15.7.[2]

  • For electron-deficient phenols (e.g., 4-nitrophenol, pKa ≈ 7.15): These are more acidic due to resonance stabilization of the phenoxide anion.[3] Here, sodium bicarbonate (conjugate acid pKa ~6.4) is still a poor choice, but a moderately stronger base like sodium carbonate (Na₂CO₃), whose conjugate acid is bicarbonate (pKa ≈ 10.3), would be effective.

Quick Rule of Thumb: If your phenol has electron-withdrawing groups (-NO₂, -CN, -CF₃, halides), it will be more acidic (lower pKa), and you might be able to use a weaker base. If it has electron-donating groups (-alkyl, -alkoxy), it will be less acidic (higher pKa), and a strong base like NaOH is almost always necessary.

Q3: Can I use column chromatography to remove phenols without a basic wash?

Yes, this is a common strategy, especially if your desired product is base-sensitive. However, phenols can be problematic on standard silica gel columns.

  • Mechanism of Interaction: Silica gel (SiO₂) is acidic and highly polar. The hydroxyl group of the phenol can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface. This can lead to significant peak tailing or, in some cases, irreversible binding of the phenol to the column.[4]

  • Practical Solution: You can often mitigate this by modifying the mobile phase. Adding a small amount of a polar solvent like methanol can help to elute the phenol more effectively. For particularly stubborn separations, incorporating a small amount of an acid (like acetic acid or formic acid) into the eluent can help by keeping the phenol protonated and reducing its interaction with the silica surface.[5] Alternatively, using a different stationary phase, such as neutral or basic alumina, can be very effective.[4]

Troubleshooting Guide: Common Issues & Solutions
Problem 1: I performed a NaOH wash, but my NMR still shows residual phenol in the organic layer.

This is a frequent issue that can usually be traced back to insufficient extraction.

Causality Analysis: The partitioning of the sodium phenoxide salt between the organic and aqueous layers is an equilibrium process. While heavily favoring the aqueous layer, a single extraction may not be enough to remove all of it, especially if the initial concentration of phenol was high or if the organic solvent has some affinity for the salt.

Solutions & Protocol:

  • Increase the Number of Extractions: Instead of one large-volume wash, perform multiple (2-4) smaller-volume washes. For example, instead of washing a 100 mL organic layer with 1x100 mL of 1M NaOH, wash it with 3x35 mL of 1M NaOH. This is mathematically more efficient at removing solutes.

  • Increase the Base Concentration or Volume: Ensure you are using a stoichiometric excess of the base. A 1M or 2M NaOH solution is standard. Ensure the volume is sufficient to dissolve all the resulting phenoxide salt.

  • Check the pH of the Aqueous Layer: After extraction, test the pH of the aqueous layer with pH paper or a meter. It should be strongly basic (pH > 12). If it's not, you may not have added enough base to deprotonate all the phenol.

  • Back-Wash the Combined Aqueous Layers: To recover any desired product that may have been mechanically carried over into the basic aqueous washes, perform a "back-wash." Combine all your aqueous extracts and wash them once with a fresh portion of your organic solvent (e.g., ethyl acetate). Discard this organic wash and then proceed to acidify the aqueous layer if you wish to recover the phenol.

Problem 2: A thick, persistent emulsion has formed at the interface during my basic wash.

Emulsions are common when mixing organic solvents with basic aqueous solutions, as the newly formed salts can act as surfactants.

Causality Analysis: An emulsion is a stable dispersion of one liquid in another, immiscible liquid. The phenoxide salt can stabilize the small droplets, preventing them from coalescing and separating into distinct layers. Vigorous shaking is a primary cause.

Solutions & Protocol:

  • Be Gentle: Do not shake the separatory funnel vigorously. Instead, gently invert it 5-10 times to allow for mixing at the interface without high shear forces.

  • "Break" the Emulsion with Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and force the separation of layers.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. The high surface area and physical matrix can help to break up the dispersed droplets.

  • Centrifugation: If the emulsion is particularly stubborn and the scale is appropriate, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method to force phase separation.

Problem 3: My product is base-labile (e.g., contains a sensitive ester). How can I remove an acidic phenol like 2,4-dinitrophenol?

Using strong bases like NaOH would hydrolyze your product. This scenario requires a more nuanced approach, leveraging the specific acidity of the phenol.

Causality Analysis: 2,4-dinitrophenol has a pKa of approximately 4.1. This is significantly more acidic than simple phenol due to extensive resonance and inductive stabilization from the nitro groups. Its acidity is comparable to that of a carboxylic acid. This allows for the use of a much weaker base for extraction.

Solutions & Protocol:

  • Weak Base Extraction: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The pKa of its conjugate acid (H₂CO₃) is ~6.4, which is sufficiently high to deprotonate the 2,4-dinitrophenol (pKa ~4.1) but generally mild enough to not affect many sensitive functional groups.[6]

    • Protocol: Dilute your reaction mixture in an organic solvent (e.g., ethyl acetate). Add an equal volume of saturated NaHCO₃ solution. Gently mix and separate the layers. Repeat the extraction 2-3 times. Combine the organic layers and wash with brine, then dry and concentrate.

  • Solid-Phase Scavenging: This is an excellent alternative that avoids aqueous work-ups entirely. Scavenger resins are polymers with functional groups designed to react with and bind specific types of molecules.[7]

    • Method: Use a basic scavenger resin, such as an aminomethylated polystyrene (PS-NH₂) or a polymer-supported carbonate (PS-Carbonate).

    • Protocol: Dissolve your crude reaction mixture in a suitable solvent (e.g., DCM, THF). Add the scavenger resin (typically 2-4 equivalents relative to the phenol). Stir the slurry at room temperature for a few hours. The phenol will react with the resin and become part of the solid phase. Simply filter off the resin and wash it with a small amount of solvent. The combined filtrate contains your purified product.[8][9] This method is highly efficient and avoids any potential issues with emulsions or product solubility in aqueous layers.[7]

Data & Protocols
Data Tables for Method Selection

Table 1: pKa of Common Phenols and Recommended Base for Extraction

Phenol DerivativeStructureApproximate pKaRecommended Aqueous Base
4-MethoxyphenolCH₃O-C₆H₄-OH10.2Strong Base (e.g., 1M NaOH)
PhenolC₆H₅OH10.0Strong Base (e.g., 1M NaOH)
4-CresolCH₃-C₆H₄-OH10.3Strong Base (e.g., 1M NaOH)
4-ChlorophenolCl-C₆H₄-OH9.4Strong Base (e.g., 1M NaOH)
4-NitrophenolNO₂-C₆H₄-OH7.2Moderate Base (e.g., 1M Na₂CO₃)
2,4-Dinitrophenol(NO₂)₂-C₆H₃-OH4.1Weak Base (e.g., sat. NaHCO₃)

Data compiled from various sources, including[3] and[10].

Table 2: Properties of Common Solvents for Liquid-Liquid Extraction

SolventPolarity IndexDensity (g/mL)Water MiscibilityLayer Position
Diethyl Ether2.80.71LowTop
Ethyl Acetate4.40.90LowTop
Dichloromethane (DCM)3.11.33LowBottom
Toluene2.40.87Very LowTop
Hexanes0.1~0.66Very LowTop
Experimental Protocols

Protocol 1: Standard Strong Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, 5-10 mL per gram of crude material). Transfer to a separatory funnel.

  • First Extraction: Add an equal volume of 1M NaOH solution. Stopper the funnel and gently invert 5-10 times, venting frequently to release any pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain Layers: Drain the lower aqueous layer. If using a solvent denser than water like DCM, the organic layer will be at the bottom.

  • Repeat: Repeat the extraction (steps 2-4) two more times with fresh 1M NaOH solution.

  • Brine Wash: Wash the organic layer once with a saturated NaCl solution (brine) to remove residual water and break any minor emulsions.

  • Drying & Concentration: Drain the organic layer into a clean flask. Dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Purification using a Solid-Phase Scavenger Resin

  • Resin Selection: Choose a resin appropriate for the phenol's acidity. For most phenols, a polymer-bound amine (e.g., PS-Trisamine) or a strong base resin (e.g., PS-TBD) is effective.[8][11]

  • Dissolution: Dissolve the crude product in a solvent that swells the resin but does not react (DCM, THF, and acetonitrile are common choices).

  • Incubation: Add the scavenger resin to the solution (typically 2-4 molar equivalents relative to the phenol).

  • Agitation: Stir or gently shake the resulting slurry at room temperature. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the free phenol. This can take from 1 to 12 hours.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug in a pipette.

  • Washing: Wash the collected resin with several small portions of the reaction solvent to ensure complete recovery of the desired product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

Visualization of Workflows
Decision-Making for Phenol Removal

The following diagram outlines a logical process for selecting the most appropriate purification strategy.

G start Crude Reaction Mixture Contains Unreacted Phenol product_stability Is the product stable to base? start->product_stability phenol_pka Is the phenol strongly acidic? (pKa < 8) product_stability->phenol_pka  Yes chrom_scavenge Is the separation by polarity feasible? product_stability->chrom_scavenge  No lle_strong Perform Liquid-Liquid Extraction with Strong Base (NaOH, KOH) phenol_pka->lle_strong  No lle_weak Perform Liquid-Liquid Extraction with Weak Base (NaHCO3, Na2CO3) phenol_pka->lle_weak  Yes scavenger Use Solid-Phase Scavenger Resin chrom_scavenge->scavenger  No (Similar Polarity) chromatography Perform Column Chromatography chrom_scavenge->chromatography  Yes G cluster_extraction Extraction Cycle (Repeat 2-3x) add_base 2. Add Aqueous Base (e.g., 1M NaOH) mix 3. Gently Mix & Vent add_base->mix separate 4. Separate Layers mix->separate wash_brine 5. Wash Organic Layer with Brine separate->wash_brine start 1. Dissolve Crude Mixture in Organic Solvent start->add_base dry 6. Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter_concentrate 7. Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Workflow for a standard basic liquid-liquid extraction.

References
  • ResearchGate. (2021). What is the best solvent to prepare phenol and flavonoid extracts?

  • ResearchGate. (n.d.). Investigation of green solvents for the extraction of phenol and natural alkaloids: Solvent and extractant selection.

  • Springer. (2012). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central.

  • PubMed Central. (2021). Extraction of phenolic compounds: A review.

  • SciSpace. (1982). Solvent extraction of phenols from water.

  • SpinChem. (n.d.). Phenol scavenging using ion-exchange resin.

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?

  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water?

  • ResearchGate. (2013). Column chromatography of phenolics?

  • ResearchGate. (n.d.). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater.

  • Taylor & Francis Online. (2006). A Study on the Selective Recovery of Phenol and Formaldehyde from Phenolic Resin Plant Effluents by Liquid-Liquid Extraction.

  • Reddit. (2021). How to remove phenol contamination from DNA? (urgent).

  • Amerigo Scientific. (n.d.). Scavenger Resins.

  • Wikipedia. (n.d.). Scavenger resin.

  • MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents.

  • PubMed. (1995). Removal of phenols from aqueous solution by XAD-4 resin.

  • Columbia University. (n.d.). Column chromatography.

  • Netsol Water. (n.d.). What methods are used to remove phenols from wastewater.

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.

  • Google Patents. (2004). WO2004046039A1 - Extraction of phenol from wastewater.

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.

  • IJRAR.org. (n.d.). Review on Removal Techniques for Phenolic Compounds.

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds.

  • ResearchGate. (2018). Quenching experiments in phenol oxidation at pH 3, 7 and 11.

  • Sunresin. (n.d.). Treatment of Phenol Wastewater.

  • Acta Chimica Slovenica. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.

  • ResearchGate. (2017). Iam trying to find out pKa values of phenols but it is ready to find hard.

  • MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.

  • Quora. (2019). How to extract phenol from an organic layer.

  • Reddit. (2022). Troubleshooting Phenol-Chloroform-Extraction.

  • ResearchGate. (n.d.). The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media.

  • Wikipedia. (n.d.). Phenol.

  • Biotage. (n.d.). Solid supported reagents.

  • PubMed. (2006). Solid-supported reagents in multi-step flow synthesis.

  • Macmillan Group, Princeton University. (2001). Solid-Supported Reagents for Organic Synthesis.

  • ResearchGate. (2019). Aqueous Two-Phase System as an Effective Tool for Purification of Phenolic Compounds from Fig Fruits (Ficus carica L.).

  • MDPI. (2021). Technology Advances in Phenol Removals: Current Progress and Future Perspectives.

  • Supra Sciences. (n.d.). Solid-Supported Reagents & Scavengers- Applications.

  • PubMed Central. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities.

  • ResearchGate. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds.

Sources

Technical Support Center: Strategies for Preventing O-Acylation in Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand the nuanced challenges faced in the lab. This guide is designed to provide in-depth, practical solutions for a common yet critical issue: controlling the regioselectivity of phenol acylation to prevent undesired O-acylation in favor of C-acylation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the acylation of phenols. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is O-acylation such a common side reaction when working with phenols?

Phenols are bidentate nucleophiles, meaning they possess two potential sites for reaction: the hydroxyl oxygen and the activated aromatic ring.[1]

  • O-Acylation (Ester Formation): This is a nucleophilic acyl substitution reaction on the phenolic oxygen. It is generally the faster, or kinetically controlled, pathway. The oxygen's lone pairs are readily available to attack the electrophilic acylating agent.

  • C-Acylation (Hydroxyaryl Ketone Formation): This is an electrophilic aromatic substitution (Friedel-Crafts type) on the carbon atoms of the aromatic ring, typically at the ortho and para positions. This pathway leads to the more stable, or thermodynamically controlled, product.

The competition between these two pathways is at the heart of the issue. Without the proper conditions, the faster O-acylation will dominate, leading to the formation of a phenolic ester instead of the desired hydroxyaryl ketone.

Q2: What is the Fries Rearrangement, and how does it help solve the O-acylation problem?

The Fries Rearrangement is a cornerstone reaction for any chemist working with phenols. It is a rearrangement reaction that converts a phenolic ester (the product of O-acylation) into a hydroxyaryl ketone (the product of C-acylation).[2][3] The reaction is catalyzed by a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid.[4]

Essentially, the Fries Rearrangement allows you to transform the undesired, kinetically favored O-acylated product into the desired, thermodynamically stable C-acylated product. It involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[2]

G Phenol Phenol + Acyl Halide O_Product Phenolic Ester (O-Acylation Product) Phenol->O_Product Kinetic Control (Faster) C_Product Hydroxyaryl Ketone (C-Acylation Product) Phenol->C_Product Thermodynamic Control (More Stable) Fries Fries Rearrangement O_Product->Fries Lewis Acid (e.g., AlCl₃) Fries->C_Product

Caption: The relationship between O-acylation, C-acylation, and the Fries Rearrangement.

Q3: How do specific reaction conditions influence the C- vs. O-acylation outcome?

Controlling the reaction outcome is a matter of precisely tuning your experimental parameters to favor the thermodynamic C-acylation pathway. The choice of catalyst, solvent, and temperature are all critical levers.

ParameterCondition Favoring O-Acylation (Kinetic)Condition Favoring C-Acylation (Thermodynamic)Rationale
Catalyst Low concentration of Lewis/Brønsted acid, or base catalysis.[1][5]High concentration (stoichiometric or excess) of a strong Lewis acid (e.g., AlCl₃, TiCl₄) or Brønsted acid (e.g., TfOH).[1][4]A high concentration of Lewis acid coordinates to both the acylating agent and the phenol, facilitating the generation of the acylium ion necessary for C-acylation and promoting the Fries rearrangement of any O-acylated intermediate.[1][4]
Temperature Low temperatures.[6]Higher temperatures are generally required for the Fries Rearrangement to proceed.The rearrangement has a higher activation energy barrier than the initial O-acylation. Temperature provides the energy to overcome this barrier and reach the more stable C-acylated product.
Solvent Polar solvents can sometimes favor O-acylation.Non-polar solvents often favor C-acylation, particularly ortho-acylation.[2]In non-polar solvents, an intermediate ion pair between the acylium ion and the phenoxide complex can form, favoring an intramolecular reaction at the nearby ortho position.[4] Increasing solvent polarity favors the para product.[2]

Troubleshooting Guide: Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Problem: My reaction yields predominantly the O-acylated ester instead of the desired C-acylated ketone. How can I fix this?

This is a classic case of kinetic control dominating. Your primary strategy should be to induce an in-situ or subsequent Fries Rearrangement.

Solution:

  • Increase Catalyst Concentration: The most critical factor is the amount of Lewis acid. Direct Friedel-Crafts acylation of phenols often fails or gives poor yields because the Lewis acid catalyst is complexed and deactivated by the phenolic oxygen's lone pairs.[1][7] Using a stoichiometric excess of a strong Lewis acid like AlCl₃ is necessary. This ensures enough active catalyst is available to generate the acylium ion electrophile required for the ring attack.[4]

  • Elevate the Temperature: If you have already formed the O-acyl product, you can often convert it to the C-acyl product by heating the reaction mixture in the presence of the Lewis acid catalyst. This provides the energy needed for the acyl group to migrate from the oxygen to the ring.[8]

  • Choose the Right Solvent: For the rearrangement, a non-polar solvent like nitrobenzene or carbon disulfide can be effective.[9] In some cases, running the reaction without any solvent may also favor the rearrangement.[2]

G start Start: Predominantly O-Acylated Product q1 Is a strong Lewis Acid (e.g., AlCl₃) present in excess? start->q1 add_catalyst Action: Add excess Lewis Acid to reaction. q1->add_catalyst No q2 Is the reaction temperature elevated? q1->q2 Yes add_catalyst->q2 heat_reaction Action: Heat reaction to induce rearrangement. q2->heat_reaction No end Result: Fries Rearrangement yields C-Acylated Product q2->end Yes heat_reaction->end

Caption: Troubleshooting workflow for undesired O-acylation.

Problem: I have successfully achieved C-acylation, but I have a mixture of ortho and para isomers. How can I improve the regioselectivity?

Regioselectivity in the Fries Rearrangement is a well-studied phenomenon that can be controlled, primarily by temperature.[2]

Solution:

  • To Favor the para-Isomer: Employ lower reaction temperatures (typically below 60°C).[8][10] This is the kinetically controlled C-acylation product. The use of a more polar solvent can also increase the ratio of the para product.[3]

  • To Favor the ortho-Isomer: Use higher reaction temperatures (often above 160°C).[8] The ortho product is thermodynamically more stable due to the formation of a bidentate complex (chelation) between the Lewis acid, the phenolic oxygen, and the ketone's carbonyl oxygen.[2] Non-polar solvents also favor the formation of the ortho product.[2]

Problem: My starting phenol is sensitive and decomposes under the harsh conditions of a classic Fries Rearrangement (e.g., excess AlCl₃, high heat). What are my alternatives?

For delicate substrates, the classical conditions are often too aggressive. Fortunately, several milder and more modern methods have been developed.

Solution:

  • Use Alternative Catalysts:

    • Brønsted Acids: Strong acids like methanesulfonic acid or trifluoromethanesulfonic acid (TfOH) can effectively catalyze the rearrangement, often under more moderate conditions.[4][5]

    • Other Lewis Acids/Solid Acids: Catalysts like zinc powder, TiCl₄, SnCl₄, or solid acid catalysts like zeolites have been successfully used and can offer improved selectivity and milder conditions.[4][11][12] A system of ZnCl₂ on alumina has been shown to be highly regioselective for ortho C-acylation.[13]

  • Photo-Fries Rearrangement: Exposing the phenolic ester to UV light can induce a catalyst-free rearrangement. This method proceeds through a free-radical mechanism and is often highly efficient on a laboratory scale.[8]

  • Adopt a Protecting Group Strategy: This is a robust and highly effective alternative. The goal is to temporarily "block" the phenolic hydroxyl, forcing the reaction to occur on the ring, and then remove the block.

Q4: How do I implement a protecting group strategy to achieve clean C-acylation?

This is a powerful two-step approach for preventing O-acylation from the outset.

Solution: The best protecting groups for this purpose are those that are stable to Friedel-Crafts conditions but can be easily removed. Silyl ethers are an excellent choice.[14]

Workflow:

  • Protection: Convert the phenolic hydroxyl group into a silyl ether (e.g., trimethylsilyl (TMS) ether). This is typically a high-yielding reaction using a silyl halide (like TMSCl) and a non-nucleophilic base (like triethylamine).

  • C-Acylation: Perform the Friedel-Crafts acylation on the protected phenol. The silyl ether group does not coordinate with the Lewis acid, leaving the aromatic ring activated for electrophilic substitution.

  • Deprotection (Workup): The key advantage of silyl ethers is that they are often cleaved during the standard aqueous workup of the Friedel-Crafts reaction. This means you obtain the desired C-acylated phenol directly after the reaction, avoiding a separate deprotection step.[14]

Key Experimental Protocols

Protocol 1: Classical Fries Rearrangement of Phenyl Acetate

This protocol describes the conversion of an O-acylated phenol to a mixture of ortho- and para-hydroxyacetophenone.

Materials:

  • Phenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (as solvent for high-temperature reaction to favor ortho product)

  • Ice, concentrated HCl, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.

  • Under an inert atmosphere (N₂ or Ar), add nitrobenzene to the flask.

  • Carefully and portion-wise, add anhydrous AlCl₃ (approx. 1.2 equivalents) to the stirred solvent. The mixture will warm.

  • Once the mixture has cooled slightly, add phenyl acetate (1.0 equivalent) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 160-170°C to favor the ortho isomer) and maintain for the required time (monitor by TLC).[8]

  • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until all the dark solid has dissolved.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers (including the original nitrobenzene layer) and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the diethyl ether.

  • The resulting mixture of isomers in nitrobenzene can be separated by steam distillation (the ortho isomer is more volatile due to intramolecular hydrogen bonding) or column chromatography.[8]

Protocol 2: C-Acylation via a Silyl Ether Protecting Group

This protocol demonstrates the prevention of O-acylation by temporarily protecting the phenol.[14]

Step A: Protection of Phenol as a Trimethylsilyl Ether

  • In a dry flask under an inert atmosphere, dissolve phenol (1.0 equiv.) and triethylamine (1.2 equiv.) in a dry, non-protic solvent like THF or DCM.

  • Cool the solution in an ice bath (0°C).

  • Add trimethylsilyl chloride (TMSCl, 1.1 equiv.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours (monitor by TLC until phenol is consumed).

  • The reaction mixture containing the crude silyl ether can often be used directly after filtering off the triethylammonium chloride salt, or it can be purified by distillation.[14]

Step B: Friedel-Crafts Acylation and In-Situ Deprotection

  • Set up a dry flask under an inert atmosphere and add a solvent (e.g., DCM).

  • Add anhydrous AlCl₃ (2.2 equiv.).

  • Add the acylating agent (e.g., acetyl chloride, 2.0 equiv.) and stir.

  • Cool the mixture to 0°C and add the crude or purified trimethylsilyl-protected phenol from Step A dropwise.

  • Allow the reaction to proceed (monitor by TLC).

  • Upon completion, carefully pour the reaction mixture onto an ice/HCl mixture for workup as described in Protocol 1. The acidic workup will cleave the TMS ether, yielding the C-acylated phenol directly.[14]

  • Proceed with extraction, washing, drying, and purification as standard.

References

  • Organic Chemistry Portal. Fries Rearrangement . [Link]

  • Wikipedia. Fries rearrangement . [Link]

  • PHARMD GURU. FRIES REARRANGEMENT . [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction? . [Link]

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement . [Link]

  • Padro, C. L., Sad, M. E., & Apesteguia, C. R. (2006). Acylation of phenol on solid acids: Study of the deactivation mechanism . ResearchGate. [Link]

  • University of Calgary. Acylation of phenols . [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol . [Link]

  • National Institutes of Health (NIH). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols . [Link]

  • ResearchGate. Protection for Phenols and Catechols . [Link]

  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O . [Link]

  • IOPscience. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol . [Link]

  • ElectronicsAndBooks. Lewis acid catalyzed acylation reactions: scope and limitations . [Link]

  • Google Patents.
  • S.C.C.E. Ilfov. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS . [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions . [Link]

  • Royal Society of Chemistry. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts . [Link]

  • Royal Society of Chemistry. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions . [Link]

  • ResearchGate. Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid . [Link]

  • Quora. Why don't phenols show an acetylation reaction? . [Link]

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Technical Support Center: Optimizing Temperature for Esterification of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the esterification of hydroxybenzoic acids. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you optimize your reactions, troubleshoot common issues, and achieve high-purity, high-yield products.

Section 1: Foundational Principles of Esterification Temperature

The esterification of a carboxylic acid with an alcohol, most commonly through the Fischer-Speier method, is a reversible, acid-catalyzed reaction.[1][2] Temperature is a critical parameter that directly influences both the reaction rate and the position of the chemical equilibrium.

Why is Temperature So Important?

  • Reaction Rate: As with most chemical reactions, increasing the temperature increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. This helps overcome the activation energy barrier, accelerating the formation of the ester. For many standard reflux reactions, the temperature is dictated by the boiling point of the alcohol, which often serves as the solvent.[3]

  • Equilibrium: Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[2][4] According to Le Châtelier's principle, the equilibrium can be shifted toward the products by removing one of the products as it forms.[5] While temperature itself doesn't always favorably shift the equilibrium (the effect depends on the reaction's enthalpy), it is crucial for techniques used to remove water, such as azeotropic distillation with a Dean-Stark apparatus.[2][5]

  • Side Reactions: This is a particularly critical consideration for hydroxybenzoic acids. Excessive temperatures can promote undesirable side reactions. For 4-hydroxybenzoic acid, temperatures above 200°C can lead to decarboxylation, forming phenol and carbon dioxide.[6] Other potential side reactions at high temperatures include the dehydration of secondary/tertiary alcohols to form alkenes, the self-condensation of alcohols to form ethers, or polymerization of the hydroxybenzoic acid itself.[5][7]

The Fischer-Speier Esterification Mechanism

The following diagram illustrates the key steps of this acid-catalyzed reaction. Understanding this mechanism is vital for troubleshooting, as it highlights the roles of the catalyst, the formation of the tetrahedral intermediate, and the generation of water as a byproduct.

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_reactants Reactants RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carbonyl (Electrophilic) RCOOH->Protonated_RCOOH 1. Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack ROH Alcohol (R'-OH) ROH->Tetrahedral_Intermediate Activated_Complex Activated Complex Tetrahedral_Intermediate->Activated_Complex 3. Proton Transfer Water_Loss Ester + H₂O Activated_Complex->Water_Loss 4. Elimination of H₂O H2O_out H₂O (Byproduct) Activated_Complex->H2O_out H_plus_out H⁺ (Regenerated) Water_Loss->H_plus_out 5. Deprotonation H_plus_in H⁺ (Catalyst)

Caption: The mechanism of Fischer-Speier esterification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my esterification?

A: The optimal temperature depends heavily on the specific alcohol and catalyst used. A general best practice is to set the reaction temperature to the boiling point of the alcohol being used, especially if it is also the solvent (reflux conditions).[3]

Hydroxybenzoic AcidAlcoholCatalystTypical Temperature Range (°C)Source(s)
Salicylic AcidMethanolH₂SO₄65 - 80[8]
Salicylic AcidMethanolSulfated Zirconia100 - 150[9]
4-Hydroxybenzoic AcidEthanolH₂SO₄78 - 100[10]
4-Hydroxybenzoic Acidn-Heptyl AlcoholH₂SO₄100 - 110[11]
4-Hydroxybenzoic AcidLong-chain Alcohols (C16-C24)Metal Catalyst120 - 200[12][13]
General Fischer EsterificationPrimary/Secondary AlcoholsH₂SO₄, p-TsOH60 - 110[2]

Q2: How does the choice of catalyst affect the optimal temperature?

A: The catalyst's role is to lower the activation energy of the reaction, allowing it to proceed at a reasonable rate at a lower temperature.[8]

  • Strong Brønsted Acids (e.g., H₂SO₄, p-TsOH): These are the most common and effective catalysts, allowing for reactions at the reflux temperature of most primary and secondary alcohols (60-110 °C).[2]

  • Solid Acid Catalysts (e.g., Sulfated Zirconia, Ion-Exchange Resins): These are often more environmentally friendly and easier to separate from the reaction mixture.[14] They may, however, require higher temperatures (e.g., 100-150 °C) to achieve comparable reaction rates to strong liquid acids.[9]

  • Lewis Acids (e.g., Sc(OTf)₃, Ti(IV) compounds): These can be very effective but the optimal temperature can vary widely. Some industrial processes using titanium-based catalysts employ a stepwise increase in temperature, sometimes reaching up to 240-250 °C.[15]

Q3: My reaction involves a high-boiling-point alcohol. Should I just heat it as high as possible?

A: No. While a higher temperature will increase the reaction rate, it also significantly increases the risk of side reactions. For hydroxybenzoic acids, this includes potential polymerization and decarboxylation.[6][7] For transesterification reactions involving 4-hydroxybenzoic acid short-chain esters and long-chain alcohols, a preferred temperature range is 150-180 °C; temperatures above 200 °C are noted to increase side product formation.[12] It is crucial to find a balance between a sufficient reaction rate and minimizing degradation.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Troubleshooting_Workflow Start Start: Low Ester Yield Check_Temp Is Reaction Temp Adequate? Start->Check_Temp Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp Action: Increase Temperature (e.g., to reflux) Check_Temp->Increase_Temp No Check_Water Is Water Being Effectively Removed? Check_Time->Check_Water Yes Increase_Time Action: Increase Reaction Time (Monitor by TLC) Check_Time->Increase_Time No Check_Side_Reactions Evidence of Side Reactions? (Color change, etc.) Check_Water->Check_Side_Reactions Yes Remove_Water Action: Use Anhydrous Reagents or Dean-Stark Trap Check_Water->Remove_Water No Optimize_Temp Action: Lower Temperature, Consider Milder Catalyst Check_Side_Reactions->Optimize_Temp Yes Success Problem Solved Check_Side_Reactions->Success No Increase_Temp->Check_Time Increase_Time->Check_Water Remove_Water->Check_Side_Reactions Optimize_Temp->Success

Caption: Troubleshooting workflow for low ester yield.

Problem 1: Low or no conversion to the desired ester.

  • Possible Cause: The reaction temperature is too low. The activation energy barrier is not being overcome efficiently.

    • Solution: Ensure your reaction is heated to the appropriate temperature, typically the reflux point of the alcohol used as the solvent.[3] For solid catalysts, higher temperatures (100-150 °C) may be necessary to achieve a good conversion rate.[9]

  • Possible Cause: The presence of water in the reaction mixture is pushing the equilibrium back towards the reactants.[5]

    • Solution: Use anhydrous grade alcohol and ensure the hydroxybenzoic acid is thoroughly dry. For reactions where this is insufficient, employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[2][5]

  • Possible Cause: Insufficient catalyst concentration.

    • Solution: The amount of acid catalyst is crucial. Too little will result in a very slow reaction rate.[5] Ensure you are using an appropriate catalytic amount (typically 1-5 mol% for strong acids).

Problem 2: The reaction mixture has turned dark brown/black or formed a solid polymer.

  • Possible Cause: The reaction temperature is too high, causing decomposition or side reactions.

    • Solution: This is a common issue with hydroxybenzoic acids. Immediately reduce the temperature. 4-hydroxybenzoic acid, for example, can decarboxylate above 200 °C.[6] The phenolic hydroxyl group can also participate in side reactions, leading to polyester formation.[7] The optimal temperature is often a trade-off between reaction rate and stability. A patent for the esterification of salicylic and 4-hydroxybenzoic acids notes that the best selectivity is observed around 100 °C, with a reduction in selectivity at different temperatures.[16]

  • Possible Cause: Excessive catalyst concentration at elevated temperatures.

    • Solution: An excess of strong acid like sulfuric acid can promote charring and other degradation pathways at high temperatures. Reduce the catalyst loading or consider a milder, solid acid catalyst.[5]

Problem 3: TLC or GC-MS analysis shows significant byproduct formation.

  • Possible Cause: Ether formation from alcohol self-condensation.

    • Solution: This side reaction is promoted by high temperatures and strong acid catalysts.[5][7] Lowering the reaction temperature and ensuring you do not use an excessive amount of catalyst can mitigate this.

  • Possible Cause: Self-esterification of the hydroxybenzoic acid.

    • Solution: The hydroxyl group of one molecule can react with the carboxylic acid of another, forming oligomers or polymers.[7] This is more likely at higher temperatures. If this is a persistent issue, consider protecting the phenolic hydroxyl group with a suitable protecting group before performing the esterification of the carboxylic acid.

Section 4: Experimental Protocols

Protocol 1: Standard Esterification of 4-Hydroxybenzoic Acid with Ethanol

This protocol describes a standard lab-scale procedure using reflux conditions.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol).

    • Add a significant excess of ethanol (e.g., 100 mL, ~1.7 mol). Using the alcohol in excess helps drive the reaction equilibrium towards the product.[2]

  • Catalyst Addition:

    • Place the flask in an ice-water bath to dissipate heat.

    • While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL, ~1.8 g, ~0.018 mol) dropwise.

  • Reaction Setup & Heating:

    • Remove the ice bath and attach a reflux condenser to the flask. Ensure a steady flow of cold water through the condenser.

    • Heat the mixture using a heating mantle set to achieve a gentle reflux (the boiling point of ethanol is ~78 °C).

  • Monitoring and Reaction Time:

    • Allow the reaction to reflux for 4-8 hours. The progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), spotting against the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator to remove most of the excess ethanol.

    • Pour the residue into a separatory funnel containing cold water (e.g., 150 mL) and ethyl acetate (e.g., 100 mL).

    • Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 4-hydroxybenzoate.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Workflow for Optimizing Temperature

This protocol provides a systematic approach to finding the optimal temperature for a novel hydroxybenzoic acid derivative or a new alcohol/catalyst system.

  • Initial Range Finding:

    • Set up several small-scale parallel reactions (e.g., 100-200 mg scale) in reaction vials.

    • Based on the literature for similar compounds (see table in FAQs), select a range of temperatures to test (e.g., 60 °C, 80 °C, 100 °C, 120 °C). Use a heating block that allows for multiple reactions at different temperatures.

  • Time Course Analysis:

    • At each temperature, take samples at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).

    • Quench the reaction in the sample (e.g., by diluting with solvent and neutralizing the catalyst).

    • Analyze the samples by TLC, GC, or HPLC to determine the conversion of starting material and the formation of the product and any byproducts.

  • Data Analysis:

    • Plot the percentage conversion versus time for each temperature.

    • Identify the temperature that gives the highest conversion in a reasonable amount of time with the lowest formation of impurities (observed either by analytical methods or visual darkening of the solution).

  • Scale-Up and Refinement:

    • Once an optimal temperature is identified from the small-scale screen, perform the reaction on a larger, preparative scale to confirm the results and refine the reaction time and purification procedure.

References

  • Esterification of hydroxybenzoic acids. (n.d.). Google Patents.
  • Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. (2006). Indian Journal of Chemistry, 45B, 1033-1037. Retrieved January 18, 2026, from [Link]

  • Esterification of Salicylic Acid: The synthesis of cool smelling molecules. (n.d.). Westfield State University. Retrieved January 18, 2026, from [Link]

  • Method for preparing benzoic acid esters. (2019). Google Patents.
  • Esterification of salicylic acid with methanol, effect of molar ratio... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Effect of temperature on conversion of salicylic acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • putri, e. s. y., Wibowo, W., & Kosela, S. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 123-134. Retrieved January 18, 2026, from [Link]

  • Yang, G., et al. (2019). Study on Methyl Esterification of Salicylic Acid Using an Intensified Fixed Bed Reactor. International Journal of Chemical Reactor Engineering, 17(8). Retrieved January 18, 2026, from [Link]

  • (PDF) Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Retrieved January 18, 2026, from [Link]

  • Preparation of alkyl esters of parahydroxybenzoic acid. (n.d.). Google Patents.
  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (2016). Google Patents.
  • Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. (2022). IvyPanda. Retrieved January 18, 2026, from [Link]

  • The yield and conversion from the esterification of p-hydroxybenzoic acid... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • 4-Hydroxybenzoic Acid: Properties, Production And Uses. (2024). Chemcess. Retrieved January 18, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • For the reaction between benzoic acid and methanol (Fischer esterification) How do I determine what temperature to set for heat reflux? (2021). Reddit. Retrieved January 18, 2026, from [Link]

  • The mechanism of esterification of p-hydroxybenzoic acid with glucose... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Does anyone have experience Esterification of Salicylic Acid..? (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Purification method of 4-hydroxybenzoic acid long chain ester. (n.d.). Google Patents.
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020). Quora. Retrieved January 18, 2026, from [Link]

  • Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. (2019). SciSpace. Retrieved January 18, 2026, from [Link]

  • The Fischer Esterification: Methyl Salicylate. (2016). YouTube. Retrieved January 18, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to Dihydroxybenzoic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in the efficacy and mechanism of action of a potential therapeutic agent. The dihydroxybenzoic acids (DHBAs), a group of six phenolic acid isomers, exemplify this principle. As common metabolites of dietary polyphenols and aspirin, their presence in human physiology is well-established, yet their distinct biological activities are often isomer-specific.[1][2] This guide provides an in-depth comparative analysis of the six primary DHBA isomers, offering a critical examination of their physicochemical properties, analytical separation techniques, and differential biological activities, supported by experimental data and detailed protocols.

The Isomers: A Structural Overview

Dihydroxybenzoic acids are characterized by a benzene ring substituted with a carboxylic acid group and two hydroxyl groups. The relative positions of these hydroxyl groups give rise to the six structural isomers, each with a unique chemical profile and biological potential.[2]

  • 2,3-Dihydroxybenzoic acid (Pyrocatechuic Acid)

  • 2,4-Dihydroxybenzoic acid (β-Resorcylic Acid)

  • 2,5-Dihydroxybenzoic acid (Gentisic Acid)

  • 2,6-Dihydroxybenzoic acid (γ-Resorcylic Acid)

  • 3,4-Dihydroxybenzoic acid (Protocatechuic Acid)

  • 3,5-Dihydroxybenzoic acid (α-Resorcylic Acid)

Physicochemical Properties: The Foundation of Biological Activity

The seemingly subtle variation in the positioning of the two hydroxyl groups profoundly impacts the physicochemical properties of each DHBA isomer. These properties, including acidity (pKa), lipophilicity (logP), melting point, and solubility, govern their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, their interaction with biological targets.

Table 1: Comparative Physicochemical Properties of Dihydroxybenzoic Acid Isomers

IsomerCommon NameMolar Mass ( g/mol )Melting Point (°C)pKalogPWater Solubility
2,3-DHBA Pyrocatechuic Acid154.12205[3]2.91[3]1.2[3]Soluble[4]
2,4-DHBA β-Resorcylic Acid154.12226 (dec.)[5]3.11[5]1.63[5]8 g/L (20 °C)[6]
2,5-DHBA Gentisic Acid154.12204[7]2.97[7][8]1.74[9]Very soluble[7]
2,6-DHBA γ-Resorcylic Acid154.12165[10]1.30[11]2.20[12]9.56 g/L[12]
3,4-DHBA Protocatechuic Acid154.12202-204[13]4.48[14]0.86Slightly soluble in water[13]
3,5-DHBA α-Resorcylic Acid154.12237[15]4.04[16]0.86[15]84 g/L (20°C)[15]

Note: pKa and logP values can vary slightly depending on the experimental or computational method used.

The ortho-substituted isomers (2,3-, 2,5-, and 2,6-DHBA) tend to have lower pKa values, indicating stronger acidity, which can be attributed to intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.[13] This acidity influences their ionization state at physiological pH, which in turn affects their ability to cross cell membranes and interact with molecular targets.

Analytical Separation: Distinguishing the Indistinguishable

The structural similarity of DHBA isomers presents a significant analytical challenge. Effective separation is crucial for accurate quantification in biological matrices and for the quality control of synthetic preparations. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques adept at resolving these closely related compounds.

High-Performance Liquid Chromatography (HPLC)

The key to separating DHBA isomers by HPLC lies in exploiting the subtle differences in their polarity and ionic interactions. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven particularly effective.

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Caption: High-level workflow for the separation of DHBA isomers using HPLC.

Experimental Protocol: HPLC Separation of Dihydroxybenzoic Acid Isomers

This protocol provides a general framework for the separation of DHBA isomers. Optimization of the mobile phase composition and gradient may be required depending on the specific column and instrumentation used.

  • Column Selection: A mixed-mode column, such as a Primesep D or Amaze TR, is recommended for optimal separation.[17][18] These columns offer both reversed-phase and ion-exchange retention mechanisms.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile/Water/Acetic Acid/Trifluoroacetic Acid (10:89.1:0.8:0.1 v/v/v/v)[2]

    • Mobile Phase B: Acetonitrile/Water/Acetic Acid/Trifluoroacetic Acid (89.1:10:0.8:0.1 v/v/v/v)[2]

  • Gradient Elution Program:

    • A linear gradient from 0% to 5% Mobile Phase B over 25 minutes is a suitable starting point.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[2]

  • Detection: UV detection at 280 nm.[2]

  • Sample Preparation: Dissolve the DHBA isomer mixture in Mobile Phase A.

  • Injection Volume: 10-20 µL.

Causality in HPLC Separation: The acidic additives in the mobile phase (acetic acid and trifluoroacetic acid) are crucial for controlling the ionization of the carboxylic acid and hydroxyl groups of the DHBA isomers, thereby influencing their retention on the ion-exchange stationary phase. The acetonitrile gradient alters the polarity of the mobile phase, facilitating the elution of the isomers based on their hydrophobicity in the reversed-phase mode.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume, making it an excellent alternative for DHBA isomer analysis. The separation in Capillary Zone Electrophoresis (CZE) is governed by the differences in the charge-to-size ratio of the isomers at a given pH.

Experimental Protocol: Capillary Zone Electrophoresis of Dihydroxybenzoic Acid Isomers

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).

  • Background Electrolyte (BGE): A phosphate buffer at an alkaline pH (e.g., pH 9-10) is typically used to ensure the deprotonation of the carboxylic acid and hydroxyl groups, maximizing charge differences between isomers.

  • Voltage: Application of a high voltage (e.g., 20-30 kV).

  • Temperature: Controlled temperature (e.g., 25°C).

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at a wavelength around 210 nm.

Rationale for CE Parameters: The alkaline pH of the BGE is critical for achieving separation. At this pH, the varying pKa values of the hydroxyl groups on each isomer lead to different net negative charges, resulting in distinct electrophoretic mobilities and, consequently, different migration times.

Comparative Biological Activities: A Tale of Six Isomers

The therapeutic potential of DHBA isomers is diverse and highly dependent on their structure. The following sections provide a comparative overview of their key biological activities.

Antioxidant Activity

The ability to scavenge free radicals is a hallmark of phenolic compounds. However, the antioxidant capacity of DHBA isomers varies significantly, as demonstrated by in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers

IsomerDPPH IC50 (µM)[1]
2,3-DHBA > 1000
2,4-DHBA > 120,000
2,5-DHBA 3.96
2,6-DHBA > 1000
3,4-DHBA 8.01
3,5-DHBA > 1000

The potent antioxidant activity of 2,5-DHBA (gentisic acid) and 3,4-DHBA (protocatechuic acid) is attributed to the ortho and para positioning of their hydroxyl groups, which facilitates the donation of a hydrogen atom to stabilize free radicals.[1] In contrast, isomers with meta-positioned hydroxyl groups (2,4-, 2,6-, and 3,5-DHBA) exhibit significantly weaker antioxidant activity.[1]

Anticancer Activity

Several DHBA isomers have demonstrated the ability to inhibit the proliferation of various cancer cell lines. Their mechanisms often involve the modulation of signaling pathways that control cell growth and survival.

Table 3: Comparative Anticancer Activity of Dihydroxybenzoic Acid Isomers

IsomerCell LineIC50 (mM)[1]
2,3-DHBA MDA-MB-231 (Breast)4.10 ± 0.76
2,4-DHBA MDA-MB-231 (Breast)4.77 ± 1.20
2,6-DHBA MDA-MB-231 (Breast)3.97

Data for all isomers against a wider range of cell lines is not consistently available in the literature, highlighting an area for future research.

The anticancer effects of DHBAs are thought to be mediated, in part, through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is often constitutively active in cancer cells.[1]

Neuroprotective Activity

Recent research has unveiled a fascinating neuroprotective role for specific DHBA isomers in the context of Alzheimer's disease. The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers is a central event in the pathology of this neurodegenerative disorder.

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A_Beta_Dissociation cluster_aggregation Aβ Aggregation Pathway cluster_intervention DHBA Isomer Intervention Monomer Aβ Monomers Oligomer Toxic Aβ Oligomers Monomer->Oligomer Oligomer->Monomer Promote Monomer Dissociation Fibril Aβ Fibrils Oligomer->Fibril Active_DHBA Active DHBA Isomers (2,3-, 2,5-, 3,4-DHBA) Active_DHBA->Oligomer Dissociate Inactive_DHBA Inactive DHBA Isomers Inactive_DHBA->Oligomer No Effect

Caption: Mechanism of Aβ oligomer dissociation by active DHBA isomers.

Studies have shown that 2,3-DHBA, 2,5-DHBA, and 3,4-DHBA are capable of dissociating pre-formed toxic Aβ oligomers.[19] This activity is highly isomer-specific, as the other DHBA isomers were found to be inactive.[19] The proposed mechanism involves the destabilization of the oligomer structure, which promotes the progressive dissociation of Aβ monomers.[19] This discovery opens up new avenues for the development of therapeutics for Alzheimer's disease based on these specific DHBA scaffolds.

Conclusion

The comparative analysis of dihydroxybenzoic acid isomers underscores the critical importance of structural chemistry in determining biological function. While all six isomers share the same molecular formula, their distinct arrangements of hydroxyl groups lead to vastly different physicochemical properties and biological activities. 2,5-DHBA and 3,4-DHBA emerge as potent antioxidants, while these two isomers, along with 2,3-DHBA, show promise in the realm of neuroprotection through their ability to dismantle toxic amyloid-beta oligomers. The weaker activity of the meta-substituted isomers in many of the assays highlights the structure-activity relationships at play. For researchers in drug discovery and development, a thorough understanding of these isomer-specific properties is paramount for the rational design of novel therapeutics. This guide serves as a foundational resource to navigate the complexities of dihydroxybenzoic acid isomers and to harness their unique potentials.

References

  • Liu, D., Su, Z., Wang, C., & Gu, M. (2006). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
  • PubChem. (n.d.). 2,3-Dihydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • LeVine, H., 3rd. (2012). Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers. Biochemistry, 51(3), 755–763. [Link]

  • ResearchGate. (n.d.). Chemical structure and properties of protocatechuic acid (3,4-dihydroxybenzoic acid). [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Dihydroxybenzoic Acids on Amaze TR Mixed-Mode Column. [Link]

  • FooDB. (n.d.). Showing Compound 3,5-Dihydroxybenzoic acid (FDB000848). [Link]

  • ResearchGate. (n.d.). IC50 values after CGA treatment of breast cancer cell lines included in the study. [Link]

  • ResearchGate. (n.d.). IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. [Link]

  • Figshare. (2017). IC50 values (in mM) of DHCA on colon and cervical cancer cell lines. [Link]

  • The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. (2024). PMC. [Link]

  • ResearchGate. (n.d.). Chemical structure of gentisic acid (2,5-dihydroxybenzoic acid) (A) and.... [Link]

  • Grokipedia. (n.d.). 3,5-Dihydroxybenzoic acid. [Link]

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  • DergiPark. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. [Link]

  • PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. [Link]

  • PubChem. (n.d.). 3,5-Dihydroxybenzoic Acid. [Link]

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A Comparative Guide to Validating the Bioactivity of Methyl 2,4-dihydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to application. This guide provides a comprehensive framework for validating the bioactivity of Methyl 2,4-dihydroxy-3-methylbenzoate, a phenolic compound with potential therapeutic applications. Due to the limited publicly available bioactivity data for this specific molecule, this guide establishes a validation workflow and leverages a comparative analysis against structurally related and well-characterized compounds: Methyl Orsellinate and Gallic Acid . This approach not only provides a robust methodology for assessing the target compound but also situates its potential efficacy within the context of established bioactive agents.

Introduction to this compound and Its Analogs

This compound is a derivative of benzoic acid, a structural motif present in numerous naturally occurring and synthetic compounds with diverse biological activities. Its chemical structure, featuring hydroxyl and methyl substitutions on the benzene ring, suggests the potential for antioxidant, antimicrobial, and anti-inflammatory properties, as these are common bioactivities associated with phenolic compounds.[1][2]

To provide a meaningful benchmark for validation, we will compare the potential activities of this compound with two key compounds:

  • Methyl Orsellinate: A closely related methyl ester of orsellinic acid, which has documented antioxidant and anti-inflammatory activities.[3][4]

  • Gallic Acid: A well-studied phenolic acid known for its potent antioxidant, antimicrobial, and anti-inflammatory effects.[1][5][6]

This comparative approach allows for a tiered evaluation, starting with a direct structural analog (Methyl Orsellinate) and extending to a widely recognized standard in phenolic bioactivity (Gallic Acid).

Experimental Validation Workflows

A rigorous validation of bioactivity requires a multi-faceted experimental approach. The following sections detail the protocols for assessing the three key potential bioactivities of this compound.

Workflow for Bioactivity Validation

Bioactivity Validation Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Mechanistic Insights Antioxidant Assays Antioxidant Assays IC50 Determination IC50 Determination Antioxidant Assays->IC50 Determination Antimicrobial Assays Antimicrobial Assays MIC Determination MIC Determination Antimicrobial Assays->MIC Determination Anti-inflammatory Assays Anti-inflammatory Assays Anti-inflammatory Assays->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis MIC Determination->Comparative Analysis Pathway Analysis Pathway Analysis Comparative Analysis->Pathway Analysis

Caption: A streamlined workflow for validating the bioactivity of a novel compound.

Part 1: Antioxidant Activity Validation

The presence of hydroxyl groups on the aromatic ring of this compound strongly suggests antioxidant potential through the donation of hydrogen atoms to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to quantify this activity.

Comparative Antioxidant Activity Data
CompoundDPPH Radical Scavenging IC50Reference(s)
This compound Data not publicly available
Methyl Orsellinate167.25 µM[3]
Gallic Acid13.2 - 29.5 µM[1][7]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant capacity of the test compounds.

Materials:

  • This compound, Methyl Orsellinate, Gallic Acid (as a positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test compounds and Gallic Acid in methanol.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

  • Assay Reaction: Add 100 µL of the DPPH solution to each well containing 100 µL of the serially diluted compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is calculated by plotting the percentage of scavenging activity against the compound concentration.

Causality Behind Experimental Choices: The DPPH radical is stable and commercially available, making this assay highly reproducible. Methanol is used as a solvent because it readily dissolves both the DPPH radical and a wide range of phenolic compounds. The 30-minute incubation period allows for the reaction to reach a steady state.

Part 2: Antimicrobial Activity Validation

Phenolic compounds are known to exert antimicrobial effects by disrupting microbial cell membranes, inhibiting enzymes, and interfering with nucleic acid synthesis.[8][9] The Minimum Inhibitory Concentration (MIC) is the standard parameter to quantify this activity.

Comparative Antimicrobial Activity Data
CompoundOrganismMICReference(s)
This compound Data not publicly available
Methyl OrsellinateStaphylococcus aureus80 - 160 µg/mL[10]
Escherichia coli80 - 160 µg/mL[10]
Gallic AcidStaphylococcus aureus250 µg/mL[5]
Pasteurella multocida500 µg/mL[5]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining MIC. Mueller-Hinton Broth is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria. The 0.5 McFarland standard ensures a consistent starting inoculum of bacteria.

Part 3: Anti-inflammatory Activity Validation

Many phenolic compounds exhibit anti-inflammatory properties by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Comparative Anti-inflammatory Activity Data
CompoundAssayIC50Reference(s)
This compound Data not publicly available
Methyl Orsellinate5-Lipoxygenase inhibition59.6 µM[4]
Gallic AcidInterferes with polymorphonuclear leukocyte functioning-[6]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB activation in response to an inflammatory stimulus.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test compounds

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (cells stimulated with TNF-α without compound treatment). Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α-induced NF-κB activation.

Causality Behind Experimental Choices: The NF-κB luciferase reporter assay provides a highly sensitive and quantitative measure of NF-κB transcriptional activity. TNF-α is a potent pro-inflammatory cytokine that reliably activates the NF-κB pathway.

Potential Mechanism of Action: NF-κB Signaling Pathway

NF-kB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Compound Methyl 2,4-dihydroxy- 3-methylbenzoate Compound->IKK Inhibits (?) Gene Pro-inflammatory Gene Expression NFkB_n->Gene activates

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the bioactivity of this compound. By employing standardized assays and comparing its performance against well-characterized analogs like Methyl Orsellinate and Gallic Acid, researchers can obtain a clear and objective assessment of its potential as an antioxidant, antimicrobial, and anti-inflammatory agent.

The absence of publicly available data for this compound underscores the importance of the validation workflows detailed herein. The execution of these experiments will be crucial in filling this knowledge gap and determining the therapeutic potential of this compound. Positive results from these in vitro studies would warrant further investigation into its mechanism of action and in vivo efficacy.

References

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A Comparative Guide to the Antioxidant Activity of Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Isomeric Position

Hydroxybenzoic acids, a class of phenolic compounds, are ubiquitous in the plant kingdom and are significant metabolites in human physiology.[1][2] Their deceptively simple structure—a hydroxyl group attached to a benzoic acid ring—belies a range of biological activities, with antioxidant capacity being one of the most studied.[3][4][5] For researchers in drug development and the life sciences, understanding the nuances of how these compounds mitigate oxidative stress is paramount. Oxidative stress is implicated in a host of pathologies, making potent antioxidants valuable candidates for therapeutic intervention.[5][6]

This guide moves beyond a simple catalog of facts to provide a comparative analysis of the three primary monohydroxybenzoic acid isomers: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. The central thesis is that the specific position of the hydroxyl group on the benzene ring is not a trivial detail; it is the critical determinant of the molecule's antioxidant efficacy. We will dissect the structure-activity relationships, compare their performance in key antioxidant assays with supporting data, and provide detailed, field-tested protocols to empower your own investigations.

Structural Isomers and the Foundation of Activity

The antioxidant potential of a phenolic compound is fundamentally tied to its ability to donate a hydrogen atom from its hydroxyl group to neutralize a free radical, and the stability of the resulting phenoxyl radical.[7][8] The isomeric position of the hydroxyl group in relation to the carboxylic acid group directly influences this process through electronic effects (resonance and induction).

  • 2-Hydroxybenzoic Acid (ortho-isomer, Salicylic Acid): The proximity of the hydroxyl and carboxylic acid groups allows for intramolecular hydrogen bonding. This bonding can affect the hydrogen-donating ability of the phenolic hydroxyl group.[9]

  • 3-Hydroxybenzoic Acid (meta-isomer): In the meta position, the hydroxyl group's electron-donating resonance effect and the carboxylic acid's electron-withdrawing effect are less directly conjugated. This arrangement typically results in a less stabilized phenoxyl radical compared to the ortho and para isomers.

  • 4-Hydroxybenzoic Acid (para-isomer): The para arrangement allows for effective delocalization of the unpaired electron across the aromatic ring and into the carboxyl group upon radical formation, leading to a more stabilized phenoxyl radical.[8]

Caption: Chemical structures of the three primary hydroxybenzoic acid isomers.

Mechanisms of Antioxidant Action

Hydroxybenzoic acids combat oxidative stress through two primary avenues: direct radical scavenging and indirect modulation of cellular defense systems. A robust antioxidant evaluation should consider both pathways.

  • Direct Mechanisms: This is the most commonly assayed activity. It involves the direct neutralization of reactive oxygen species (ROS). This occurs via two main routes:

    • Hydrogen Atom Donation (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), quenching its reactivity and forming a stable phenoxyl radical.[3][7]

    • Metal Chelation: Some phenolic compounds can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[7] This is a crucial preventative mechanism, as it inhibits the Fenton reaction, a major source of the highly destructive hydroxyl radical (•OH).

  • Indirect Mechanisms: These compounds can also enhance our innate antioxidant defenses. Several hydroxybenzoic acids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][7] Activation of Nrf2 leads to the increased transcription of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), bolstering the cell's overall capacity to handle oxidative stress.[1][7]

Antioxidant_Mechanisms HBA Hydroxybenzoic Acid direct Direct Mechanisms HBA->direct indirect Indirect Mechanisms HBA->indirect hat Hydrogen Atom Donation (Radical Scavenging) direct->hat chelation Transition Metal Chelation (e.g., Fe²⁺) direct->chelation nrf2 Nrf2 Pathway Activation indirect->nrf2 enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) nrf2->enzymes

Caption: Direct and indirect antioxidant mechanisms of hydroxybenzoic acids.

Comparative Performance in Key Antioxidant Assays

To objectively compare the antioxidant activity of the isomers, we must rely on standardized in vitro assays. The most common methods—DPPH, ABTS, and FRAP—operate on different chemical principles, and using them in concert provides a more complete picture of a compound's potential. The antioxidant activity of phenolic compounds generally increases with the number of hydroxyl groups.[10][11][12] However, among isomers with the same number of hydroxyl groups, the position is the deciding factor.

Assay Principle 2-Hydroxybenzoic Acid (ortho) 3-Hydroxybenzoic Acid (meta) 4-Hydroxybenzoic Acid (para) General Finding
DPPH Hydrogen Atom TransferModerateLowModerate-HighActivity generally follows the order: 4-HBA ≥ 2-HBA > 3-HBA. The para-isomer often shows slightly better activity due to superior radical stabilization.
ABTS Electron TransferModerate-HighLowHighThe ABTS assay often shows a similar trend to DPPH, with the para- and ortho-isomers outperforming the meta-isomer.[13]
FRAP Electron TransferModerateLowModerateThis assay measures the ability to reduce Fe³⁺. The trend often mirrors other assays, highlighting the lower reducing power of the meta-isomer.[13]

Note: The relative activities are based on general trends reported in the scientific literature. Absolute values (e.g., IC50) can vary based on specific experimental conditions.[14] Studies consistently show that dihydroxy and trihydroxybenzoic acids exhibit significantly higher antioxidant activity than any of the monohydroxy isomers.[4][10][13]

Standardized Experimental Protocols

Trustworthy data begins with meticulous and validated protocols. The following sections provide detailed, step-by-step procedures for the three cornerstone antioxidant assays. Adherence to these workflows is critical for generating reproducible and comparable results.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[6][15] The reduction causes a color change from deep violet to pale yellow, which is measured spectrophotometrically.[16]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph 1. Prepare fresh 0.1 mM DPPH working solution in methanol. (Absorbance at 517 nm ≈ 1.0) prep_sample 2. Prepare serial dilutions of test compounds and positive control (e.g., Ascorbic Acid). prep_dpph->prep_sample mix 3. Add 100 µL of sample/standard to well. prep_sample->mix add_dpph 4. Add 100 µL of DPPH working solution. mix->add_dpph incubate 5. Incubate in the dark at room temperature for 30 min. add_dpph->incubate measure 6. Measure absorbance at 517 nm. incubate->measure calculate 7. Calculate % Inhibition: [1 - (A_sample / A_control)] * 100 measure->calculate ic50 8. Plot % Inhibition vs. Concentration to determine IC50 value. calculate->ic50

Caption: Standard workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 10 mL of methanol. Store in an amber bottle at 4°C.

    • DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh before each use and protect it from light.[6]

    • Test Samples: Prepare a stock solution of each hydroxybenzoic acid isomer (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

    • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox.

  • Assay Procedure (96-Well Plate Format):

    • Add 100 µL of each sample dilution or standard to respective wells.

    • Add 100 µL of methanol to control wells (A_control).

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[15]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[6]

    • Plot the % Inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+). It is versatile as it can be used for both hydrophilic and lipophilic compounds and its measurement at a longer wavelength (734 nm) reduces interference from colored samples.[15]

ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts 1. Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. incubate_abts 2. Incubate in dark at room temperature for 12-16 hours. prep_abts->incubate_abts dilute 3. Dilute ABTS•+ solution with _buffer to Abs of 0.70 ± 0.02 at 734 nm. incubate_abts->dilute mix 4. Add 10 µL of sample/standard to 190 µL of working solution. dilute->mix incubate_mix 5. Incubate at room temperature for 6-10 minutes. mix->incubate_mix measure 6. Measure absorbance at 734 nm. incubate_mix->measure calculate 7. Calculate % Inhibition. measure->calculate ic50 8. Determine IC50 value from dose-response curve. calculate->ic50 FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_frap 1. Prepare fresh FRAP reagent: 10:1:1 ratio of Acetate Buffer (pH 3.6), 10 mM TPTZ solution, and 20 mM FeCl₃ solution. warm_frap 2. Warm FRAP reagent to 37°C. prep_frap->warm_frap prep_standards 3. Prepare FeSO₄ or Trolox standards for calibration curve. warm_frap->prep_standards mix 4. Add 20 µL of sample/standard to 150-180 µL of warmed FRAP reagent. prep_standards->mix incubate 5. Incubate at 37°C for a precise time (e.g., 4-30 min). mix->incubate measure 6. Measure absorbance at 593 nm. incubate->measure calculate 7. Calculate FRAP value (e.g., in µM Fe(II) equivalents) from the standard curve. measure->calculate

Caption: Standard workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid in distilled water, adjusting the final volume to 1 liter. [18] * TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl. Warm gently if needed to dissolve. [18] * Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of distilled water. [18] * FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate this reagent in a water bath at 37°C before use. [19][18] * Standard Solution: Prepare a standard curve using known concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add ~150-180 µL of the pre-warmed FRAP reagent to each well or cuvette.

    • Add a small volume (~20 µL) of the sample, standard, or blank (distilled water) to the reagent. [19] * Mix and incubate at 37°C for a defined time (reaction time is critical and can range from 4 to 30 minutes depending on the specific protocol). [19]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Construct a standard curve by plotting the absorbance of the Fe(II) standards against their concentrations.

    • Determine the FRAP value of the samples from the standard curve and express the results as µM Fe(II) equivalents.

Conclusion and Future Directions

The experimental evidence consistently demonstrates a clear structure-activity relationship among hydroxybenzoic acid isomers. The 4-hydroxybenzoic acid (para) and 2-hydroxybenzoic acid (ortho) isomers are generally more potent antioxidants than the 3-hydroxybenzoic acid (meta) isomer in common chemical assays. This is primarily attributed to the superior resonance stabilization of the phenoxyl radical formed upon hydrogen donation.

While these in vitro assays are indispensable for initial screening and mechanistic studies, it is crucial for the drug development professional to recognize their limitations. They operate in a simplified chemical system and do not account for the complex pharmacokinetics and pharmacodynamics within a biological organism, including absorption, metabolism, and the ability to engage with cellular pathways like Nrf2. [1]Therefore, these findings should serve as a foundational guide, directing researchers toward the most promising isomers for further investigation in more complex cellular and in vivo models. The subtle shift of a single hydroxyl group provides a powerful lesson in molecular design, reminding us that in chemistry, as in biology, position is everything.

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A Senior Application Scientist's Guide to Chromatographic Internal Standards: Evaluating Methyl 2,4-dihydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of analytical accuracy and precision in chromatography, the use of an internal standard (IS) is a cornerstone of robust method development. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response, ultimately leading to more reliable quantification. This guide provides an in-depth evaluation of Methyl 2,4-dihydroxy-3-methylbenzoate as a potential internal standard for High-Performance Liquid Chromatography (HPLC) applications, particularly in the analysis of phenolic compounds and related organic acids. We will explore its physicochemical properties, compare it with commonly used alternatives, and provide a comprehensive protocol for its validation.

The Foundational Role of an Internal Standard in Chromatography

The internal standard method involves adding a constant, known amount of a non-endogenous compound to every sample, calibrant, and quality control sample before analysis.[1] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. This ratiometric approach is designed to compensate for analytical variability; any factor that affects the analyte's signal should theoretically affect the internal standard's signal to the same extent, thus keeping the ratio constant.[1]

The selection of an appropriate internal standard is critical and is governed by a set of key criteria:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte(s) to ensure similar behavior during sample extraction and chromatographic separation.[2]

  • Purity and Availability: The internal standard must be available in a highly pure form and should not contain impurities that interfere with the analysis.

  • Non-Interference: It must not be naturally present in the sample matrix and its chromatographic peak must be well-resolved from all other components in the sample.[1]

  • Stability: The IS must be chemically stable throughout the entire analytical process, from sample preparation to detection.[1]

  • Elution Profile: It should elute near the analyte(s) of interest to ensure it experiences similar chromatographic conditions.[1]

Profiling this compound as an Internal Standard Candidate

This compound (MDMB) is a phenolic compound with properties that make it an intriguing candidate for an internal standard in the analysis of other phenolic acids and their derivatives.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33662-58-7[3][4]
Molecular Formula C₉H₁₀O₄[3][4]
Molecular Weight 182.17 g/mol [3][5]
Melting Point 125-127 °C[3]
Appearance White powder/crystals[6]
Key Structural Features Benzoic acid methyl ester backbone with two hydroxyl groups and one methyl group on the aromatic ring.[3]
Stability Noted for its high stability.[3] A structurally similar compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is stable over a wide pH range (1-9).[7]

The phenolic hydroxyl groups and the methyl ester functionality make MDMB structurally analogous to a wide range of naturally occurring and synthetic phenolic compounds, including salicylic acid derivatives, parabens, and other benzoic acid esters. Its high stability is a significant advantage, as phenolic compounds can be susceptible to degradation under certain storage and analytical conditions.[8][9]

Comparative Analysis: MDMB vs. Common Internal Standards for Phenolic Compound Analysis

To evaluate the potential of MDMB, it is useful to compare its properties against those of established internal standards used for similar applications. Common choices include other benzoic acid derivatives and parabens.

FeatureThis compound (MDMB)Benzoic AcidMethylparabenSalicylic Acid
Molecular Weight 182.17 g/mol 122.12 g/mol 152.15 g/mol 138.12 g/mol
Structure Dihydroxy, methyl-substituted benzoic acid methyl esterCarboxylic acidp-Hydroxybenzoic acid methyl estero-Hydroxybenzoic acid
Typical Analytes Phenolic acids, benzoic acid derivatives, parabensOrganic acids, preservativesParabens, phenolic estersSalicylic acid and its metabolites, phenolic acids
Advantages - Structurally complex, less likely to be endogenous.- High stability.[3]- Multiple functional groups for potential broad applicability.- Simple, readily available.- Well-characterized chromatographic behavior.- Structurally very similar to other parabens.- Commercially available in high purity.- Readily available.- UV active.
Potential Disadvantages - Not as commonly available as other standards.- Chromatographic behavior needs to be established for specific applications.- Can be endogenous in some biological samples.- May require derivatization for GC analysis.[10]- May be present in samples as a preservative.- Can be a metabolite or present in certain samples.

A Framework for Validation: Experimental Protocol for Qualifying MDMB as an Internal Standard

The following protocol outlines the necessary steps to validate this compound as an internal standard for the quantification of a hypothetical analyte, for instance, a series of phenolic acids in a plant extract, using reverse-phase HPLC with UV detection.

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of high-purity (>99%) MDMB and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Analyte Stock Solutions (1 mg/mL each): Prepare individual stock solutions for each target phenolic acid in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solutions into volumetric flasks. Add a constant volume of the IS stock solution to each flask to achieve a consistent IS concentration (e.g., 50 µg/mL). Dilute to volume with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in a similar manner.

Chromatographic Conditions (Example for Phenolic Acids)
  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient elution is often suitable for separating multiple phenolic compounds. For example, a gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength appropriate for both the analytes and MDMB (e.g., 280 nm for general phenolic compounds, or a specific maximum absorbance wavelength determined by DAD).

  • Injection Volume: 10 µL.

Method Validation Experiments

The validation process must be systematic to ensure the method is reliable, accurate, and precise for its intended purpose.[12][13]

A. Specificity and Selectivity

  • Objective: To ensure that the IS and analyte peaks are well-resolved from each other and from any matrix components.

  • Procedure:

    • Inject a blank sample (matrix without analyte or IS).

    • Inject a sample containing only the analytes.

    • Inject a sample containing only the IS.

    • Inject a spiked sample containing both analytes and the IS.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the analytes or the IS in the blank matrix. The resolution between the IS peak and the closest analyte peak should be greater than 1.5.

B. Linearity and Range

  • Objective: To establish the concentration range over which the method is linear.

  • Procedure:

    • Inject the series of calibration standards (typically 5-7 concentration levels) in triplicate.

    • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Acceptance Criteria: The linear regression should have a coefficient of determination (r²) ≥ 0.995.

C. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Analyze the QC samples (low, medium, high) on three different days (inter-day precision and accuracy) with multiple replicates (e.g., n=5) on each day (intra-day precision and accuracy).

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal concentration.

    • Precision: The relative standard deviation (RSD) should not exceed 15%.

D. Stability

  • Objective: To evaluate the stability of the analytes and the IS in the sample matrix and in prepared solutions under various conditions.[12]

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples left at room temperature for a defined period (e.g., 24 hours).

    • Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler for a defined period.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.

The workflow for validating an internal standard can be visualized as follows:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters cluster_result Outcome stock Prepare Stock Solutions (Analyte & IS) working Prepare Working Standards & QC Samples stock->working hplc_run Inject Samples, Standards, Blanks & QCs working->hplc_run hplc_dev Develop Chromatographic Method hplc_dev->hplc_run spec Specificity & Selectivity hplc_run->spec lin Linearity & Range hplc_run->lin acc_prec Accuracy & Precision hplc_run->acc_prec stab Stability hplc_run->stab validated Validated Method spec->validated lin->validated acc_prec->validated stab->validated

Internal Standard Validation Workflow

This structured validation process ensures that this compound performs reliably as an internal standard for the specific analytical method.

The logical relationship for quantification using an internal standard is based on the response factor.

G input Analyte (A) Conc: [A] Area: Area(A) Internal Standard (IS) Conc: [IS] Area: Area(IS) calc Calculate Response Factor (RF) RF = (Area(A) / [A]) / (Area(IS) / [IS]) Rearrange for Unknown [A]unknown = (Area(A) / Area(IS)) * ([IS] / RF) input:f0->calc:f0 Calibration input:f1->calc:f0 output Quantified Analyte Concentration calc:f1->output

Quantification Logic with Internal Standard

Conclusion

While this compound is not yet established as a common internal standard in the literature, its physicochemical properties—namely its structural similarity to many phenolic compounds and its inherent stability—make it a highly promising candidate. Its use would be particularly advantageous in complex matrices where structurally simpler alternatives like benzoic acid might be endogenous. By following the comprehensive validation protocol outlined in this guide, researchers and drug development professionals can rigorously assess its suitability for their specific applications. The successful validation of MDMB would add a valuable new tool to the chromatographer's arsenal for achieving accurate and reliable quantitative analysis.

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A Comparative Guide to the In Vitro Evaluation of Methyl 2,4-dihydroxy-3-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Phenolic Compounds

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of advancing human health.[1] Among these, phenolic compounds, a diverse group of plant secondary metabolites, have garnered significant attention for their broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.[2][3] Methyl 2,4-dihydroxy-3-methylbenzoate and its derivatives represent a compelling class of phenolic compounds with potential applications in treating a range of conditions, from benign prostate hyperplasia to prostate carcinoma.[4]

The journey from a promising compound to a clinically approved drug is a long and rigorous process, with in vitro testing serving as a critical initial step.[1] These "in glass" experiments, conducted outside of a living organism, provide a controlled environment to elucidate a compound's mechanism of action, efficacy, and potential toxicity.[1][5] In vitro assays are indispensable for the early-stage screening of drug candidates, offering a cost-effective and time-efficient means to gather crucial data before advancing to more complex and expensive in vivo studies.[6] Furthermore, the increasing emphasis on ethical research practices and the limitations of animal models have propelled the adoption of advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems.[7][8]

This guide provides a comprehensive framework for the in vitro evaluation of this compound derivatives, focusing on three key areas of potential therapeutic relevance: anticancer, antioxidant, and antimicrobial activities. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for validated assays, and present a clear structure for comparing the performance of different derivatives against established benchmarks.

Chapter 1: Assessing Anticancer Activity

The potential of this compound derivatives as anticancer agents warrants a thorough investigation of their cytotoxic effects on cancer cell lines.[4] A fundamental aspect of this evaluation is determining the concentration at which these compounds inhibit cell growth and induce cell death.

Core Principle: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: A Step-by-Step Protocol

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.

  • Compound Preparation: Prepare a stock solution of each this compound derivative and a positive control (e.g., Doxorubicin) in a suitable solvent (e.g., DMSO). Create a series of dilutions of the stock solutions in culture medium.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and wells with solvent alone (vehicle control).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Data Analysis

The efficacy of the different derivatives can be compared by their IC₅₀ values. A lower IC₅₀ value indicates a more potent compound.

CompoundDerivative SubstitutionTarget Cell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MDMB-1 -HMCF-7[Hypothetical Data] 15.20.8
MDMB-2 -ClMCF-7[Hypothetical Data] 8.50.8
MDMB-3 -OCH₃MCF-7[Hypothetical Data] 22.10.8
MDMB-1 -HHT-29[Hypothetical Data] 25.81.2
MDMB-2 -ClHT-29[Hypothetical Data] 12.31.2
MDMB-3 -OCH₃HT-29[Hypothetical Data] 30.51.2

Chapter 2: Evaluating Antioxidant Capacity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Core Principle: The DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method for evaluating the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the solution's color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Workflow: A Step-by-Step Protocol

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Compound Preparation: Prepare stock solutions of the this compound derivatives and a positive control, such as ascorbic acid or Trolox, in methanol. Create a series of dilutions from these stock solutions.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each compound dilution to the wells.

  • Initiate Reaction: Add 150 µL of the DPPH solution to each well. Include a blank (methanol only) and a control (methanol with DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound. Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

Comparative Data Analysis

The antioxidant potential of the derivatives is compared based on their IC₅₀ values. A lower IC₅₀ value signifies stronger antioxidant activity.

CompoundDerivative SubstitutionIC₅₀ (µg/mL)Positive Control (Ascorbic Acid) IC₅₀ (µg/mL)
MDMB-1 -H[Hypothetical Data] 25.45.2
MDMB-2 -Cl[Hypothetical Data] 35.85.2
MDMB-3 -OCH₃[Hypothetical Data] 18.95.2

Chapter 3: Determining Antimicrobial Efficacy

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties, making this a crucial area of investigation for this compound derivatives.[2]

Core Principle: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining the MIC of a compound against a specific bacterium.

Experimental Workflow: A Step-by-Step Protocol

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of each derivative and a positive control antibiotic (e.g., Gentamicin for bacteria) in a suitable solvent. Create two-fold serial dilutions of the compounds in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Data Analysis

The antimicrobial potency of the derivatives is compared based on their MIC values. A lower MIC value indicates greater antimicrobial activity.

CompoundDerivative SubstitutionStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Positive Control (Gentamicin) MIC (µg/mL)
MDMB-1 -H[Hypothetical Data] 64[Hypothetical Data] 1280.5 (S. aureus), 1 (E. coli)
MDMB-2 -Cl[Hypothetical Data] 32[Hypothetical Data] 640.5 (S. aureus), 1 (E. coli)
MDMB-3 -OCH₃[Hypothetical Data] 128[Hypothetical Data] >2560.5 (S. aureus), 1 (E. coli)

Conclusion: A Pathway to Further Discovery

This guide provides a foundational framework for the systematic in vitro evaluation of this compound derivatives. By employing these standardized and validated assays, researchers can effectively compare the anticancer, antioxidant, and antimicrobial properties of novel analogs. The data generated from these studies are crucial for establishing structure-activity relationships and identifying lead compounds for further preclinical development. It is important to remember that while in vitro testing is a powerful tool, it represents the initial step in a long and complex drug discovery process. Promising results from these assays should be further validated in more complex in vitro models and eventually in in vivo studies to fully assess their therapeutic potential.

References

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A Senior Application Scientist's Comparative Guide to Methyl Benzoate Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Fragrance - Unlocking the Biological Potential of Methyl Benzoate Analogs

Methyl benzoate, a simple ester recognized for its pleasant, fruity aroma, has long been utilized in the fragrance and food industries. However, its chemical scaffold represents a versatile starting point for the exploration of a wide array of biological activities. By strategically modifying the benzene ring with various functional groups, a diverse library of methyl benzoate analogs can be generated, each with unique physicochemical properties and the potential to interact with biological targets in distinct ways. This guide provides a comparative analysis of key methyl benzoate analogs, delving into their synthesis, diverse biological activities, and underlying mechanisms of action. We will explore their potential as insect repellents, anticancer agents, anti-inflammatory compounds, and antimicrobial agents, supported by experimental data and detailed protocols to empower researchers in their own investigations.

The Chemical Landscape: A Look at the Analogs

The biological activity of methyl benzoate analogs is profoundly influenced by the nature and position (ortho, meta, or para) of substituents on the aromatic ring. This guide will focus on a selection of analogs that demonstrate the impact of these modifications:

  • Methyl Salicylate (Methyl 2-hydroxybenzoate): The ortho-hydroxyl group introduces the potential for intramolecular hydrogen bonding and alters the molecule's polarity and acidity.

  • Methyl p-Aminobenzoate (Methyl 4-aminobenzoate): The para-amino group significantly increases the molecule's polarity and basicity, influencing its interactions with biological targets.

  • Methyl p-Hydroxybenzoate (Methylparaben): A well-known preservative, the para-hydroxyl group provides a site for hydrogen bonding and potential metabolic modifications.

  • Methoxy-substituted Analogs (e.g., Methyl 2-methoxybenzoate, Methyl 3-methoxybenzoate): The methoxy group acts as an electron-donating group, influencing the electron density of the aromatic ring.

  • Halogenated Analogs (e.g., Methyl 2-chlorobenzoate): Halogens are electron-withdrawing groups that can alter the molecule's reactivity and lipophilicity.

  • Nitro-substituted Analogs (e.g., Methyl 3-nitrobenzoate): The strongly electron-withdrawing nitro group can significantly impact the electronic properties and biological activity of the molecule.

Synthesis of Methyl Benzoate Analogs: The Fischer Esterification and Beyond

The most common and straightforward method for synthesizing methyl benzoate and its analogs is the Fischer esterification . This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

General Protocol for Fischer Esterification of Substituted Benzoic Acids

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Methanol (large excess, acts as both reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted benzoic acid and a large excess of methanol.

  • Slowly and carefully add the catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate analog.

  • Purify the product by distillation or column chromatography as needed.

Causality Behind Experimental Choices: The use of a large excess of methanol helps to drive the equilibrium of this reversible reaction towards the product side. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The final workup with sodium bicarbonate is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction.

Alternative Synthetic Routes

While Fischer esterification is widely used, other methods can be employed, particularly for substrates that are sensitive to strong acids. These include:

  • Reaction with Diazomethane: A highly efficient method for esterification, but diazomethane is toxic and explosive, requiring specialized handling.

  • Nucleophilic Acyl Substitution of Acyl Chlorides: The corresponding benzoyl chloride can be reacted with methanol in the presence of a non-nucleophilic base like pyridine.

Comparative Biological Activities: From Pest Control to Cancer Therapy

The true value of this class of compounds lies in the diverse biological activities exhibited by its various analogs. The following sections provide a comparative overview of their performance in different biological systems, supported by experimental data.

Insecticidal and Repellent Activity

Methyl benzoate and its analogs have emerged as promising alternatives to synthetic insecticides and repellents.[1][2][3] Their volatility and distinct odors play a crucial role in their mode of action, which is often related to the disruption of insect olfactory systems.[1]

A comparative study on the repellency of methyl benzoate and its analogs against the common bed bug, Cimex lectularius, revealed that methoxy-substituted analogs showed superior performance.[1][4] Specifically, methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB) exhibited higher and more prolonged repellency than the parent methyl benzoate.[1]

Table 1: Comparative Repellency of Methyl Benzoate Analogs against Cimex lectularius

CompoundRepellency at 24hLong-lasting Repellency (7 days)Reference
Methyl BenzoateSignificantNot significant[1]
Methyl 2-methoxybenzoate (M2MOB)SignificantSignificant [1]
Methyl 3-methoxybenzoate (M3MOB)Not consistently significantSignificant[1]
Ethyl BenzoateSignificantNot significant[1]
Vinyl BenzoateSignificantNot significant[1]

Data synthesized from a study by Gaire et al. (2022)[1]

The mechanism of action for the repellent effects of benzoates is still under investigation, but it is hypothesized to involve the modulation of insect olfactory receptors.[1]

This protocol is based on the video tracking assay described by Gaire et al. (2022).[1][4]

Materials:

  • Cimex lectularius (bed bugs)

  • Petri dishes

  • Filter paper discs

  • Test compounds (methyl benzoate and analogs)

  • Control solvent (e.g., acetone)

  • Video tracking software (e.g., EthoVision XT)

  • Incubator maintained at appropriate temperature and humidity

Procedure:

  • Treat a filter paper disc with a solution of the test compound and another with the solvent control. Allow the solvent to evaporate completely.

  • Place the treated and control discs at opposite ends of a Petri dish arena.

  • Introduce a single adult bed bug into the center of the arena.

  • Record the movement of the bed bug for a defined period (e.g., 1 hour) using the video tracking software.

  • Analyze the data to determine the time spent by the bed bug in the zones around the treated and control discs.

  • A significant preference for the control zone over the treated zone indicates repellency.

Self-Validating System: The inclusion of a solvent control is essential to ensure that the observed repellency is due to the test compound and not the solvent. The use of automated video tracking provides an unbiased and quantitative measure of the insect's behavior.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Treat filter paper (Test Compound) C Place discs in Petri dish A->C B Treat filter paper (Solvent Control) B->C D Introduce bed bug C->D E Record movement (Video Tracking) D->E F Quantify time spent in each zone E->F G Statistical Analysis (Compare zones) F->G H Determine Repellency G->H

Figure 1: Workflow for the bed bug repellency assay.

Anticancer Activity

Several methyl benzoate analogs have demonstrated cytotoxic effects against various cancer cell lines. A study investigating methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma cells (Hep3B) found that several cinnamate derivatives were more potent than free caffeic acid.

Table 2: Comparative Cytotoxicity (IC50) of Methyl Benzoate and Cinnamate Analogs on Hep3B Cells

CompoundIC50 (µM)Reference
Caffeic Acid>500[5]
Methyl 3,4-dihydroxycinnamate109.7 ± 0.8[5]
Methyl 4-hydroxycinnamate>500[5]
Methyl 3,4,5-trimethoxycinnamate364.2 ± 3.5[5]

Data from a study by Martinez-Bautista et al. (2022)[5]

The proposed mechanism for some of these analogs involves the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation. Molecular docking studies suggest that these compounds may bind to the S-adenosyl-L-homocysteine (SAH)-binding pocket of DNMT1.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line (e.g., Hep3B)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (methyl benzoate analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow A Seed cells in 96-well plate B Treat with Test Compounds A->B C Incubate (24-72h) B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate % viability and IC50 F->G

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Methyl salicylate is a well-known topical analgesic with anti-inflammatory properties. Its mechanism of action involves its metabolism to salicylic acid, which then inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Other benzoate derivatives may also exert anti-inflammatory effects through different pathways. For instance, sodium benzoate has been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.

anti_inflammatory_pathway cluster_prostaglandin Prostaglandin Synthesis Pathway cluster_nfkb NF-κB Signaling Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Phosphorylates & Degrades IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Cytokines Cytokines Gene->Cytokines MS Methyl Salicylate SA Salicylic Acid MS->SA SA->COX Inhibits SB Sodium Benzoate SB->IKK Modulates

Figure 3: Simplified signaling pathways for the anti-inflammatory action of benzoate analogs.

Antimicrobial Activity

Certain methyl benzoate analogs, particularly the parabens (esters of p-hydroxybenzoic acid), are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. Their efficacy varies with the length of the alkyl chain of the ester group, with longer chains generally showing increased activity against bacteria and fungi.

A study comparing the antimicrobial efficacy of methylparaben and sodium benzoate showed that methylparaben had stronger antibacterial activity.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Methylparaben against Various Microorganisms

MicroorganismMIC (µg/mL)Reference
Escherichia coli>1000[7]
Staphylococcus aureus1000[7]
Candida albicans500[7]

Note: Data for MIC can vary significantly depending on the specific strain and testing methodology.

Pharmacokinetics and Metabolism: A Brief Overview

The in vivo efficacy and potential toxicity of methyl benzoate analogs are determined by their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Methyl Salicylate: When applied topically, it is absorbed through the skin and hydrolyzed to salicylic acid by esterases in the skin.[8]

  • Methylparaben: It can be absorbed through the gastrointestinal tract and the skin. It is rapidly hydrolyzed to p-hydroxybenzoic acid and excreted in the urine.[9]

  • Methyl p-Aminobenzoate: The absorption and metabolism of p-aminobenzoic acid are influenced by its structure, with the para-isomer being more rapidly absorbed than the meta-isomer.[10]

Conclusion and Future Directions

The methyl benzoate scaffold provides a rich platform for the development of novel bioactive compounds. This guide has highlighted the diverse biological activities of its analogs, from insect repellency to potential therapeutic applications in cancer and inflammation. The structure-activity relationships, while not fully elucidated for all activities, clearly indicate that the nature and position of substituents on the benzene ring are critical determinants of biological function.

Future research should focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets of these compounds will enable more rational drug design.

  • Systematic Comparative Studies: Head-to-head comparisons of a wide range of analogs in standardized assays are needed to build a comprehensive understanding of their relative potencies and selectivities.

  • In Vivo Efficacy and Safety: Promising in vitro candidates should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By continuing to explore the chemical space around the methyl benzoate core, researchers can unlock the full potential of this versatile class of compounds for a wide range of applications in agriculture, medicine, and beyond.

References

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  • Mostafiz, M. M., et al. (2021). Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella). Insects, 12(9), 785. [Link]

  • Khan, I., et al. (2020). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Journal of Agricultural and Food Chemistry, 68(16), 4547-4558. [Link]

  • Gaire, S., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. ResearchGate. [Link]

  • Mostafiz, M. M., et al. (2022). Methyl Benzoate as Insecticide. Encyclopedia MDPI. [Link]

  • Kim, Y., et al. (2019). Minimal inhibitory concentration (MIC) of KR-12-pa, methylparaben, and Scutellaria baicalensis extract against various microorganisms. ResearchGate. [Link]

  • Lee, J. H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PeerJ, 8, e8512. [Link]

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  • Google Patents. (2009).
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  • University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Shin, M. Y., et al. (2023). Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. Chemosphere, 311(Pt 2), 136689. [Link]

  • Martinez-Bautista, M., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. ResearchGate. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

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  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

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  • Wu, D., et al. (2008). Synthesis of methyl benzoate by methoxycarbonylation of acetophenone with dimethyl carbonate over solid base catalysts. Fuel Processing Technology, 89(8), 803-807. [Link]

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  • Al-Janabi, A. A. H. (2013). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. International Journal of Pharmaceutical and Biological Archives, 4(4), 716-721. [Link]

  • Shin, M. Y., et al. (2023). Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. Seoul National University. [Link]

  • Cichońska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(13), 5086. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,4-dihydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2,4-dihydroxy-3-methylbenzoate (CAS No. 33662-58-7). As a compound frequently utilized in pharmaceutical development, cosmetics, and as a synthetic precursor, its responsible management is paramount to ensuring laboratory safety and environmental stewardship.[1] This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Core Chemical Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties is essential. This compound is an aromatic ester. While specific hazard data for this exact compound is limited, a conservative approach based on its chemical class and data from structurally similar compounds is the most responsible course of action.

The primary hazards are associated with irritation and potential harm if ingested.[2][3][4] It is a combustible solid but does not possess a flash point that classifies it as ignitable under standard RCRA definitions.[1][2][5] Environmental data is sparse; therefore, it must be treated as a potential environmental hazard and prevented from entering sewer systems or waterways.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 33662-58-7 [1][6]
Molecular Formula C₉H₁₀O₄ [1]
Molecular Weight 182.17 g/mol [1][2]
Appearance Solid [1][7]
Melting Point 125-134 °C [1][2][7]
Boiling Point 371.4 °C @ 760 mmHg [1][2]
Flash Point 153.1 °C [1][2]
Known Hazards Harmful if swallowed, Causes skin/eye irritation [2][8][9]

| Incompatibilities | Strong oxidizing agents, Strong bases |[3] |

Foundational Principle: Waste Minimization

The most effective disposal procedure begins with generating the least amount of waste. Before any experiment, laboratory personnel should adhere to the principles of "Green Chemistry" and source reduction. This proactive approach not only enhances safety but also reduces operational costs and environmental impact.

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs.[5]

  • Inventory Management: Maintain a meticulous and shared inventory of laboratory chemicals to prevent redundant purchases.

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[5]

Step-by-Step Disposal Protocol for this compound

This protocol ensures compliance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and general best practices for laboratory safety.[10][11]

Step 1: Don Personal Protective Equipment (PPE)

Causality: Direct contact with the compound can cause skin and eye irritation.[12] Proper PPE forms the first line of defense.

  • Procedure:

    • Wear nitrile gloves that are chemical-resistant.

    • Wear ANSI Z87.1 compliant safety glasses or a face shield.[13]

    • Wear a standard laboratory coat to protect from incidental contact.

    • If there is a risk of generating dust, work within a fume hood or wear respiratory protection.[12]

Step 2: Waste Characterization and Segregation

Causality: Improper segregation of chemical waste is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, fire, or the generation of toxic gases.[14][15]

  • Procedure:

    • Characterize the waste as Solid, Non-halogenated Organic Waste .

    • Do NOT mix this waste with any other waste streams, especially strong bases or oxidizing agents.[3]

    • Keep solid waste separate from liquid waste streams.[15]

Step 3: Select and Label the Waste Container

Causality: A properly selected and labeled container prevents leaks and ensures waste handlers are fully aware of the contents, which is mandated by the EPA.[10][16]

  • Procedure:

    • Select a container made of a compatible material (e.g., wide-mouth HDPE - High-Density Polyethylene) that is in good condition and has a secure, leak-proof screw-top cap.[11][14]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • On the label, clearly write the full chemical name: "this compound" and its CAS number "33662-58-7". List any other components if it is a mixture.

    • Ensure the appropriate hazard warnings (e.g., Irritant) are indicated on the label.[16]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Causality: The SAA regulation allows for the safe, temporary collection of hazardous waste at its point of generation, keeping it under the control of trained laboratory personnel.[16][17]

  • Procedure:

    • Place the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the lab staff.[5]

    • Keep the container securely capped at all times, except when adding waste.[14][18]

    • Inspect the SAA weekly for any signs of leaks or container degradation.[14]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]

Step 5: Arrange for Final Disposal

Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental and regulatory compliance.[19]

  • Procedure:

    • Once the container is full or you are discontinuing the project, contact your institution's Environmental Health & Safety (EH&S or EHS) department to schedule a waste pickup.[5]

    • Do not attempt to transport the waste off-site yourself.

Management of Contaminated Materials and Empty Containers

  • Contaminated Debris: Any materials such as gloves, weigh boats, or paper towels that are contaminated with this compound must be disposed of as solid hazardous waste in the same container as the chemical itself.

  • Empty Containers: An "empty" container that once held this chemical should be treated as hazardous waste. While regulations for non-acutely toxic waste sometimes allow for trash disposal after thorough emptying and label defacement, the most prudent and fail-safe procedure is to dispose of the empty container via EH&S.[18] This prevents any residual chemical from entering the municipal waste stream.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.

  • Secure the Area: Prevent entry into the affected area.

  • Consult the SDS: If time and safety permit, review the Safety Data Sheet (SDS) for specific guidance.

  • Assemble Cleanup Materials: Gather absorbent pads, inert material like sand or vermiculite (for containing the spread of the solid), a scoop or brush, and a designated hazardous waste container.

  • Use PPE: At a minimum, wear the PPE outlined in Section 3, Step 1.

  • Cleanup:

    • Gently sweep or scoop the solid material to avoid creating airborne dust.[13]

    • Place the spilled material and all cleanup debris into a new, properly labeled hazardous waste container.

    • Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol), then a final wipe with soap and water. Dispose of all wipes as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound.

References

  • This compound | CAS 33662-58-7. LookChem. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • This compound. Stenutz. [Link]

  • Esters of Aromatic Diacids (Phthalates). ResearchGate. [Link]

  • What Are Esters? Properties, Structures, and Uses. Vertec BioSolvents. [Link]

  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
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  • Esters Group - information sheet. Canada.ca. [Link]

  • Methyl benzoate - Safety Data Sheet. Hekserij.nl. [Link]

  • Characteristics and Health Risks of Phthalate Ester Contamination in Soil and Plants in Coastal Areas of South China. MDPI. [Link]

  • Pollution Characteristics, Toxicological Properties, and Health Risk Assessment of Phthalic Acid Esters in Water, Soil, and Atmosphere. MDPI. [Link]

  • Sodium Benzoate (NF/FCC) - SAFETY DATA SHEET. fsc.myflorida.com. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,4-dihydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. The handling of any chemical reagent, including Methyl 2,4-dihydroxy-3-methylbenzoate, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work is not only scientifically sound but also fundamentally safe. The causality behind each recommendation is explained to build a culture of safety that is proactive rather than reactive.

Foundational Safety: Understanding the Hazard Profile

Before handling any chemical, a comprehensive risk assessment is paramount. This compound (CAS No. 33662-58-7), while a valuable reagent, presents specific hazards that dictate our PPE strategy. According to safety data sheets, the primary concerns are:

  • Skin Irritation (H315): The compound can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[1][2][3][4]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols may cause respiratory tract irritation.[1][3][5]

These classifications form the basis of our PPE selection. The goal is to establish effective barriers at all potential points of entry: dermal, ocular, and respiratory.

The Universal Baseline: Core PPE for All Handling Scenarios

For any work involving this compound, a baseline level of PPE is non-negotiable. This serves as the minimum standard of protection, regardless of the quantity or specific procedure.

  • Protective Clothing: A properly fitting, long-sleeved laboratory coat is required to protect the skin and personal clothing from incidental contact and minor spills.[6] Ensure the lab coat is buttoned completely.

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6][7] Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes or fine dust particles.[7]

  • Hand Protection: Chemically resistant gloves are essential. Disposable nitrile gloves are a suitable choice for incidental contact due to their broad range of chemical protection.[6][8] It is critical to inspect gloves for any signs of degradation or punctures before each use and to practice proper removal techniques to avoid skin contamination.[9]

Task-Specific PPE Escalation: A Procedural Approach

Different laboratory operations carry varying levels of risk. The selection of PPE must be adapted to the specific task to ensure adequate protection.

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Hazard Assessment & Baseline PPE cluster_1 Task-Specific Risk Analysis cluster_2 Required PPE Upgrades start Start: Review SDS for This compound baseline Don Baseline PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles start->baseline task What is the task? baseline->task weighing Weighing Solid Powder task->weighing Solid Handling dissolving Preparing Solutions (Dissolving/Mixing) task->dissolving Liquid Handling reaction Running Reaction (e.g., heating, reflux) task->reaction Energetic Process respirator Upgrade Respiratory Protection: Use N95 Respirator or Work in Ventilated Enclosure (Fume Hood) weighing->respirator gloves Consider Glove Type: For prolonged contact or with harsh solvents, consult manufacturer's compatibility chart. dissolving->gloves face_shield Upgrade Face Protection: Add Face Shield over Goggles reaction->face_shield end_node Proceed with Experiment respirator->end_node face_shield->end_node gloves->end_node

Sources

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Retrosynthesis Analysis

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Methyl 2,4-dihydroxy-3-methylbenzoate

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